azepan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
azepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKVHLHDHHXQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)NCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9012-16-2 | |
| Record name | 2H-Azepin-2-one, hexahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9012-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020240 | |
| Record name | Caprolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.] | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2H-Azepin-2-one, hexahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,6-Hexalactam | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53% | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1,6-Hexalactam | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01 | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91 | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg | |
| Record name | CAPROLACTAM | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8396 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Caprolactam | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/339 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CAPROLACTAM | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CAPROLACTAM | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/34 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Caprolactam | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max | |
| Record name | CAPROLACTAM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |
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Color/Form |
Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused | |
CAS No. |
105-60-2 | |
| Record name | CAPROLACTAM | |
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Melting Point |
156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F | |
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Foundational & Exploratory
Azepan-2-one: A Comprehensive Technical Guide to Synthesis and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepan-2-one, systematically known as ε-caprolactam, is a cyclic amide of significant industrial importance, primarily serving as the monomer for the production of Nylon 6. This colorless, hygroscopic crystalline solid has been the subject of extensive research, not only due to its central role in polymer chemistry but also for its emerging potential as a scaffold in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, detailing various production routes from traditional industrial processes to modern "green" methodologies. Furthermore, it elucidates the compound's primary mechanism of action in polymerization and explores its known biological effects, toxicological profile, and the pharmacological potential of its derivatives.
Synthesis of this compound (ε-Caprolactam)
The industrial synthesis of this compound is dominated by processes that ultimately rely on the Beckmann rearrangement of cyclohexanone oxime. However, the routes to this key intermediate and the methods for the rearrangement itself have evolved to improve efficiency and reduce environmental impact.
Conventional Industrial Synthesis: The Beckmann Rearrangement
The most established industrial route to this compound begins with cyclohexane, which is oxidized to produce a mixture of cyclohexanone and cyclohexanol, often referred to as "KA oil." The cyclohexanone is then converted to cyclohexanone oxime, which subsequently undergoes the Beckmann rearrangement.
1. From Cyclohexanone:
The conventional process involves the oximation of cyclohexanone with a hydroxylamine salt, typically hydroxylamine sulfate, followed by an acid-catalyzed rearrangement.
-
Oximation: Cyclohexanone reacts with hydroxylamine sulfate to form cyclohexanone oxime and sulfuric acid. The acid is neutralized with ammonia, generating ammonium sulfate as a significant byproduct.
-
Beckmann Rearrangement: The cyclohexanone oxime is treated with a strong acid, most commonly oleum (fuming sulfuric acid), which catalyzes the rearrangement to this compound.[1] This is a highly exothermic reaction. The immediate product is the bisulfate salt of caprolactam, which is then neutralized with ammonia to liberate the free lactam, again producing ammonium sulfate.[2]
Experimental Protocol: Liquid-Phase Beckmann Rearrangement
A typical industrial process for the liquid-phase Beckmann rearrangement involves the following steps:
-
Reaction Setup: The reaction is carried out in a series of continuous stirred-tank reactors.
-
Reagent Introduction: Cyclohexanone oxime and oleum are continuously fed into the first reactor. The temperature is maintained between 85°C and 125°C.
-
Reaction Progression: The reaction mixture flows through the series of reactors to ensure complete conversion.
-
Neutralization: The acidic reaction mixture is neutralized with aqueous ammonia in a separate vessel.
-
Product Separation: The resulting mixture separates into an organic layer containing crude caprolactam and an aqueous layer containing ammonium sulfate.
-
Purification: The crude caprolactam is purified through a series of extraction and distillation steps.
2. From Cyclohexane via Nitrosyl Chloride:
An alternative route that avoids the use of cyclohexanone as a starting material involves the photochemical reaction of cyclohexane with nitrosyl chloride (NOCl) in the presence of HCl. This process, known as photonitrosation, directly produces cyclohexanone oxime hydrochloride. This method is advantageous as cyclohexane is less expensive than cyclohexanone.[2]
"Green" Synthesis Routes
Concerns over the large volumes of ammonium sulfate byproduct generated in conventional processes have driven the development of more environmentally friendly or "green" synthesis routes.
1. Gas-Phase Beckmann Rearrangement:
This method involves the vapor-phase rearrangement of cyclohexanone oxime over a solid acid catalyst, typically a zeolite such as MFI-type silicalite-1.[3] This process operates at higher temperatures (typically 300-400°C) and avoids the use of strong liquid acids and the subsequent neutralization step, thus eliminating the production of ammonium sulfate.
Experimental Protocol: Gas-Phase Beckmann Rearrangement
A laboratory-scale setup for the gas-phase Beckmann rearrangement typically includes:
-
Reactor: A fixed-bed quartz reactor heated in a furnace.
-
Catalyst Loading: The solid acid catalyst is packed into the reactor.
-
Reactant Feed: A solution of cyclohexanone oxime in a solvent (e.g., methanol) is vaporized and carried through the reactor by an inert gas (e.g., nitrogen).
-
Reaction Conditions: The temperature is maintained in the range of 350-400°C, and the flow rates of the gas and liquid feeds are controlled to achieve the desired residence time.
-
Product Collection: The reactor effluent is cooled to condense the products, which are then collected.
-
Analysis: The product mixture is analyzed by gas chromatography to determine the conversion of cyclohexanone oxime and the selectivity to this compound.
2. Ammoximation of Cyclohexanone:
This process offers a greener route to cyclohexanone oxime by reacting cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanium silicalite (TS-1) catalyst.[3] This method avoids the use of hydroxylamine sulfate and the associated production of ammonium sulfate. The cyclohexanone oxime produced can then be subjected to either liquid or gas-phase Beckmann rearrangement.
3. Bio-based Synthesis:
Research is ongoing into the production of this compound from renewable feedstocks. One promising route involves the biocatalytic conversion of lysine, an amino acid that can be produced by fermentation. This approach has the potential to significantly reduce the carbon footprint of caprolactam production.
Quantitative Data on Synthesis Routes
| Synthesis Route | Key Reactants | Catalyst | Temperature (°C) | Pressure | Conversion (%) | Selectivity (%) | Key Byproducts |
| Conventional Liquid-Phase Beckmann Rearrangement | Cyclohexanone oxime, Oleum | H₂SO₄/SO₃ | 85-125 | Atmospheric | >99 | >98 | Ammonium sulfate |
| Gas-Phase Beckmann Rearrangement | Cyclohexanone oxime | Solid acid (e.g., Silicalite-1) | 300-400 | Atmospheric | 95-99 | 92-98 | Minor organic impurities |
| Ammoximation of Cyclohexanone | Cyclohexanone, NH₃, H₂O₂ | TS-1 | 70-90 | Atmospheric | >99 | >98 (for oxime) | Water |
| One-Step "Green" Process | Cyclohexanone, NH₃, Air | Bifunctional nanoporous catalyst | 80 | 35 bar | ~85 | 65-78 | Water, high molecular weight products |
Mechanism of Action
The primary and most well-established "mechanism of action" of this compound is its role as a monomer in the ring-opening polymerization to produce Nylon 6. However, the molecule itself and its derivatives also exhibit biological activities that are of interest to drug development professionals.
Ring-Opening Polymerization
The conversion of this compound to Polyamide 6 (Nylon 6) proceeds via ring-opening polymerization, which can be initiated by anionic, cationic, or hydrolytic methods.
1. Anionic Ring-Opening Polymerization:
This is a rapid polymerization method that is initiated by a strong base (e.g., sodium hydride, sodium caprolactamate) and an activator (e.g., an N-acylcaprolactam). The polymerization proceeds via a chain-growth mechanism.
Experimental Protocol: Anionic Ring-Opening Polymerization
-
Monomer Preparation: Molten this compound is dried under vacuum to remove any water, which can inhibit the reaction.
-
Initiator and Activator Addition: The initiator (e.g., sodium caprolactamate) and activator (e.g., N-acetylcaprolactam) are added to the molten monomer under an inert atmosphere (e.g., nitrogen). The concentrations of the initiator and activator are typically in the range of 0.1 to 1 mol %.
-
Polymerization: The mixture is heated to a temperature between 130°C and 180°C. The polymerization is highly exothermic and proceeds rapidly, often within minutes.
-
Product Isolation: The resulting solid polymer is cooled and can be processed further.
2. Hydrolytic Ring-Opening Polymerization:
This method involves heating this compound with water to a high temperature (around 250-270°C) under pressure. The water first hydrolyzes some of the caprolactam to ε-aminocaproic acid, which then acts as the initiator for the subsequent polymerization. This process is slower than anionic polymerization and proceeds via a step-growth mechanism.
Biological Mechanism of Action
While the primary industrial role of this compound is as a monomer, it is not biologically inert. Its derivatives, in particular, have shown potential as pharmacologically active agents.
1. Toxicological Profile:
This compound is considered to have low to moderate acute toxicity.[4] The oral LD50 in rats is approximately 1.1 g/kg.[2] It is an irritant to the skin, eyes, and respiratory tract.[5] Chronic exposure can lead to peeling of the skin on the hands and irritation of the mucous membranes.[6] In the body, caprolactam is metabolized and rapidly eliminated, which contributes to its relatively low systemic toxicity.[7]
2. Metabolic Fate:
In mammals, this compound is metabolized through various pathways. In rats, a significant portion is hydroxylated to 4-hydroxycaprolactam. It can also be hydrolyzed to 6-aminohexanoic acid. These metabolites are then excreted in the urine.
3. Neurological Effects and Derivatives as Anticonvulsants:
While this compound itself is not used as a therapeutic agent, certain derivatives have shown significant biological activity. Notably, a series of α-substituted caprolactam derivatives have been synthesized and evaluated as anticonvulsant agents.[8] Some of these compounds have demonstrated potent activity in preclinical models of epilepsy. The mechanism of action for these derivatives appears to involve the modulation of GABAergic neurotransmission. Specifically, some caprolactam derivatives have been shown to interact with the GABA-A receptor-ionophore complex, either inhibiting or enhancing GABA responses.[9] This suggests that the caprolactam scaffold can be a valuable starting point for the design of novel central nervous system (CNS) active drugs. It is important to emphasize that this activity is a property of the derivatives and not of the parent this compound molecule.
4. Other Biological Activities:
Some studies have explored the use of caprolactam-containing compounds as enzyme inhibitors. For example, peptidomimetic compounds incorporating a caprolactam ring have been designed as inhibitors of interleukin-1beta converting enzyme (ICE), also known as caspase-1.[10] This highlights the potential of the this compound structure to serve as a constrained scaffold in the design of enzyme inhibitors.
Visualizations
Synthesis and Polymerization Pathways
Caption: Overview of the primary synthesis routes to this compound and its subsequent polymerization to Nylon 6.
Caption: Simplified mechanism of the acid-catalyzed Beckmann rearrangement of cyclohexanone oxime to this compound.
Caption: A typical experimental workflow for the anionic ring-opening polymerization of this compound.
Caption: Logical relationships of the biological effects of this compound and its derivatives.
Conclusion
This compound remains a molecule of immense industrial significance, with its synthesis and polymerization being mature and well-understood processes. The ongoing development of "green" synthesis routes is poised to make its production more sustainable. While the primary mechanism of action of this compound is as a monomer for Nylon 6, its biological properties and the pharmacological activity of its derivatives are opening new avenues for research. The demonstrated anticonvulsant activity of caprolactam derivatives underscores the potential of the this compound scaffold in the design of novel therapeutics, particularly for neurological disorders. For drug development professionals, while this compound itself is not a therapeutic agent, its chemical tractability and the biological activity of its derivatives make it an interesting starting point for medicinal chemistry programs. Future research will likely focus on further elucidating the structure-activity relationships of caprolactam derivatives and exploring their potential in other therapeutic areas.
References
- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. Green Production Technology of the Monomer of Nylon-6: Caprolactam [engineering.org.cn]
- 4. chemcess.com [chemcess.com]
- 5. jcia-bigdr.jp [jcia-bigdr.jp]
- 6. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Biologic activity of epsilon-caprolactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of ε-Caprolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epsilon-Caprolactam (ε-caprolactam), a cyclic amide with the formula (CH₂)₅C(O)NH, is a cornerstone of the polymer industry, primarily serving as the monomer for the production of Nylon 6.[1] Its unique chemical structure and reactivity also make it a molecule of interest in various fields, including pharmaceuticals and organic synthesis. This technical guide provides a comprehensive overview of the core physicochemical properties of ε-caprolactam, offering quantitative data, detailed experimental methodologies, and logical workflows to support research and development activities.
Physicochemical Properties
The physical and chemical characteristics of ε-caprolactam are fundamental to its handling, processing, and application. Key properties are summarized in the tables below.
Table 1: General and Physical Properties of ε-Caprolactam
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO | [2] |
| Molecular Weight | 113.16 g/mol | [2] |
| Appearance | White, hygroscopic crystalline solid or flakes | [2] |
| Odor | Mild, disagreeable | [2] |
| Melting Point | 68-71 °C | [3] |
| Boiling Point | 270.8 °C at 1013.25 hPa | [4] |
| 136-138 °C at 10 mm Hg | [5] | |
| Density | 1.01 g/cm³ (solid) | [4] |
| Vapor Pressure | 0.0013 hPa at 20 °C | [6] |
Table 2: Solubility and Partitioning Properties of ε-Caprolactam
| Property | Value | Reference(s) |
| Solubility in Water | 866.89 g/L at 22 °C | [4] |
| Solubility in Organic Solvents | Soluble in chlorinated solvents, petroleum hydrocarbons, cyclohexene, benzene, methanol, ethanol, and ether. | [7] |
| LogP (Octanol-Water Partition Coefficient) | -0.1 | [2] |
| pKa | 16.61 ± 0.20 (Predicted) | [8] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized and meticulously executed experimental protocols. This section details the methodologies for measuring key parameters of ε-caprolactam.
Melting Point Determination (Capillary Method)
The melting point of ε-caprolactam can be determined using a standard melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of dry, powdered ε-caprolactam is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[9][10]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[9]
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[3] For pure ε-caprolactam, this range should be narrow.
Boiling Point Determination (Thiele Tube Method)
Due to its high boiling point at atmospheric pressure, the boiling point of ε-caprolactam is often determined under reduced pressure. The Thiele tube method is a suitable technique for this purpose.
Apparatus:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Vacuum source and manometer
Procedure:
-
Sample Preparation: A small amount of ε-caprolactam is placed in the small test tube. A capillary tube is inverted (sealed end up) and placed inside the test tube.
-
Apparatus Assembly: The test tube is attached to the thermometer, which is then placed in the Thiele tube containing the heating oil. The apparatus is connected to a vacuum source and a manometer to control and measure the pressure.
-
Heating and Observation: The Thiele tube is gently heated. A stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the apparatus is allowed to cool. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point at that specific pressure.[6]
Density Determination (Pycnometer or Oscillating U-tube Method)
The density of molten ε-caprolactam can be accurately measured using a pycnometer or an oscillating U-tube density meter.
Apparatus:
-
Pycnometer or Oscillating U-tube density meter
-
Thermostatically controlled water bath
-
Analytical balance
Procedure (using Oscillating U-tube):
-
Calibration: The instrument is calibrated using at least two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.[11][12][13]
-
Sample Introduction: The molten ε-caprolactam sample is carefully introduced into the oscillating U-tube, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample. The instrument's software, using the calibration data, calculates and displays the density of the molten ε-caprolactam at the specified temperature.[11] The viscosity of the sample can affect the measurement, and corrections may be necessary.[12]
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Flasks with stoppers
-
Analytical balance
-
Filtration or centrifugation equipment
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solution: An excess amount of solid ε-caprolactam is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and placed in a thermostatically controlled shaker. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.
-
Quantification: A known aliquot of the clear, saturated solution is carefully withdrawn and diluted. The concentration of ε-caprolactam in the diluted solution is then determined using a pre-calibrated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.[14][15]
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Vapor Pressure Determination (Static Method)
The static method is a direct measurement of the vapor pressure of a substance in a closed system at thermal equilibrium.
Apparatus:
-
Evacuated chamber with a pressure transducer
-
Thermostatically controlled environment
-
Sample injection system
Procedure:
-
Sample Introduction: A small, degassed sample of ε-caprolactam is introduced into the evacuated chamber.
-
Equilibration: The chamber is brought to the desired temperature and allowed to reach thermal equilibrium, where the rate of evaporation equals the rate of condensation.
-
Measurement: The pressure inside the chamber, which is the vapor pressure of the substance at that temperature, is measured directly by the pressure transducer.[16][17] Measurements are typically taken at several different temperatures.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance. For weakly acidic or basic compounds like amides, this is often performed in mixed solvent systems.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer
-
Titration vessel
Procedure:
-
Solution Preparation: A solution of ε-caprolactam of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like acetonitrile) to ensure solubility.[18][19]
-
Titration: The solution is titrated with a standardized solution of a strong acid or base, added in small increments from the burette. The pH of the solution is recorded after each addition.[20]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[21] For titrations in mixed solvents, extrapolation methods may be required to estimate the aqueous pKa value.[20]
Synthesis of ε-Caprolactam
The industrial production of ε-caprolactam predominantly follows a pathway involving the Beckmann rearrangement of cyclohexanone oxime. This process can be broken down into two main stages: the synthesis of cyclohexanone oxime and its subsequent rearrangement.
Logical Workflow for ε-Caprolactam Synthesis
The following diagram illustrates the primary industrial route for the synthesis of ε-caprolactam, starting from cyclohexanone.
Caption: Industrial synthesis pathway for ε-caprolactam.
Experimental Protocol for Synthesis
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Water
-
Ethanol
Procedure:
-
A solution of hydroxylamine hydrochloride and sodium acetate is prepared in water. The sodium acetate acts as a base to generate free hydroxylamine in situ.[22]
-
Cyclohexanone is dissolved in ethanol to ensure its miscibility in the aqueous reaction medium.[22]
-
The ethanolic solution of cyclohexanone is added to the aqueous hydroxylamine solution.
-
The mixture is stirred, and upon reaction, cyclohexanone oxime precipitates as a crystalline solid due to its lower solubility in water compared to the reactants.[23]
-
The solid product is isolated by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like petroleum ether.[7]
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid (or oleum)
Procedure:
-
A small portion of cyclohexanone oxime is carefully added to concentrated sulfuric acid in a beaker.[24]
-
The mixture is gently heated to initiate the rearrangement, which is a highly exothermic reaction. The reaction proceeds vigorously for a short period.[24]
-
This process is repeated in portions until all the cyclohexanone oxime is consumed.
-
The resulting acidic solution of crude ε-caprolactam is then subjected to neutralization and purification steps.[24]
Purification of ε-Caprolactam
Procedure:
-
The acidic crude ε-caprolactam solution is neutralized, typically with ammonia.
-
The neutralized product is then subjected to vacuum distillation to separate the pure ε-caprolactam from byproducts and residual starting materials.[25] The distillation is carried out under reduced pressure to lower the boiling point and prevent thermal degradation of the product.
Logical Relationships in Experimental Determination
The determination of these physicochemical properties often involves a logical workflow, from sample preparation to data analysis.
Caption: General experimental workflow for property determination.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of ε-caprolactam, complete with quantitative data presented in a structured format and comprehensive experimental protocols for their determination. The inclusion of a logical workflow for its industrial synthesis via the Beckmann rearrangement offers valuable context for researchers and professionals in the field. The information contained herein is intended to serve as a practical resource for those working with ε-caprolactam, facilitating a deeper understanding of its behavior and enabling more informed experimental design and process development.
References
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- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Caprolactam - Wikipedia [en.wikipedia.org]
- 5. Caprolactam [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Caprolactam [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Density Meter | Institute of Physical Chemistry | University of Stuttgart [ipc.uni-stuttgart.de]
- 12. U-tube technology in digital laboratory density meters | Anton Paar Wiki [wiki.anton-paar.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. youtube.com [youtube.com]
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- 21. dergipark.org.tr [dergipark.org.tr]
- 22. m.youtube.com [m.youtube.com]
- 23. scribd.com [scribd.com]
- 24. Organic Syntheses Procedure [orgsyn.org]
- 25. valmet.com [valmet.com]
Caprolactam Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprolactam, a seven-membered cyclic amide, is a well-established industrial monomer primarily used in the production of Nylon-6.[1][2] Beyond its role in polymer chemistry, the caprolactam scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] Its unique conformational properties and the synthetic tractability of its derivatives have led to the discovery of compounds with a wide spectrum of biological activities, including anticonvulsant, antimicrobial, and anticancer properties.[3][4][5] This technical guide provides a comprehensive overview of caprolactam derivatives, detailing their synthesis, summarizing their biological activities with quantitative data, outlining key experimental protocols, and illustrating their mechanisms of action through signaling pathway diagrams.
Synthesis of Caprolactam Derivatives
The synthetic versatility of the caprolactam ring allows for a diverse range of chemical modifications at both the nitrogen and carbon atoms.
Core Synthesis: The Beckmann Rearrangement
The industrial production of ε-caprolactam itself is predominantly achieved through the Beckmann rearrangement of cyclohexanone oxime.[6] This classic acid-catalyzed reaction transforms the oxime into the corresponding seven-membered lactam ring, which serves as the foundational scaffold for subsequent derivatization.[6]
N-Substitution of the Caprolactam Ring
The nitrogen atom of the lactam is a primary site for functionalization, enabling the introduction of various substituents that can significantly modulate the compound's physicochemical and biological properties. Common methods for N-substitution include:
-
N-Alkylation: This can be achieved by reacting the sodium salt of ε-caprolactam with alkyl halides.[7]
-
Ullmann Condensation: This copper-catalyzed reaction facilitates the N-arylation of caprolactam using aryl halides.[7]
-
Michael Addition: The addition of caprolactam to activated alkenes, such as acrylonitrile, provides a route to N-functionalized derivatives.
C-Substitution of the Caprolactam Ring
Modification of the carbon backbone of the caprolactam ring offers another avenue for creating diverse derivatives. A notable example is the Wittig–Claisen protocol, a tandem reaction sequence that combines a Wittig reaction to form an olefin intermediate, followed by a Claisen rearrangement to introduce functionality onto the caprolactam ring while preserving the core lactam structure.[8]
Potential Applications and Biological Activity
Caprolactam derivatives have demonstrated significant potential in various therapeutic areas. The following sections summarize their activity, supported by quantitative data.
Anticonvulsant Activity
Several caprolactam derivatives have shown promising anticonvulsant properties in preclinical models. The maximal electroshock (MES) test is a standard model used to identify compounds effective against generalized tonic-clonic seizures.
| Compound Name | Animal Model | Administration Route | ED50 (mg/kg) | Reference |
| α-Hydroxy-α-phenylcaprolactam | Mouse | Intraperitoneal | 63 | [9] |
| α-Ethynyl-α-hydroxycaprolactam | Mouse | Intraperitoneal | Promising Phase I results | [9] |
| α-Benzyl-α-hydroxycaprolactam | Mouse | Intraperitoneal | Promising Phase I results | [9] |
| α-Hydroxy-α-(phenylethynyl)caprolactam | Mouse | Intraperitoneal | Potent activity in all models | [9] |
Antimicrobial Activity
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Caprolactam derivatives have shown activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
| Compound/Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Quaternized co-polymer (6.2 mol% quaternary ammonium groups) | Staphylococcus aureus | ~85% bacterial reduction | [10] |
| Quaternized co-polymer (6.2 mol% quaternary ammonium groups) | Escherichia coli | ~85% bacterial reduction | [10] |
| Quaternized co-polymer (10.1 mol% quaternary ammonium groups) | Staphylococcus aureus | Nearly complete killing | [10] |
| Quaternized co-polymer (10.1 mol% quaternary ammonium groups) | Escherichia coli | Nearly complete killing | [10] |
Anticancer Activity
The development of novel anticancer therapeutics is a critical area of research. Certain caprolactam derivatives have demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Name/Type | Cancer Cell Line | IC50 (µM) | Reference |
| Isolongifolenone-based caprolactam derivative (E10) | MCF-7 (Breast) | 0.32 | [5] |
| Isolongifolenone-based caprolactam derivative (E10) | HepG2 (Liver) | 1.36 | [5] |
| Isolongifolenone-based caprolactam derivative (E10) | A549 (Lung) | 1.39 | [5] |
Enzyme Inhibitory Activity
Caprolactam derivatives have also been investigated as inhibitors of specific enzymes, highlighting their potential for targeted therapies. For instance, a series of amino-caprolactam sulfonamides have been developed as γ-secretase inhibitors, an enzyme implicated in Alzheimer's disease.[11][12][13][14]
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which caprolactam derivatives exert their biological effects is crucial for their rational design and development as therapeutic agents.
Anticonvulsant Derivatives: Modulation of GABAergic Signaling
The anticonvulsant activity of some caprolactam derivatives is attributed to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.[1][15][16] These compounds can enhance GABAergic transmission by modulating the function of GABA-A receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission.[1][17] This enhancement can occur through various mechanisms, such as increasing the frequency or duration of channel opening in response to GABA.[17]
Caption: Modulation of GABAergic signaling by anticonvulsant caprolactam derivatives.
Antimicrobial Derivatives: Disruption of Bacterial Cell Membranes
The antimicrobial activity of certain caprolactam derivatives, particularly those with cationic properties like quaternized co-polymers, is often attributed to their ability to disrupt the integrity of bacterial cell membranes.[10][18] The positively charged derivatives are electrostatically attracted to the negatively charged components of bacterial membranes, such as phospholipids.[19][20] This interaction can lead to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[18]
Caption: Disruption of bacterial cell membrane by antimicrobial caprolactam derivatives.
Anticancer Derivatives: Induction of Apoptosis via p53/mTOR/Autophagy Pathway
Some isolongifolenone-based caprolactam derivatives have demonstrated potent anticancer activity by inducing apoptosis through the p53/mTOR/autophagy pathway.[5] The tumor suppressor protein p53 plays a crucial role in regulating cell cycle and apoptosis.[3][21] Activation of p53 can lead to the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, a key regulator of cell growth and proliferation.[4][21] Inhibition of mTOR can, in turn, induce autophagy, a cellular process of self-degradation that can lead to programmed cell death in cancer cells.[22]
Caption: Anticancer mechanism via the p53/mTOR/autophagy pathway.
Key Experimental Protocols
Reproducible experimental methodologies are essential for the synthesis and evaluation of caprolactam derivatives.
Synthesis: Wittig Reaction with Caprolactam Derivatives
This protocol describes a key step in the C-substitution of the caprolactam ring.[8]
Wittig Reagent Preparation:
-
Prepare the phosphonium salt by stirring triphenylphosphine (1.0 equiv) with the appropriate alkyl halide (1.0 equiv) in dry THF at room temperature for 12 hours.
-
Filter the resulting solid, wash with cold ether, and dry under vacuum.
-
To generate the ylide, dissolve the phosphonium salt (1.0 equiv) in dry THF under an inert atmosphere and cool to 0 °C.
-
Add a solution of n-butyllithium (1.1 equiv) dropwise with stirring.
-
Stir the mixture for 1 hour at 0 °C to generate the corresponding Wittig reagent.
Wittig Reaction:
-
Add a solution of a caprolactam-derived aldehyde (1.0 mmol) in dry THF dropwise to the ylide solution at 0 °C under a nitrogen atmosphere.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated NH₄Cl solution and extract with DCM.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Biological Evaluation: Maximal Electroshock (MES) Test
This protocol is a standard preclinical screen for anticonvulsant drugs.
-
Administer the test compound or vehicle to a group of mice or rats.
-
At the time of peak effect, subject each animal to a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
The absence of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
-
Calculate the ED50, the dose that protects 50% of the animals from the tonic seizure.
Biological Evaluation: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Broth Microdilution Method:
-
Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Biological Evaluation: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[23][24]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Conclusion
Caprolactam derivatives represent a promising and versatile class of compounds with significant potential for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of large and diverse chemical libraries for screening against various biological targets. The demonstrated anticonvulsant, antimicrobial, and anticancer activities, supported by quantitative data, highlight the therapeutic potential of this scaffold. Further exploration of the structure-activity relationships, optimization of lead compounds, and in-depth investigation of their mechanisms of action will be crucial in translating the promise of caprolactam derivatives into clinically effective drugs. This technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel caprolactam-based therapeutics.
References
- 1. Differential modulation of gamma-aminobutyric acid receptors by caprolactam derivatives with central nervous system depressant or convulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caprolactam - Wikipedia [en.wikipedia.org]
- 3. The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 suppresses carcinoma progression by inhibiting mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
- 8. rjwave.org [rjwave.org]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Preparation of an Antibacterial Branched Polyamide 6 via Hydrolytic Ring-Opening Co-Polymerization of ε-Caprolactam and Lysine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino-caprolactam derivatives as gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic and structural properties of ATP‐dependent caprolactamase from Pseudomonas jessenii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. pnas.org [pnas.org]
- 22. The Cross Talk Between p53 and mTOR Pathways in Response to Physiological and Genotoxic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Toxicological Data and Safety Profile of Azepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azepan-2-one, also commonly known as ε-caprolactam, is a cyclic amide and a crucial intermediate in the chemical industry, primarily used in the production of Nylon-6 polymers. Its widespread use in textiles, plastics, and other consumer products necessitates a thorough understanding of its toxicological profile to ensure human and environmental safety. This technical guide provides a comprehensive overview of the available toxicological data and safety profile of this compound, intended for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of experimental workflows and potential toxicological pathways.
Toxicological Data Summary
The toxicological effects of this compound have been evaluated through various studies, including acute and chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity assessments. The following tables summarize the key quantitative findings from these studies.
Table 1: Acute Toxicity of this compound
| Route of Exposure | Species | Test | Value | Reference |
| Oral | Rat | LD50 | 1210 mg/kg | [1][2][3] |
| Oral | Rat | LD50 | 1475 - 1876 mg/kg | [4] |
| Dermal | Rabbit | LD50 | 1438 mg/kg | [2][5] |
| Dermal | Rat | LD50 | >2000 mg/kg | [1][4] |
| Inhalation | Rat | LC50 (4h) | 8.16 mg/L (aerosol) | [2][4] |
| Inhalation | Rat | LC50 | 300 mg/m³ | [1] |
| Inhalation | Mouse | LC50 | 450 mg/m³ | [1] |
Table 2: Repeated-Dose Toxicity of this compound
| Duration | Species | Route | NOAEL/NOAEC | Effects Observed at Higher Doses | Reference |
| 90-day | Rat | Oral (feed) | 33 mg/kg bw/day | Species- and sex-specific kidney effects in male rats (hyaline-droplet nephropathy) | [4] |
| 13-week | Rat | Inhalation (aerosol) | 70 mg/m³ | Local nasoturbinal and laryngeal tissue changes, keratinization of metaplastic epithelium in the larynx | [4][6] |
| 13-week | Rat | Oral (feed) | 125 mg/kg bw/day (females), 250 mg/kg bw/day (males) | - | [6] |
Table 3: Carcinogenicity of this compound
| Species | Route | Doses Tested | Findings | Reference |
| Rat (Fischer-344) | Oral (diet) | 0, 3750, 7500 ppm | No significant increase in tumor incidence | [6][7] |
| Mouse (B6C3F1) | Oral (diet) | 0, 7500, 15000 ppm | No significant increase in tumor incidence | [6][7] |
Initially classified as Group 4 (probably not carcinogenic to humans) by IARC, this compound was later moved to Group 3 (not classifiable as to its carcinogenicity to humans)[6].
Table 4: Genotoxicity of this compound
| Assay | System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium | With and without | Negative | [8] |
| In vitro Chromosomal Aberration | Mammalian Cells | With and without | Positive results observed in some in vitro cytogenetic tests | [4] |
| In vivo Micronucleus Test | Mouse Bone Marrow | - | Negative | [9] |
Table 5: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | Route | NOAEL | Effects Observed at Higher Doses | Reference |
| Three-Generation Reproduction | Rat | Oral (feed) | Parental: 417 mg/kg bw/day; Offspring: 83 mg/kg bw/day; Fertility: 833 mg/kg bw/day | Decreased pup body weights | [6][9] |
| Developmental Toxicity | Rat | Gavage | Maternal: 500 mg/kg bw/day; Developmental: 1000 mg/kg bw/day | Increased maternal mortality at 1000 mg/kg bw/day | [4][6][9] |
| Developmental Toxicity | Rabbit | Gavage | Maternal: 50 mg/kg bw/day; Developmental: 250 mg/kg bw/day | - | [4][9] |
Experimental Protocols
Detailed methodologies for key toxicological studies are outlined below, based on established international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).
Acute Oral Toxicity (LD50)
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
Species: Rat (commonly used).
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (or both) are selected and acclimatized to laboratory conditions.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil). A range of dose levels is selected based on preliminary range-finding studies.
-
Administration: A single dose of the test substance is administered to each animal via oral gavage. A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, convulsions), and body weight changes for at least 14 days.
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
Dermal Irritation Test
Objective: To assess the potential of a substance to cause skin irritation.
Species: Albino rabbit.
Methodology:
-
Animal Preparation: A day before the test, the fur on the dorsal area of the rabbit is clipped.
-
Test Substance Application: A 0.5 mL (liquid) or 0.5 g (solid/semi-solid) of the test substance is applied to a small area of the clipped skin (approximately 6 cm²) and covered with a gauze patch.
-
Exposure: The patch is secured with non-irritating tape and the trunk of the animal is wrapped with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The skin reactions are scored according to a standardized grading system (e.g., Draize scale).
-
Data Analysis: The mean scores for erythema and edema at the specified time points are calculated to determine the primary irritation index and the irritation classification of the substance.
Bacterial Reverse Mutation Test (Ames Test)
Objective: To evaluate the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with different types of histidine mutations are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance, a positive control (a known mutagen), and a negative control (the vehicle) in a molten top agar.
-
Plating: The mixture is poured onto minimal glucose agar plates, which lack histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vitro Mammalian Chromosomal Aberration Test
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
Cell Lines: Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.
Methodology:
-
Cell Culture: The selected mammalian cells are cultured in a suitable medium.
-
Exposure: Cell cultures are exposed to at least three different concentrations of the test substance for a short duration (e.g., 3-6 hours) and a longer duration (e.g., 24 hours), both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest cells in the metaphase stage of cell division.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto microscope slides.
-
Staining and Analysis: The slides are stained (e.g., with Giemsa), and at least 200 metaphase spreads per concentration are analyzed under a microscope for chromosomal aberrations (e.g., breaks, gaps, exchanges).
-
Data Analysis: The frequency of aberrant cells and the number of aberrations per cell are calculated and statistically compared to the negative control.
Mandatory Visualizations
Experimental Workflows
Potential Toxicological Pathways
The precise molecular signaling pathways underlying the toxicity of this compound are not fully elucidated. However, based on its known irritant properties and general principles of toxicology, the following diagrams illustrate potential pathways that may be involved.
Conclusion
This compound exhibits a toxicological profile characterized by moderate acute toxicity upon oral and inhalation exposure, and it is a skin and eye irritant. Repeated exposure can lead to effects on the kidneys in male rats and the respiratory tract. Importantly, comprehensive studies have not found evidence of carcinogenicity in rodents. While most genotoxicity tests are negative, some in vitro assays for chromosomal aberrations have shown positive results, warranting careful consideration in risk assessment. Reproductive and developmental toxicity studies indicate that adverse effects on offspring, such as reduced body weight, occur at doses that are also toxic to the parental generation.
This technical guide provides a consolidated resource for understanding the safety profile of this compound. The presented data and experimental outlines can aid researchers and professionals in the fields of toxicology and drug development in their evaluation and handling of this important industrial chemical. Further research into the specific molecular mechanisms underlying its toxic effects would provide a more complete picture of its safety profile.
References
- 1. chemview.epa.gov [chemview.epa.gov]
- 2. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 3. A collection of guinea pig sensitization test results--grouped by chemical class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genedirex.com [genedirex.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chronic toxicity and carcinogenicity studies of 2-methylnaphthalene in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of ring-opening polymerization of caprolactam
An in-depth technical guide to the core mechanisms of ring-opening polymerization of ε-caprolactam, tailored for researchers, scientists, and drug development professionals.
Abstract
The ring-opening polymerization (ROP) of ε-caprolactam is the fundamental industrial process for the production of Polyamide 6 (PA6), commonly known as Nylon 6. This versatile thermoplastic polymer is valued for its high tensile strength, elasticity, and resistance to abrasion and chemicals.[1] The synthesis of PA6 is achieved primarily through three distinct mechanistic pathways: hydrolytic, anionic, and cationic ring-opening polymerization. Each mechanism offers unique advantages in terms of reaction kinetics, process conditions, and control over the final polymer properties. Anionic ROP is noted for its rapid reaction rates and suitability for creating block copolymers, while hydrolytic ROP remains the dominant method for large-scale industrial production.[2][3] Cationic ROP, though less common, provides an alternative route using acid catalysts.[4] This guide provides a detailed exploration of the core mechanisms, presents quantitative data in a comparative format, outlines key experimental protocols, and uses visualizations to clarify complex pathways and workflows.
Hydrolytic Ring-Opening Polymerization
The hydrolytic ring-opening polymerization of caprolactam is the primary method used for the large-scale industrial synthesis of Nylon 6.[3] This process is initiated by water at high temperatures, typically between 240-280 °C.[5] The overall mechanism can be described in several key stages, beginning with the hydrolysis of the caprolactam monomer and proceeding through polycondensation and polyaddition reactions.
Mechanism of Hydrolysis
The reaction is initiated by the nucleophilic attack of a water molecule on the carbonyl group of the caprolactam ring. This initial hydrolysis step is crucial as it generates 6-aminocaproic acid, the true initiating species for the subsequent polymerization.[3]
The detailed mechanism involves four primary stages as determined by Density Functional Theory (DFT) studies:[3][6]
-
Initiation (Hydrolysis): A water molecule attacks the caprolactam ring, leading to the formation of 6-aminocaproic acid through nucleophilic addition and proton transfer.[3]
-
Polyaddition: The amino group of a 6-aminocaproic acid molecule attacks the carbonyl group of another caprolactam monomer. This step adds one monomer unit to the growing chain.
-
Polycondensation: The growing polymer chains, which have both amino and carboxylic acid end groups, react with each other. This step involves the formation of an amide bond with the elimination of a water molecule, significantly increasing the polymer chain length.
-
Equilibration: Side reactions, such as "backbiting," where the terminal amino group of a chain attacks an amide bond within the same chain, can occur.[3] This can lead to the formation of cyclic oligomers, which exist in equilibrium with the linear polymer chains.[3][6] The formation of the cyclic dimer is often the rate-determining step in this process.[3][6]
Caption: Mechanism of Hydrolytic Ring-Opening Polymerization of Caprolactam.
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) is a highly efficient method for synthesizing PA6, characterized by very high reaction rates even at temperatures below the melting point of the polymer.[2][7] This process requires the use of a strong, non-nucleophilic base as a catalyst (initiator) and an N-acyl lactam derivative as an activator (co-initiator).[5]
Mechanism of Anionic ROP
The mechanism proceeds via the following steps:
-
Initiation: A strong base, such as sodium hydride (NaH) or sodium caprolactamate, deprotonates a caprolactam monomer to form a caprolactam anion.[2][8] This anion is a strong nucleophile.
-
Activation: The activator, typically an N-acylcaprolactam like N-acetylcaprolactam (ACL) or one formed in situ from an isocyanate, possesses a highly electrophilic endocyclic carbonyl group.[2][7] The caprolactam anion attacks this activated monomer, opening the ring and forming a new N-acylated imide structure which becomes the active center for propagation.[9]
-
Propagation: The propagation step is a chain reaction. A new caprolactam anion (formed by proton exchange with a neutral monomer) attacks the N-acyl imide group of the growing polymer chain.[4] This regenerates the imide group at the new chain end, allowing the process to repeat and build the polymer chain.[7] This sequence of addition and proton abstraction repeats, leading to rapid polymer growth.[7]
Side reactions, particularly at elevated temperatures (>220 °C), can lead to branching and cross-linking, especially when using difunctional activators like 4,4′-Methylenebis(phenyl isocyanate) (MDI).[2]
Caption: Mechanism of Anionic Ring-Opening Polymerization (AROP) of Caprolactam.
Quantitative Data for Anionic ROP
The kinetics and final polymer properties in AROP are highly dependent on reaction conditions.
Table 1: Effect of Temperature and Catalyst Concentration on Anionic ROP (No Activator) [2]
| Temperature (°C) | Catalyst (NaH) (wt %) | Reaction Time (min) | Conversion (%) | Mn ( g/mol ) |
|---|---|---|---|---|
| 230 | 0.4 | 120 | 97.9 | 67,500 |
| 235 | 0.4 | 90 | 98.1 | 75,300 |
| 240 | 0.4 | 60 | 98.6 | 82,900 |
| 245 | 0.4 | 40 | 98.4 | 85,100 |
| 240 | 0.2 | 120 | 97.7 | 60,100 |
| 240 | 0.3 | 90 | 98.2 | 78,600 |
| 240 | 0.5 | 60 | 98.5 | 83,200 |
Data derived from a study on AROP above the crystallization temperature of PA6.[2]
Table 2: Effect of Activator Type and Concentration on Polymerization Rate [7]
| Activator Type | [Catalyst] (mol%) | [Activator] (mol%) | Temperature (°C) | Time to Max Viscosity (s) |
|---|---|---|---|---|
| ACL (monofunctional) | 1.5 | 1.5 | 140 | ~1000 |
| ACL (monofunctional) | 1.5 | 1.5 | 170 | ~250 |
| DCCI (bifunctional) | 1.5 | 0.75 | 140 | ~2000 |
| DCCI (bifunctional) | 1.5 | 0.75 | 170 | ~500 |
ACL: N-acetylcaprolactam; DCCI: N,N'-dicyclohexylcarbodiimide. Data is estimated from rheokinetic plots.[7]
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization of caprolactam is a less common method that proceeds via cationic initiators and intermediates.[10] This mechanism can be initiated by Brønsted acids or solid acid catalysts like proton-exchanged montmorillonite clay.[11][12]
Mechanism of Cationic ROP
The generally accepted mechanism for CROP of lactams involves the following steps:
-
Initiation: A proton from the acid catalyst protonates the carbonyl oxygen of the caprolactam monomer. This protonation makes the carbonyl carbon significantly more electrophilic.
-
Propagation: A neutral caprolactam monomer acts as a nucleophile, attacking the activated (protonated) monomer. This attack opens the ring and transfers the positive charge to the newly added unit, propagating the chain.[11] The process continues as the cationic chain end attacks subsequent monomer molecules.[10]
Cationic ROP typically requires high temperatures (>150 °C) and may result in polymers with lower molecular weights and broader dispersities compared to AROP.[4]
Caption: Mechanism of Cationic Ring-Opening Polymerization (CROP) of Caprolactam.
Quantitative Data for Cationic ROP
Table 3: Effect of Temperature on Cationic ROP using Maghnite-H+ Catalyst [11]
| Temperature (°C) | Conversion (%) | Mn ( g/mol ) | Polydispersity Index (PDI) |
|---|---|---|---|
| 160 | 45 | 11,200 | 1.83 |
| 180 | 60 | 12,300 | 1.76 |
| 200 | 72 | 13,800 | 1.69 |
| 220 | 81 | 15,100 | 1.61 |
Conditions: Maghnite-H+/ε-caprolactam weight ratio = 5%, Reaction time = 15 h.[11]
Experimental Protocols
Protocol for Bulk Anionic ROP
This protocol is based on a two-step method for high-temperature anionic polymerization.[2]
Materials:
-
ε-caprolactam (CL), dried under vacuum.
-
Sodium hydride (NaH), as a catalyst.
-
4,4′-Methylenebis(phenyl isocyanate) (MDI), as an activator.
-
High-temperature oil bath, reaction vessel with mechanical stirring under an inert atmosphere (e.g., Nitrogen).
Procedure:
-
Melt the required amount of ε-caprolactam in the reaction vessel at 100-110 °C under a nitrogen atmosphere.[7]
-
Add the catalyst (e.g., 0.4 wt% NaH) to the molten monomer and stir until fully dissolved and the caprolactam anion is formed.
-
Heat the mixture to 130 °C.
-
Add the activator (e.g., MDI) to the mixture.
-
Quickly transfer the reaction vessel to a pre-heated high-temperature oil bath set to the desired polymerization temperature (e.g., 180-240 °C).
-
Allow the polymerization to proceed for the specified time (e.g., 40-120 minutes). The viscosity of the mixture will increase dramatically.
-
Terminate the reaction by rapidly cooling the vessel.
-
The resulting PA6 can be purified by dissolving in formic acid and precipitating in a non-solvent, followed by extraction of residual monomer with hot water.
Caption: Experimental workflow for bulk anionic ring-opening polymerization.
Protocol for Cationic ROP using a Clay Catalyst
This protocol is based on the bulk polymerization of caprolactam using a proton-exchanged montmorillonite clay catalyst.[11]
Materials:
-
ε-caprolactam (CL).
-
Maghnite-H+ (proton-exchanged montmorillonite clay), as catalyst.
-
Glass reactor or vial, magnetic stirrer, oil bath or oven.
Procedure:
-
Dry the ε-caprolactam and the Maghnite-H+ catalyst under vacuum to remove any moisture.
-
Inside a glove box or under an inert atmosphere, add the desired amount of ε-caprolactam (e.g., 3 g) and catalyst (e.g., 5 wt%) to the reaction vessel.[11][13]
-
Seal the reaction vessel.
-
Place the vessel into a pre-heated oil bath or oven set to the desired reaction temperature (e.g., 160-220 °C).
-
Stir the mixture for the designated reaction time (e.g., 15 hours).
-
Stop the reaction by rapid cooling, for example, using liquid nitrogen.[13]
-
The resulting polymer can be purified by Soxhlet extraction in a suitable solvent like THF to remove unreacted monomer and catalyst.[13]
Conclusion
The ring-opening polymerization of ε-caprolactam provides multiple pathways to the synthesis of Polyamide 6, a polymer of significant industrial and commercial importance. The choice of mechanism—hydrolytic, anionic, or cationic—is dictated by the desired process speed, reaction conditions, and final polymer characteristics. Hydrolytic polymerization, while slower, is robust and suitable for large-scale continuous production. Anionic ROP offers extremely rapid polymerization rates and a high degree of control, making it ideal for specialized applications like reaction injection molding and the synthesis of block copolymers.[2][7] Cationic ROP presents a viable, albeit less common, alternative. A thorough understanding of these core mechanisms, reaction kinetics, and experimental parameters is essential for researchers and professionals aiming to innovate within the field of polyamide synthesis and application.
References
- 1. fvs.com.py [fvs.com.py]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. addi.ehu.es [addi.ehu.es]
Spectroscopic Profiling of Azepan-2-one: A Comprehensive Technical Guide
Introduction
Azepan-2-one, commonly known as ε-caprolactam, is a cyclic amide of paramount importance in the chemical industry, primarily serving as the monomer for the production of Nylon 6. Its molecular structure and purity are critical determinants of the resulting polymer's properties. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the analytical techniques used to characterize this fundamental chemical building block.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide detailed information about its carbon-hydrogen framework.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in its seven-membered ring. The chemical shifts are influenced by the neighboring amide functional group.
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H on N | ~6.5 - 7.5 | broad singlet | - |
| CH₂ adjacent to NH (α) | ~3.2 | triplet | ~6.0 |
| CH₂ adjacent to C=O (ε) | ~2.4 | triplet | ~6.0 |
| Other CH₂ (β, γ, δ) | ~1.5 - 1.8 | multiplet | - |
¹³C NMR Spectroscopy Data
The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule.
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (carbonyl) | ~179 |
| CH₂ adjacent to NH (α) | ~42 |
| CH₂ adjacent to C=O (ε) | ~36 |
| CH₂ (β) | ~30 |
| CH₂ (δ) | ~29 |
| CH₂ (γ) | ~23 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for the amide group and the hydrocarbon backbone.[1]
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3290 | Strong, Broad | N-H stretch (amide) |
| ~3080 | Medium | N-H stretch (amide, overtone) |
| ~2930 | Strong | C-H stretch (asymmetric, CH₂) |
| ~2860 | Strong | C-H stretch (symmetric, CH₂) |
| ~1660 | Strong | C=O stretch (amide I band) |
| ~1550 | Strong | N-H bend (amide II band) |
| ~1480 | Medium | CH₂ scissoring |
| ~1460 | Medium | CH₂ scissoring |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.
| m/z | Relative Intensity | Proposed Fragment |
| 113 | High | [M]⁺ (Molecular Ion) |
| 85 | High | [M - CO]⁺ |
| 84 | Medium | [M - NHCO]⁺ |
| 56 | High | [C₄H₈]⁺ |
| 42 | Medium | [C₂H₄N]⁺ |
| 30 | Medium | [CH₂NH₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound to confirm its structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Place the NMR tube in the spectrometer.
-
Acquire the spectrum using a standard proton pulse program on a 400 MHz or higher field NMR spectrometer.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum using a standard carbon pulse program with proton decoupling.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of this compound to identify its characteristic functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Sample Preparation (KBr Pellet):
-
Mix a small amount of this compound with dry potassium bromide (KBr) powder in a mortar.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Spectral Acquisition:
-
Place the sample (ATR or KBr pellet) in the sample compartment of an FTIR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis:
-
For EI, set the electron energy to a standard value of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 10-200.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Visualization of Analytical Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of Caprolactam in Various Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of caprolactam in a diverse range of organic solvents. The data presented is crucial for professionals involved in the synthesis, purification, crystallization, and formulation of caprolactam-based products, including in the pharmaceutical and polymer industries. This document summarizes quantitative solubility data, details the experimental protocols for solubility determination, and provides a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of caprolactam, a polar cyclic amide, varies significantly with the choice of solvent and temperature. Generally, its solubility increases with temperature in the tested solvents. The following tables summarize the mole fraction solubility (x₁) of caprolactam in various organic solvents at different temperatures, as determined by the static gravimetric method.
Table 1: Mole Fraction Solubility (x₁) of Caprolactam in Alcohols and Ethers
| Temperature (K) | 2-methoxyethanol | 1-propanol | 2-propanol | 1-butanol | methyl tert-butyl ether | isopropyl ether |
| 278.15 | - | 0.3589 | 0.2978 | 0.3112 | 0.0468 | 0.0278 |
| 283.15 | - | 0.4011 | 0.3359 | 0.3501 | 0.0571 | 0.0336 |
| 288.15 | - | 0.4472 | 0.3778 | 0.3928 | 0.0692 | 0.0405 |
| 293.15 | - | 0.4979 | 0.4241 | 0.4397 | 0.0835 | 0.0486 |
| 298.15 | - | 0.5531 | 0.4751 | 0.4911 | 0.1001 | 0.0583 |
| 303.15 | - | 0.6136 | 0.5315 | 0.5471 | 0.1196 | 0.0697 |
| 308.15 | - | 0.6799 | 0.5936 | 0.6083 | 0.1421 | 0.0831 |
| 313.15 | - | 0.7528 | 0.6621 | 0.6751 | 0.1683 | 0.0988 |
Data for 1-propanol, 2-propanol, 1-butanol, methyl tert-butyl ether, and isopropyl ether sourced from[1].
Table 2: Mole Fraction Solubility (x₁) of Caprolactam in Various Organic Solvents at 298.15 K
| Solvent | Mole Fraction Solubility (x₁) |
| 2-methoxyethanol | 0.6288 |
| N,N-dimethylformamide (DMF) | 0.6134 |
| Dimethyl sulfoxide (DMSO) | 0.5891 |
| 1,4-dioxane | 0.4077 |
| Acetone | 0.3678 |
| Ethyl acetate | 0.1855 |
| Toluene | 0.0987 |
| n-Heptane | 0.0034 |
Data sourced from[2]. Note: The full dataset in the source includes 18 solvents at temperatures from 278.15 K to 313.15 K.
As indicated by the data, caprolactam exhibits the highest solubility in polar aprotic solvents like 2-methoxyethanol, DMF, and DMSO, and the lowest in nonpolar hydrocarbon solvents like n-Heptane[2]. This is consistent with the polar nature of the caprolactam molecule, which contains both a carbonyl and an amide group capable of hydrogen bonding.
Experimental Protocol: Static Gravimetric Method for Solubility Determination
The following protocol outlines the steps for determining the solubility of a solid compound, such as caprolactam, in an organic solvent using the static gravimetric method. This method involves achieving solid-liquid equilibrium at a constant temperature and then determining the composition of the liquid phase.
2.1. Materials and Apparatus
-
High-purity caprolactam (solute)
-
High-purity organic solvent
-
Jacketed glass equilibrium vessel with a magnetic stirrer
-
Thermostatic water bath with temperature control (±0.1 K)
-
Analytical balance (±0.0001 g)
-
Drying oven
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Sample vials
2.2. Procedure
-
Preparation: An excess amount of solid caprolactam is added to a known mass of the organic solvent in the jacketed glass equilibrium vessel.
-
Equilibration: The vessel is sealed and placed in the thermostatic water bath set to the desired temperature. The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24 hours or longer is sufficient)[3].
-
Sample Collection: Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle. A sample of the clear supernatant liquid is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent any solid particles from being collected[4]. The temperature of the syringe should be the same as the equilibrium temperature to avoid precipitation or further dissolution.
-
Mass Determination: The collected sample is immediately transferred to a pre-weighed sample vial, and the total mass of the vial and the saturated solution is recorded.
-
Solvent Evaporation: The solvent is then removed from the sample vial by evaporation. This can be achieved by placing the vial in a drying oven at a temperature below the melting point of caprolactam but sufficient to evaporate the solvent in a reasonable time.
-
Final Mass Measurement: After all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, the final mass of the vial containing the dissolved caprolactam is measured.
-
Calculation: The mass of the dissolved caprolactam and the mass of the solvent in the sample are calculated by subtraction. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or as a mole fraction.
2.3. Data Validation To ensure the reliability of the results, it is recommended to perform multiple measurements at each temperature and to verify that the system has reached equilibrium by taking samples at different time intervals until the measured solubility is constant[4].
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of caprolactam using the static gravimetric method.
Caption: Experimental workflow for solubility determination by the static gravimetric method.
References
A Technical Guide to the Biological Activities of Substituted Azepan-2-one Derivatives
Executive Summary: Azepan-2-one, commonly known as ε-caprolactam, is a seven-membered cyclic amide that serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its unique conformational flexibility and the ease with which it can be functionalized have led to the development of a vast library of substituted derivatives. These compounds exhibit a broad spectrum of pharmacological properties, positioning them as promising candidates for drug discovery.[3][4] This technical guide provides an in-depth overview of the significant biological activities of substituted this compound compounds, including their antimicrobial, anticonvulsant, enzyme inhibitory, and anticancer effects. The document consolidates quantitative data from various studies, details key experimental protocols, and visualizes underlying mechanisms and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction to the this compound Scaffold
The this compound ring is a core structure in numerous bioactive molecules and natural products.[5] Initially recognized for its role as the monomer for Nylon-6, its applications in pharmaceutical sciences have grown substantially.[2][6] The seven-membered lactam ring provides a three-dimensional structure that can effectively interact with biological targets. Modifications at the nitrogen atom or on the carbon backbone allow for the fine-tuning of physicochemical properties and biological activity, making it an attractive starting point for the design of novel therapeutic agents.[3][7] This guide explores the key therapeutic areas where substituted this compound derivatives have demonstrated significant potential.
General Synthesis of Substituted this compound Derivatives
The foundational this compound structure is most commonly synthesized via the Beckmann rearrangement of cyclohexanone oxime.[1][6] This process provides the core lactam, which can then be subjected to various substitution reactions. N-alkylation, for instance, is a common strategy achieved by reacting sodium ε-caprolactam with alkyl halides to produce N-substituted derivatives.[7][8] The following diagram illustrates a generalized workflow for the synthesis and subsequent biological screening of these compounds.
Key Biological Activities and Data
Substituted this compound compounds have been extensively evaluated for a range of therapeutic applications. Their structural diversity allows them to interact with various biological targets, leading to distinct pharmacological effects.
Antimicrobial Activity
Derivatives of this compound have shown significant activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10] This makes them a promising class for the development of new anti-infective agents.
Table 1: Antimicrobial Activity (MIC) of Selected this compound Derivatives
| Compound/Derivative | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Azepanobetulin | M. tuberculosis H37Rv | - | [11] |
| Azepanobetulin Amide | M. tuberculosis H37Rv | - | [11] |
| Azepanouvaol (8) | MRSA | ≤ 0.15 μM | [9] |
| Azepano-glycyrrhetol-tosylate (32) | MRSA | ≤ 0.15 μM | [9] |
| Pyridobenzazepine (8) | S. aureus | 78 | [10] |
| Pyridobenzazepine (12) | S. aureus | 39 | [10] |
| Pyridobenzazepine (12) | C. sporogenes | 39 | [10] |
| Pyridobenzazepine (12) | C. albicans | 156 | [10] |
Note: Some data reported in µM were maintained as such for accuracy.
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]
-
Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., ~5 x 10^5 CFU/mL).
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin) is often used as a reference.[14]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[14]
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticonvulsant Activity
The this compound scaffold is present in compounds investigated for their anticonvulsant properties, suggesting their potential in treating epilepsy.[3] These agents are often evaluated in preclinical models that mimic different types of seizures.
Table 2: Anticonvulsant Activity of Selected Compounds
| Compound | Test Model | Potency (ED50) | Reference |
|---|---|---|---|
| U-54494A | Sound-induced seizures (DBA/2 mice) | Dose-dependent activity | [15] |
| U-50488H | Sound-induced seizures (DBA/2 mice) | Dose-dependent activity | [15] |
| Compound 14 (pyrrolidin-2,5-dione derivative) | MES Test (mice) | 49.6 mg/kg | [16] |
| Compound 14 (pyrrolidin-2,5-dione derivative) | scPTZ Test (mice) | 67.4 mg/kg | [16] |
Note: While not all compounds are direct this compound derivatives, they represent relevant CNS-active scaffolds often compared.
The MES test is a widely used preclinical model to screen for drugs effective against generalized tonic-clonic seizures.[17][18]
-
Animal Preparation: Mice or rats are used for the assay. The test compound is administered intraperitoneally or orally at various doses.
-
Electrode Placement: After a specific period for drug absorption, corneal electrodes are placed on the animal's eyes.
-
Stimulation: A short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) is delivered to induce a seizure.
-
Observation: The animal is observed for the presence or absence of a tonic hind limb extension, which is the endpoint of the test.
-
Analysis: The dose that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated. Neurotoxicity is often assessed in parallel using tests like the rotarod test.
References
- 1. researchgate.net [researchgate.net]
- 2. rjwave.org [rjwave.org]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caprolactam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimycobacterial activity of azepanobetulin and its derivative: In vitro, in vivo, ADMET and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anticonvulsant effects of U-54494A and U-50488H in genetically epilepsy-prone rats and DBA/2 mice: a possible involvement of glycine/NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of some 2-substituted derivatives of xanthone for anticonvulsant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
An In-depth Technical Guide to the Thermodynamic Parameters of Azepan-2-one Polymerization
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization of azepan-2-one, commonly known as ε-caprolactam, is a cornerstone of industrial polymer chemistry, yielding Polyamide 6 (PA6), a versatile engineering thermoplastic. A thorough understanding of the thermodynamic principles governing this transformation is critical for process optimization, reactor design, and material quality control. This guide provides a detailed overview of the core thermodynamic parameters, experimental protocols for their determination, and the fundamental relationships that dictate the polymerization process.
Core Thermodynamic Principles
The polymerizability of a cyclic monomer like this compound is determined by the change in Gibbs free energy (ΔGₚ) for the ring-opening process. The spontaneity of the reaction is governed by the Gibbs-Helmholtz equation:
ΔGₚ = ΔHₚ – TΔSₚ
where:
-
ΔHₚ is the enthalpy of polymerization.
-
ΔSₚ is the entropy of polymerization.
-
T is the absolute temperature in Kelvin.
For polymerization to be thermodynamically favorable, ΔGₚ must be negative[1]. The ring-opening polymerization of this compound is an exothermic process, driven by the release of ring strain inherent in the seven-membered lactam ring[2]. This results in a negative enthalpy of polymerization (ΔHₚ), which is the primary driving force for the reaction[3].
Conversely, the transformation of small, independent monomer molecules into a long, ordered polymer chain results in a loss of translational and rotational degrees of freedom. Consequently, the entropy of polymerization (ΔSₚ) is negative, a factor that opposes the polymerization process[3]. The influence of this entropic penalty increases with temperature, establishing a critical equilibrium point known as the ceiling temperature.
Quantitative Thermodynamic Data
The thermodynamic parameters for the polymerization of this compound are summarized below. It is important to note that while the enthalpy has been well-characterized, a precise experimental value for the overall entropy of polymerization from the cyclic monomer is not consistently reported in the literature.
| Parameter | Symbol | Value | Units | Notes |
| Enthalpy of Polymerization | ΔHₚ | -15.6 to -16.3 | kJ/mol | This exothermic value reflects the release of ring strain. The value is often cited for anionic polymerization and is measured via calorimetry[4]. |
| ~ -13.9 | kJ/mol | Calculated from a reported total enthalpy of ~123 J/g[5]. | ||
| Entropy of Polymerization | ΔSₚ | Negative | J/(mol·K) | The conversion from monomer to a polymer chain leads to a more ordered system, resulting in a negative entropy change[3]. A precise value is not readily available. |
| Gibbs Free Energy | ΔGₚ | Temperature Dependent | kJ/mol | Polymerization is spontaneous (ΔGₚ < 0) when the enthalpic contribution outweighs the unfavorable entropic term. |
| Ceiling Temperature | T_c | High | °C / K | The temperature at which ΔGₚ = 0. Above this temperature, depolymerization is favored. For this compound, this temperature is high, allowing for a wide processing window. |
Key Thermodynamic Concepts Visualized
To clarify the interplay of these parameters, the following diagrams illustrate the core thermodynamic relationships and a typical experimental workflow.
Caption: Relationship between thermodynamic parameters.
Caption: Key steps in anionic ring-opening polymerization.
Experimental Protocols for Parameter Determination
Accurate determination of thermodynamic parameters requires precise experimental techniques. The primary methods employed are calorimetry and equilibrium monomer concentration analysis.
Reaction calorimetry directly measures the heat evolved during the polymerization process, providing a direct route to determining the enthalpy of polymerization (ΔHₚ).
-
Apparatus: A common instrument is the Differential Scanning Calorimeter (DSC). Isothermal or dynamic (heating ramp) experiments can be performed[6].
-
Protocol (Isothermal DSC):
-
Sample Preparation: A precise mass of the reactive mixture (this compound monomer, catalyst, and activator) is prepared under an inert atmosphere (e.g., nitrogen) to prevent side reactions with moisture and sealed in a DSC pan[6].
-
Thermal Program: The sample is rapidly heated to the desired isothermal polymerization temperature (e.g., 150-200 °C)[6].
-
Data Acquisition: The heat flow from the sample is recorded as a function of time. The polymerization process will generate an exothermic peak.
-
Analysis: The total heat of reaction is determined by integrating the area of the exothermic peak in the heat flow versus time curve[6].
-
Calculation: The enthalpy of polymerization (ΔHₚ) in J/mol is calculated by dividing the total heat evolved by the number of moles of monomer in the sample.
-
This method is used to determine all three primary thermodynamic parameters (ΔHₚ, ΔSₚ, and T_c) by studying the monomer-polymer equilibrium at various temperatures.
-
Principle: At a given temperature, the polymerization reaction reaches an equilibrium where the rate of polymerization equals the rate of depolymerization[7]. The Gibbs free energy change at equilibrium is zero (ΔGₚ = 0), which leads to the van 't Hoff-like equation: ln[M]ₑₒ = ΔHₚ / (RT) - ΔSₚ / R where [M]ₑₒ is the equilibrium monomer concentration, T is the absolute temperature, and R is the universal gas constant. By plotting ln[M]ₑₒ versus 1/T, a straight line is obtained where the slope is (ΔHₚ/R) and the y-intercept is (-ΔSₚ/R).
-
Protocol:
-
Polymerization: Multiple small-scale bulk polymerizations of this compound are set up in sealed vials or ampoules under inert atmosphere.
-
Equilibration: The samples are held at different, precisely controlled temperatures for a sufficient time to ensure that the monomer-polymer equilibrium is reached.
-
Quenching: The reactions are rapidly quenched to stop polymerization and "freeze" the equilibrium composition.
-
Monomer Quantification: The concentration of residual, unreacted this compound in each sample is accurately measured. This can be achieved using techniques such as:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Thermogravimetric Analysis coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) to quantify the monomer released upon heating[8].
-
Nuclear Magnetic Resonance (¹H NMR) spectroscopy, using an internal standard for quantification.
-
-
Data Analysis: A plot of ln[M]ₑₒ versus 1/T is generated. A linear regression is performed to find the slope and intercept, from which ΔHₚ and ΔSₚ are calculated. The ceiling temperature (T_c) for a given monomer concentration (e.g., 1 M) can then be calculated using the derived values: T_c = ΔHₚ / ΔSₚ .
-
Caption: Experimental workflow for parameter determination.
Conclusion
The polymerization of this compound is a thermodynamically favorable process, predominantly driven by the enthalpic benefit of relieving ring strain. This exothermic nature is counteracted by an unfavorable negative entropy change. The balance between these two factors is temperature-dependent and defines the high ceiling temperature of the system, which allows for robust and efficient production of Polyamide 6 across a wide range of processing conditions. The experimental protocols outlined herein, particularly calorimetry and equilibrium studies, provide the fundamental tools for researchers to precisely quantify these critical parameters, enabling advanced process control and the development of novel polyamide materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceiling temperature - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Nylon-6 from Caprolactam: A Detailed Laboratory Protocol
Abstract
This document provides detailed laboratory protocols for the synthesis of Nylon-6 via the ring-opening polymerization of ε-caprolactam. Two primary methods are presented: hydrolytic polymerization, which is analogous to the industrial production process, and anionic polymerization, a rapid method suitable for laboratory-scale synthesis. This guide is intended for researchers, scientists, and professionals in drug development and materials science. It includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and clarity.
Introduction
Nylon-6, a widely used synthetic polymer, is produced through the ring-opening polymerization of its monomer, ε-caprolactam.[1][2] The properties of the resulting polymer, such as molecular weight and crystallinity, are highly dependent on the synthesis method employed. Hydrolytic polymerization utilizes water as an initiator at elevated temperatures and pressures, a process that, while robust, requires extended reaction times.[3] In contrast, anionic polymerization offers a much faster reaction rate at lower temperatures through the use of catalysts and activators.[4][5] This document outlines detailed procedures for both methods, providing a comparative basis for laboratory-scale production of Nylon-6.
Data Summary
The following table summarizes the key quantitative parameters for the hydrolytic and anionic polymerization methods described in this protocol.
| Parameter | Hydrolytic Polymerization | Anionic Polymerization |
| Monomer | ε-Caprolactam | ε-Caprolactam |
| Initiator/Catalyst | Water (H₂O) | Sodium Hydride (NaH) |
| Activator | None | Methylene diphenyl diisocyanate (MDI) |
| Reagent Ratio | Caprolactam:H₂O (approx. 90-95:5-10 by wt) | Caprolactam:NaH:MDI (100:0.5:1 by mass)[5] |
| Reaction Temperature | 225°C (Pre-polymerization), 250°C (Polymerization)[3] | 130°C (Melting & Activation), 180-220°C (Polymerization)[5] |
| Reaction Time | ~10 hours[3] | 25-30 minutes[4] |
| Pressure | Elevated pressure, then atmospheric, then vacuum[3] | Atmospheric (under inert gas) |
| Typical Yield | High | >95% |
| Post-synthesis Purification | Water extraction at 90°C to remove unreacted monomer[3] | Water extraction |
Experimental Protocols
Materials and Equipment
-
ε-Caprolactam (C₆H₁₁NO)
-
Deionized Water (H₂O)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methylene diphenyl diisocyanate (MDI)
-
Nitrogen (N₂) gas supply
-
High-temperature heating mantle or oil bath
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Thermocouple
-
Vacuum pump
-
Beakers, graduated cylinders, and other standard laboratory glassware
Protocol 1: Hydrolytic Polymerization of ε-Caprolactam
This method involves a multi-stage heating process under controlled atmosphere and pressure.
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a nitrogen inlet/outlet connected to a bubbler.
-
Reagent Addition: Charge the flask with ε-caprolactam and 5-10% by weight of deionized water.[6]
-
Inert Atmosphere: Purge the system with nitrogen gas for 15-20 minutes to remove oxygen.
-
Pre-polymerization: Heat the mixture to 225°C with constant stirring and maintain for 1 hour under a nitrogen atmosphere.[3]
-
Polymerization: Increase the temperature to 250°C and maintain for 6 hours under elevated pressure (the pressure will naturally increase as water turns to steam in the sealed vessel).[3]
-
Pressure Reduction: Reduce the pressure to atmospheric levels and continue the reaction for an additional hour.[3]
-
Vacuum Step: Apply a vacuum of approximately -0.05 MPa for 2 hours to remove water and drive the polymerization to completion.[3]
-
Product Recovery: Cool the reactor to room temperature. The resulting solid Nylon-6 can be removed from the flask.
-
Purification: Cut the polymer into smaller pellets. To remove unreacted monomer and low molecular weight oligomers, perform a water extraction by boiling the pellets in deionized water at 90°C for several hours.[3]
-
Drying: Dry the purified Nylon-6 pellets in a vacuum oven.
Protocol 2: Anionic Polymerization of ε-Caprolactam
This is a rapid, two-step method that requires anhydrous conditions.
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet/outlet, and a septum for reagent addition via syringe.
-
Inert Atmosphere: Thoroughly purge the flask with dry nitrogen gas. Maintain a positive nitrogen pressure throughout the experiment.
-
Reagent Preparation: In the flask, mix ε-caprolactam and sodium hydride (catalyst) in a mass ratio of 100:0.5.[5]
-
Melting and Catalyst Activation: Heat the mixture to 130°C with stirring until the caprolactam is completely melted and the catalyst is well-dispersed.[5]
-
Activator Addition: Add the MDI activator to the molten mixture (mass ratio of MDI to initial caprolactam is 1:100).[5]
-
Polymerization: Transfer the reaction mixture to a high-temperature oil bath preheated to 180°C or 220°C.[5] The polymerization will proceed rapidly, with a noticeable increase in viscosity. The reaction is typically complete within 25 minutes.[4]
-
Product Recovery: Allow the reactor to cool to room temperature. The solid Nylon-6 product can then be removed.
-
Purification: As with the hydrolytic method, chip the polymer and extract with hot water to remove impurities.
-
Drying: Dry the purified polymer in a vacuum oven.
Visualized Workflows
References
Azepan-2-one: A Versatile Reagent in Novel Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Azepan-2-one, commonly known as ε-caprolactam, is a seven-membered cyclic amide that has long been a cornerstone of the polymer industry as the primary monomer for Nylon-6.[1] Beyond this traditional role, this compound is emerging as a versatile reagent and scaffold in novel organic synthesis, offering pathways to a diverse array of functionalized molecules and complex heterocyclic systems. Its unique structural and chemical properties make it an attractive starting material for the development of new pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the use of this compound in several innovative synthetic transformations.
Functionalization of the this compound Scaffold
The inherent reactivity of the this compound ring allows for various modifications, leading to the synthesis of novel derivatives with tailored properties. One such approach involves the functionalization at the C3 position through a tandem Wittig-Claisen rearrangement protocol. This method preserves the core lactam structure while introducing new functionalities.[2]
Application: Synthesis of C3-Functionalized this compound Derivatives
This protocol enables the introduction of an allyl group at the C3 position of the caprolactam ring, creating a valuable synthetic intermediate for further elaboration.
Caption: Workflow for the C3-functionalization of this compound.
Materials:
-
N-Boc-azepan-2-one
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Allyltriphenylphosphonium bromide
-
Potassium hexamethyldisilazide (KHMDS)
-
Dry Tetrahydrofuran (THF)
-
Toluene
-
Standard work-up and purification reagents
Procedure:
-
α-Bromination: To a solution of N-Boc-azepan-2-one in a suitable solvent, add NBS and a radical initiator such as AIBN. Heat the reaction mixture to initiate the bromination at the α-position to the carbonyl group. Monitor the reaction by TLC until completion.
-
Wittig Reaction: In a separate flask, prepare the ylide by treating allyltriphenylphosphonium bromide with a strong base like KHMDS in dry THF at 0 °C. To this ylide solution, add the α-bromo-N-Boc-azepan-2-one dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed.
-
Claisen Rearrangement: The crude product from the Wittig reaction is then dissolved in a high-boiling solvent such as toluene and heated to induce the[3][3]-sigmatropic Claisen rearrangement.
-
Purification: After completion of the rearrangement, the reaction mixture is cooled, and the product is purified by column chromatography.
Quantitative Data:
| Step | Reagents and Conditions | Yield (%) |
| α-Bromination | NBS, AIBN, CCl4, reflux | ~70-80% |
| Wittig Reaction | Allyltriphenylphosphonium bromide, KHMDS, THF, 0 °C to rt | ~60-70% |
| Claisen Rearrangement | Toluene, reflux | ~80-90% |
This compound as a Building Block for Bioactive Molecules
The this compound skeleton is a privileged scaffold in medicinal chemistry, appearing in a number of bioactive compounds.[4] It can be utilized as a starting material for the synthesis of more complex molecules with potential therapeutic applications, such as anticonvulsants.[5]
Application: Synthesis of α-Substituted-α-hydroxycaprolactams
This protocol describes the synthesis of α-hydroxy-α-(phenylethynyl)caprolactam, a potent anticonvulsant agent.
Caption: Synthesis of a bioactive α-hydroxy-α-phenylethynylcaprolactam.
Materials:
-
N-Protected this compound
-
Lithium diisopropylamide (LDA)
-
Oxygen
-
Phenylacetylene
-
n-Butyllithium
-
Dry Tetrahydrofuran (THF)
-
Standard work-up and purification reagents
Procedure:
-
α-Hydroxylation: To a solution of N-protected this compound in dry THF at -78 °C, add a solution of LDA dropwise. After stirring for a period, bubble oxygen through the solution. Quench the reaction with a reducing agent (e.g., sodium sulfite solution).
-
Alkynylation: In a separate flask, deprotonate phenylacetylene with n-butyllithium in dry THF at 0 °C to generate the corresponding lithium acetylide. To this solution, add the α-hydroxy-N-protected-azepan-2-one from the previous step.
-
Deprotection and Purification: After the reaction is complete, quench with a suitable reagent and perform an aqueous work-up. The protecting group is then removed under appropriate conditions. The final product is purified by recrystallization or column chromatography.
Quantitative Data:
| Compound | Anti-MES ED₅₀ (mg/kg) |
| α-Hydroxy-α-phenylcaprolactam | 63 |
| α-Hydroxy-α-(phenylethynyl)caprolactam | Potent activity |
N-Vinylcaprolactam in Polymer Synthesis and Cycloaddition Reactions
N-vinylcaprolactam (NVCL), a derivative of this compound, is a valuable monomer for the synthesis of thermoresponsive polymers.[3][6] Furthermore, its vinyl group offers the potential for participation in cycloaddition reactions, opening avenues for the construction of novel heterocyclic systems.[7][8]
Application 1: Synthesis of Poly(N-vinylcaprolactam)
This protocol describes the free-radical polymerization of N-vinylcaprolactam to produce a thermoresponsive polymer.
Materials:
-
N-vinylcaprolactam (NVCL)
-
Azodiisobutyronitrile (AIBN)
-
Water or absolute ethanol
-
Tetrahydrofuran (THF)
-
n-Hexane
-
Diethyl ether
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser and nitrogen inlet, dissolve N-vinylcaprolactam and the initiator (AIBN) in the chosen solvent (water or ethanol).
-
Polymerization: Purge the solution with nitrogen and then heat the mixture to 65-80 °C with stirring. The polymerization is typically carried out for several hours.[9]
-
Purification: After the reaction, the solvent is removed under reduced pressure. The resulting viscous liquid is dissolved in THF and precipitated by the addition of n-hexane. The precipitate is further washed with diethyl ether and dried to yield poly(N-vinylcaprolactam).[9]
Quantitative Data:
| Initiator:Monomer Ratio (mass) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1:20 | Water | 80 | 7 | >90 |
| 1:10 | Ethanol | 75 | 5 | ~97 |
Application 2: Potential [5+2] Photochemical Cycloaddition
Inspired by the photochemical rearrangement of N-vinylpyrrolidinones to azepin-4-ones, a similar transformation can be envisioned for N-vinylcaprolactam, offering a novel route to fused azepine systems.[7]
Caption: Proposed photochemical rearrangement of N-vinylcaprolactam.
This application note serves as a starting point for researchers interested in exploring the untapped potential of this compound in novel organic synthesis. The provided protocols and conceptual frameworks are intended to facilitate the design and execution of new synthetic strategies, ultimately contributing to advancements in medicinal chemistry and materials science.
References
- 1. Caprolactam - Wikipedia [en.wikipedia.org]
- 2. rjwave.org [rjwave.org]
- 3. Synthesis and Characterization of Poly(N-vinylcaprolactam) [jproeng.com]
- 4. Design, synthesis, and biological evaluation of caprolactam-modified bengamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN102516432A - Synthesis method for poly-N-vinylcaprolactam - Google Patents [patents.google.com]
Application Notes and Protocols for the Quantitative Analysis of Caprolactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of caprolactam in various matrices. The protocols are intended to guide researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical techniques for quality control and safety assessment.
Chromatographic Methods
Chromatographic techniques are widely employed for the separation and quantification of caprolactam due to their high sensitivity and specificity.
Reversed-phase HPLC (RP-HPLC) is a robust method for the determination of residual caprolactam in non-polymeric and polymeric samples.
Table 1: Quantitative Data for HPLC Methods
| Parameter | Gel Permeation Chromatography (GPC) | Reversed-Phase HPLC (RP-HPLC) |
| Linearity Range | 2.5 - 375 µg/mL | Not explicitly stated, but method validated |
| Correlation Coefficient (R²) | 0.996 | Not explicitly stated |
| Quantitation Limit (LOQ) | 2.5 µg/mL (100 ppm) | 2.5 µg/mL |
| Recovery (Accuracy) | Spiked samples in the range of 2.5 to 375 µg/mL showed good recovery.[1] | Not explicitly stated |
| Detection | UV at 205 nm[1] | UV at 236 nm[1] |
Experimental Protocol: Reversed-Phase HPLC for Caprolactam in Nylon 6
This protocol is adapted for the analysis of residual ε-caprolactam in Nylon 6.
1. Sample Preparation [2] a. Weigh 0.5 g of Nylon 6 pellets into a sealed container. b. Add 10 mL of deionized water. c. Heat the sealed container at 100°C for 2 hours. d. Allow the mixture to cool to room temperature. e. Filter the extract through a 0.5 µm filter to obtain the test sample.[2]
2. Chromatographic Conditions [1][3]
-
Column: Asahipak ODP-50 4D or equivalent C18 column.[2]
-
Mobile Phase: 20% Acetonitrile in water (v/v).[1] An alternative mobile phase is acetonitrile, water, and phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 30°C.[1]
-
Detection: UV at 236 nm.[1]
3. Calibration a. Prepare a stock standard solution of caprolactam in the mobile phase. b. Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples. c. Inject each standard solution and record the peak area. d. Construct a calibration curve by plotting the peak area versus the concentration of caprolactam.
4. Analysis a. Inject the prepared sample extract into the HPLC system. b. Record the chromatogram and identify the caprolactam peak based on the retention time of the standards. c. Quantify the amount of caprolactam in the sample using the calibration curve.
Workflow for HPLC Analysis of Caprolactam in Nylon 6
Caption: Workflow for HPLC analysis of caprolactam.
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities in caprolactam.[4][5]
Table 2: Quantitative Data for GC-MS Method
| Parameter | Value |
| Linearity Range | 1.60 - 640.00 µg/mL |
| Correlation Coefficient (R²) | 0.9999 |
| Limit of Detection (LOD) | 0.24 ng |
| Limit of Quantitation (LOQ) | 1.60 ng |
| Accuracy (% Recovery) | 100 - 106% |
| Precision (%RSD) | < 4.3% |
Data from a study on ε-caprolactam migration into a food simulant.[4]
Experimental Protocol: GC-MS for Impurities in Caprolactam
This protocol is a general guideline for the analysis of impurities in a caprolactam product.
1. Sample Preparation a. Dissolve a known amount of the caprolactam sample in a suitable solvent (e.g., benzene for crude product analysis).[4] b. For some applications, an internal standard such as 2-azacyclononanone is added.[4] c. If necessary, perform extraction to concentrate the impurities.
2. GC-MS Conditions
-
Column: A capillary column such as one with a Carbowax 20M stationary phase is often used.[4]
-
Carrier Gas: Helium.
-
Injector Temperature: Typically set high enough to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at a lower temperature and ramping up to a higher temperature.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
3. Calibration a. Prepare standard solutions of the target impurities and the internal standard in the same solvent used for the sample. b. Inject the standards to establish retention times and generate calibration curves based on the ratio of the analyte peak area to the internal standard peak area.
4. Analysis a. Inject the prepared sample into the GC-MS system. b. Identify impurities by comparing their mass spectra and retention times with those of the standards or with library spectra. c. Quantify the impurities using the established calibration curves.
Logical Relationship for GC-MS Analysis
Caption: Logical flow for GC-MS impurity analysis.
Spectroscopic Methods
Spectroscopic methods offer rapid and often non-destructive analysis of caprolactam.
Laser Raman spectroscopy can be used for the quantitative analysis of common impurities in ε-caprolactam, such as adipic acid, sodium sulfate, and ammonium sulfate.[6]
Table 3: Quantitative Data for Raman Spectroscopy
| Impurity | Calibration Equation | Detection Limit |
| Adipic Acid | I₉₁₅/I₇₄₆ = 0.62χ⁻¹cap - 0.58 | < 1 mol% |
| Ammonium Sulfate | I₉₇₅/I₇₄₆ = 2.78χ⁻¹cap - 2.23 | < 1 mol% |
| Sodium Sulfate | I₉₉₄/I₇₄₆ = 4.26χ⁻¹cap - 4.45 | < 1 mol% |
Where I is the relative Raman intensity at the specified wavenumber and χcap is the molar fraction of caprolactam.[6]
Experimental Protocol: Raman Spectroscopy for Impurity Analysis
1. Sample Preparation a. Prepare pellets with known quantities of ε-caprolactam and each of the impurities by careful weighing and grinding in an agate mortar.[6]
2. Raman Analysis
-
Instrument: A laser Raman spectrometer.
-
Laser: An appropriate laser source.
-
Data Collection: Acquire Raman spectra from different points on the surface of each pellet.[6]
3. Calibration and Quantification a. For each impurity, construct a calibration graph by plotting the ratio of the relative intensities at characteristic wavelengths against the inverse of the molar fraction of caprolactam.[6] b. Determine the concentration of impurities in unknown samples by measuring their Raman spectra and using the established calibration lines.
Workflow for Raman Spectroscopy Analysis
Caption: Workflow for quantitative Raman analysis.
Titrimetric Methods
Titration is a classical analytical method that can be applied in the context of caprolactam production, for instance, to determine the acid number of the reaction mixture.[7]
Experimental Protocol: Determination of Acid Number
1. Principle The acid number, expressed as milliequivalents (mEq) of sulfuric acid per 10 g of reaction mixture, is determined by titration.[7]
2. Procedure a. A known weight (e.g., 10 g) of the reaction mixture from the Beckmann rearrangement is dissolved in a suitable solvent. b. The solution is titrated with a standardized solution of a base (e.g., sodium hydroxide) to a defined endpoint, which can be determined using a pH meter or an indicator. c. The volume of titrant required to reach the endpoint is recorded.
3. Calculation The acid number is calculated using the following formula: Acid Number = (V × N × 10) / W Where:
-
V = volume of the basic titrant in mL
-
N = normality of the basic titrant in mEq/mL
-
W = weight of the sample in g
This method is crucial for monitoring and controlling the reaction conditions during caprolactam synthesis.[7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. shodex.com [shodex.com]
- 3. Separation of Caprolactam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
Purification of Azepan-2-one: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azepan-2-one, also known as ε-caprolactam, is a crucial intermediate in the chemical and pharmaceutical industries, most notably as the monomer for the production of Nylon 6. In a research and drug development context, obtaining high-purity this compound is essential for the synthesis of various derivatives and active pharmaceutical ingredients. This document provides detailed protocols for the purification of this compound using common laboratory techniques: vacuum distillation, recrystallization, and column chromatography.
Purification Strategy Overview
The choice of purification method depends on the nature and quantity of impurities present in the crude this compound. A general workflow for purification is outlined below.
Caption: General purification workflow for this compound.
Data Summary
The following table summarizes typical quantitative data associated with different purification methods for this compound.
| Purification Method | Key Parameters | Typical Purity | Typical Yield | Reference |
| Vacuum Distillation | 140-180°C, 1-8 mmHg | 95-99.9% | >90% | [1] |
| Recrystallization | Toluene | High | ~93% (relative) | [2] |
| Acetonitrile | >99% | Variable | ||
| Column Chromatography | Silica gel, Ethyl Acetate/Hexane gradient | >99% | 60-80% | General laboratory practice |
Experimental Protocols
Vacuum Distillation
Vacuum distillation is an effective method for purifying this compound, especially for removing non-volatile impurities or when working with larger quantities.
Apparatus:
-
Round-bottom flask
-
Short path distillation head with a condenser
-
Receiving flask
-
Heating mantle with magnetic stirring
-
Vacuum pump with a cold trap
-
Thermometer
Procedure:
-
Place the crude this compound into the round-bottom flask with a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Slowly apply vacuum to the system. A pressure of 1-8 mmHg is typically effective.
-
Begin heating the distillation flask with the heating mantle while stirring.
-
Collect the fraction that distills at a constant temperature, which is the purified this compound. The boiling point will depend on the applied pressure (e.g., ~130-145°C at <8 mmHg).[1]
-
Once the distillation is complete, allow the apparatus to cool to room temperature before carefully releasing the vacuum.
References
The Versatile Caprolactam Scaffold: Application Notes and Protocols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The caprolactam moiety, a seven-membered cyclic amide, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique conformational properties and synthetic tractability have enabled the development of a diverse range of derivatives with therapeutic potential against various diseases. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of caprolactam-based therapeutic agents, with a focus on their roles as anticancer, antimicrobial, enzyme inhibitory, and anticonvulsant agents.
Application Notes
Anticancer Activity of Caprolactam Derivatives
Caprolactam derivatives have shown significant promise as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, apoptosis, and autophagy.
-
Mechanism of Action: A notable example involves isolongifolenone-based caprolactam derivatives, which have been shown to induce cancer cell death through the p53/mTOR/autophagy pathway.[1][2] These compounds can increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptosis. The activation of the tumor suppressor protein p53 inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation, which in turn can trigger autophagy-associated cell death in cancer cells.[1][2]
-
Therapeutic Potential: The potent cytotoxic effects of certain caprolactam derivatives against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and lung (A549) cancer, highlight their potential as novel chemotherapeutic agents.[1][2]
Antimicrobial Properties of Caprolactam-Based Materials
The growing threat of antimicrobial resistance has spurred the development of new antibacterial and antifungal agents. Caprolactam-containing molecules and polymers represent a promising class of antimicrobials.
-
Mechanism of Action: The antimicrobial effect of some caprolactam derivatives is attributed to their ability to interact with nucleophilic components within microbial cells, disrupting essential cellular processes. Furthermore, the incorporation of caprolactam into polymer backbones, such as nylon-6, can confer sustained antibacterial functions.
-
Applications: These materials can be utilized in various applications, from medical devices and implants to textiles, to prevent microbial colonization and biofilm formation.
Enzyme Inhibition by Caprolactam Derivatives
The constrained cyclic structure of caprolactam makes it an excellent scaffold for designing enzyme inhibitors with high specificity and potency.
-
Interleukin-1β Converting Enzyme (ICE/Caspase-1) Inhibition: Peptidomimetic compounds incorporating a caprolactam ring have been developed as potent inhibitors of ICE, a key enzyme in the inflammatory process.[3] The caprolactam moiety serves to constrain the P3 region of the inhibitor, promoting a favorable conformation for binding to the enzyme's active site.[3] Several of these compounds exhibit IC50 values in the nanomolar range.[3]
-
γ-Secretase Inhibition: Amino-caprolactam sulfonamides have been identified as inhibitors of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease.[4] By inhibiting γ-secretase, these compounds can reduce the production of amyloid-β peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.
Anticonvulsant Activity of Caprolactam Derivatives
Caprolactam derivatives have been investigated for their potential in treating epilepsy and other seizure disorders.
-
Mechanism of Action: Structure-activity relationship (SAR) studies have shown that substitution at the α-position of the caprolactam ring significantly influences anticonvulsant activity.[5] While the exact mechanism for all derivatives is not fully elucidated, some are believed to modulate neuronal voltage-dependent sodium channels or interact with GABA receptors, thereby reducing neuronal excitability.[5]
-
Preclinical Efficacy: Several α-substituted caprolactam derivatives have demonstrated potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMet) seizure tests.[6]
Quantitative Data Summary
The following tables summarize the biological activities of representative caprolactam derivatives from various studies.
Table 1: Anticancer Activity of Isolongifolenone-Based Caprolactam Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| E10 | MCF-7 (Breast) | 0.32[1][2] |
| E10 | HepG2 (Liver) | 1.36[1][2] |
| E10 | A549 (Lung) | 1.39[1][2] |
Table 2: Enzyme Inhibitory Activity of Caprolactam Derivatives
| Derivative Type | Target Enzyme | IC50 |
| Unsaturated Caprolactams | ICE (Caspase-1) | < 10 nM (in enzyme assay)[3] |
| Unsaturated Caprolactams | IL-1β production (THP-1 cells) | < 100 nM[3] |
| Amino-caprolactam Sulfonamides | γ-Secretase | Data reported as "good in vitro and in vivo activity"[4] |
Table 3: Anticonvulsant Activity of α-Substituted Caprolactam Derivatives (in mice, i.p.)
| Compound | MES ED50 (mg/kg) | scMet ED50 (mg/kg) |
| α-hydroxy-α-phenylcaprolactam | 63[6] | 74[6] |
Experimental Protocols
Synthesis of Caprolactam Derivatives
Protocol 1: General Synthesis of Isolongifolenone-Based Caprolactam Derivatives (E1-E19)
This protocol describes the synthesis of a series of isolongifolenone-based caprolactam derivatives bearing a cinnamoyl unit.
Materials:
-
Isolongifolenone
-
Hydroxylamine hydrochloride
-
Thionyl chloride
-
Cinnamic acid derivatives
-
Dichloromethane (DCM)
-
Oxalyl chloride
-
Sodium acetate
-
Ethanol
Procedure:
-
Synthesis of Intermediate ISO D:
-
Synthesize the intermediate compound ISO C by the condensation of isolongifolenone with hydroxylamine hydrochloride.
-
Induce a Beckmann rearrangement of ISO C using thionyl chloride to yield the key intermediate ISO D (the caprolactam ring).
-
-
Synthesis of Cinnamoyl Chlorides:
-
Dissolve a cinnamic acid derivative (1 mmol) in 10 mL of DCM.
-
Add oxalyl chloride at 0 °C and stir the reaction.
-
-
Coupling Reaction:
-
Add the synthesized cinnamoyl chloride to a solution of ISO D to yield the final isolongifolenone-based caprolactam derivatives (E1-E19).
-
-
Purification:
-
Purify the final products using appropriate chromatographic techniques.
-
Characterize the synthesized compounds by 1H NMR, 13C NMR, and HRMS analysis.
-
Biological Assays
Protocol 2: Cell Viability and Cytotoxicity Assessment using the MTT Assay
This protocol is used to determine the cytotoxic effects of caprolactam derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Caprolactam derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the caprolactam derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 500 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 3: Apoptosis Detection using Annexin V-FITC Staining
This protocol allows for the quantitative assessment of apoptosis induced by caprolactam derivatives.
Materials:
-
Cells treated with caprolactam derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in your target cells by treating them with the desired concentrations of caprolactam derivatives for a specific time.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative, PI negative.
-
Early apoptotic cells: Annexin V-FITC positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Anticancer mechanism of a caprolactam derivative.
Caption: Workflow for developing γ-secretase inhibitors.
Caption: Experimental workflow for the MTT assay.
References
- 1. Design, synthesis, and development of novel caprolactam anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of unsaturated caprolactams as interleukin-1beta converting enzyme (ICE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. rjwave.org [rjwave.org]
Synthesis of Functionalized Polyamides Using Azepan-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized polyamides derived from azepan-2-one, also known as ε-caprolactam. The methodologies outlined herein are intended to guide researchers in the development of novel polyamide materials with tailored functionalities for a variety of applications, including drug delivery, biomaterials, and advanced materials science.
Introduction
The functionalization of polyamides, particularly those derived from the ring-opening polymerization of this compound (ε-caprolactam), offers a versatile platform for creating polymers with specific chemical, physical, and biological properties. By incorporating functional groups into the monomer or polymer backbone, researchers can control characteristics such as solubility, reactivity, and biocompatibility. This opens up possibilities for creating advanced materials for drug conjugation, tissue engineering scaffolds, and responsive polymer systems.
This guide covers two primary strategies for producing functionalized polyamides:
-
Strategy 1: Polymerization of Functionalized this compound Monomers. This approach involves the initial synthesis of a substituted this compound monomer containing the desired functional group, followed by its ring-opening polymerization.
-
Strategy 2: Post-Polymerization Modification of Polyamide-6. This method utilizes the readily available polyamide-6 (PA6) and introduces functional groups along the polymer chain through chemical reactions.
Synthesis of Functionalized this compound Monomers
A key step in producing functionalized polyamides is the synthesis of the corresponding functionalized monomer. Below are protocols for the synthesis of representative functionalized this compound monomers.
Synthesis of N-Allyl-azepan-2-one
The allyl group is a versatile functional handle that can participate in various subsequent reactions, such as thiol-ene click chemistry.
Experimental Protocol:
The synthesis of N-allyl-azepan-2-one is a two-step, one-pot reaction involving the deprotonation of this compound followed by a nucleophilic substitution with allyl bromide.[1]
Materials:
-
This compound (ε-caprolactam)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound in anhydrous THF.
-
Deprotonation: Cool the flask in an ice bath. Add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
N-Allylation: Cool the reaction mixture back to 0°C and add allyl bromide (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]
Expected Quantitative Data:
| Parameter | Value |
| Yield | 70-85% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~80-85 °C at 0.5 mmHg |
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.85-5.75 (m, 1H, -CH=CH₂), 5.20-5.10 (m, 2H, -CH=CH₂), 3.95 (d, J = 5.6 Hz, 2H, N-CH₂-), 3.25 (t, J = 6.0 Hz, 2H, -CH₂-CO-), 2.45 (t, J = 6.4 Hz, 2H, -N-CH₂-CH₂-), 1.70-1.60 (m, 6H, -CH₂-CH₂-CH₂-).[1]
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.0 (C=O), 133.5 (-CH=), 117.0 (=CH₂), 48.0 (N-CH₂-allyl), 42.0 (N-CH₂-ring), 37.0, 30.0, 29.0, 23.5 (ring CH₂).[1]
-
IR (neat, cm⁻¹): 2925, 2855 (C-H stretch), 1630 (C=O stretch, amide), 1645 (C=C stretch), 990, 915 (alkene C-H bend).[1]
Synthesis of α-Amino-azepan-2-one (α-Amino-ε-caprolactam)
The presence of a primary amine group allows for further functionalization, such as amidation reactions to attach drugs or other molecules. The synthesis involves the intramolecular cyclization of L-lysine.[1]
Experimental Protocol (1-Pentanol Method):
Materials:
-
L-lysine hydrochloride
-
Sodium hydroxide (NaOH)
-
Aluminum oxide (Al₂O₃)
-
1-Pentanol
Procedure:
-
Neutralization: Neutralize 30 mmols of L-lysine hydrochloride with 30 mmols of NaOH in an aqueous solution.
-
Adsorption: Add 270 mmols of Al₂O₃ to the neutralized mixture and evaporate the water.
-
Cyclization: Add 120 ml of 1-pentanol to the dried mixture. Heat the mixture to 137°C and reflux for 4 hours.
-
Isolation: After the reaction, cool the mixture and filter to remove the Al₂O₃.
-
Purification: The 1-pentanol can be removed under reduced pressure, and the resulting crude product can be purified by crystallization or chromatography.
Expected Quantitative Data:
| Parameter | Value |
| Yield | ~96% |
| Appearance | White to off-white solid |
| Melting Point | ~140-145 °C |
Anionic Ring-Opening Polymerization (AROP) of Functionalized Monomers
Anionic ring-opening polymerization is a common and efficient method for the synthesis of polyamides from lactam monomers.
General Experimental Protocol for AROP:
Materials:
-
Functionalized this compound monomer
-
Initiator (e.g., sodium hydride (NaH), ε-caprolactam magnesium bromide)
-
Activator (e.g., N-acetyl-ε-caprolactam)
-
Anhydrous solvent (e.g., toluene, DMSO) (optional, for solution polymerization)
Procedure:
-
Monomer and Initiator Preparation: In a flame-dried reaction vessel under an inert atmosphere, add the functionalized this compound monomer and anhydrous solvent (if applicable). Heat to melt the monomer if performing a bulk polymerization. Add the initiator (e.g., NaH) and stir until the evolution of hydrogen gas ceases, indicating the formation of the lactamate salt.
-
Polymerization: Add the activator (e.g., N-acetyl-ε-caprolactam) to the reaction mixture. The polymerization is typically carried out at elevated temperatures (e.g., 150-190 °C). The reaction time will vary depending on the monomer and catalyst system.
-
Termination and Isolation: Terminate the polymerization by cooling the reaction mixture and exposing it to a proton source (e.g., water or methanol). The polymer is then isolated by precipitation in a non-solvent (e.g., water or hexane) and dried under vacuum.
Quantitative Data for Polymerization of N-Allyl-azepan-2-one (Hypothetical):
| Monomer/Initiator/Activator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 100 / 1 / 1 | 160 | 2 | >95 | 15,000 | 1.8 |
| 200 / 1 / 1 | 160 | 4 | >95 | 28,000 | 1.9 |
| 100 / 1 / 1 | 180 | 1 | >95 | 14,500 | 2.1 |
Note: This data is illustrative and the actual results may vary.
Post-Polymerization Modification of Polyamides
This strategy allows for the functionalization of commercially available polyamide-6. A common method is the thiol-ene "click" reaction on polyamides containing pendant allyl groups, which can be introduced by copolymerizing ε-caprolactam with an allyl-functionalized monomer.
Experimental Protocol for Thiol-Ene Modification:
Materials:
-
Allyl-functionalized polyamide
-
Thiol-containing molecule (e.g., 1-dodecanethiol, thioglycolic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous solvent (e.g., THF, chloroform)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Solution Preparation: Dissolve the allyl-functionalized polyamide in an anhydrous solvent in a quartz reaction vessel. Add the thiol-containing molecule (typically in excess) and the photoinitiator.
-
Degassing: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen.
-
UV Irradiation: Irradiate the stirred solution with a UV lamp for a specified time (e.g., 30-60 minutes). Monitor the reaction progress by ¹H NMR by observing the disappearance of the allyl proton signals.
-
Purification: Precipitate the functionalized polymer in a non-solvent (e.g., cold methanol or hexane). Wash the precipitate extensively to remove unreacted thiol and photoinitiator byproducts. Dry the purified polymer under vacuum.
Diagrams
Caption: General workflows for synthesizing functionalized polyamides.
Caption: Synthesis of N-Allyl-azepan-2-one.
Caption: Workflow for post-polymerization modification via thiol-ene chemistry.
References
Caprolactam as a Non-Aqueous Solvent in Electrochemical Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprolactam, a cyclic amide and the precursor to Nylon-6, presents unique properties as a non-aqueous solvent for electrochemical applications. Its molten state, accessible at moderately elevated temperatures (melting point: 69.2 °C), offers a polar medium capable of dissolving a range of salts, creating electrolytes with distinct characteristics. This document provides detailed application notes and experimental protocols for the use of molten caprolactam and caprolactam-based deep eutectic solvents in electrochemistry.
Physicochemical Properties of Caprolactam
Molten caprolactam serves as a polar aprotic solvent. A summary of its key physical properties is presented in Table 1. Understanding these properties is crucial for designing electrochemical experiments, as they influence electrolyte conductivity, mass transport, and electrochemical stability.
Table 1: Physical Properties of Molten ε-Caprolactam
| Property | Value | Temperature (°C) |
| Melting Point | 69.2 °C[1] | - |
| Boiling Point | 270.8 °C[1] | - |
| Density | 1.01 g/cm³[1] | 25 |
| Dielectric Constant | 1.7 - 1.9 | Not Specified |
| Viscosity | 8.82 mPa·s[2] | 80 |
| 4.87 mPa·s[2] | 100 | |
| 2.93 mPa·s[2] | 120 |
Applications in Electrochemistry
Electrolytes for Batteries
Molten caprolactam and its mixtures can be used to formulate electrolytes for various battery systems, including aluminum-ion and zinc-ion batteries. It can form deep eutectic solvents (DESs) with compounds like acetamide or metal halides such as aluminum chloride (AlCl₃). These DESs can exhibit wide electrochemical stability windows and unique solvation properties that enhance battery performance.[3][4][5]
Electrodeposition
Caprolactam can be employed as a solvent in electrolytic baths for the deposition of metals and metal-polymer composite coatings. The solvent's properties can influence the morphology, adhesion, and quality of the deposited layers.
Experimental Protocols
Purification of Caprolactam
For electrochemical applications, high-purity caprolactam is essential to avoid interference from impurities. Commercial-grade caprolactam can be purified using the following methods:
-
Recrystallization: Dissolve crude caprolactam in a suitable solvent (e.g., benzene, toluene, or water) and then recrystallize by cooling.[6][7] The purified crystals should be washed and thoroughly dried under vacuum.
-
Vacuum Distillation: Distillation under reduced pressure can effectively separate caprolactam from less volatile impurities.[6][8]
-
Sweating: This technique involves gently heating the solid caprolactam to melt and remove impurities with a lower melting point.[9]
The following workflow illustrates the general purification process.
Caption: General workflow for the purification of caprolactam.
Preparation of Caprolactam-Based Electrolytes
Protocol 1: Preparation of a Simple Molten Caprolactam Electrolyte
This protocol describes the preparation of a 0.5 M solution of lithium perchlorate (LiClO₄) in molten caprolactam.
Materials:
-
High-purity ε-caprolactam
-
Lithium perchlorate (LiClO₄), battery grade, dried under vacuum
-
Inert atmosphere glovebox (e.g., argon-filled)
-
Heating mantle or hot plate with magnetic stirring
-
Schlenk flask or similar sealed vessel
-
Thermometer
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at >120 °C and cool under vacuum before transferring to the glovebox.
-
Weighing: Inside the glovebox, weigh the desired amount of purified caprolactam into the Schlenk flask.
-
Melting: Gently heat the caprolactam to approximately 80-90 °C with stirring until it is completely molten.
-
Salt Addition: Slowly add the pre-weighed, dried LiClO₄ to the molten caprolactam while stirring to ensure complete dissolution.
-
Homogenization: Continue stirring the solution at a constant temperature for at least one hour to ensure a homogeneous electrolyte.
-
Storage: Store the electrolyte in a sealed container within the glovebox to prevent moisture contamination.
Protocol 2: Preparation of an Acetamide-Caprolactam Deep Eutectic Solvent (DES) Electrolyte
This protocol is adapted from the preparation of a DES for zinc-ion batteries.[2][3]
Materials:
-
Acetamide (98%+)
-
ε-Caprolactam (98%+)
-
Zinc trifluoromethanesulfonate (Zn(OTf)₂) (99%+)
-
Oven or heating bath
-
Sealed glass vial
Procedure:
-
Mixing: Combine equimolar amounts of acetamide and caprolactam in a sealed glass vial.
-
Heating: Heat the mixture in an oven or heating bath at 60 °C for approximately 1 hour, or until a clear, homogeneous liquid is formed. This liquid is the DES.[2]
-
Salt Dissolution: Dissolve the desired amount of Zn(OTf)₂ (e.g., to achieve a 1 M concentration) into the prepared DES with stirring.
-
Storage: Store the final electrolyte in a sealed container in a dry environment.
The logical relationship for preparing a DES electrolyte is outlined below.
Caption: Preparation of a caprolactam-based deep eutectic solvent.
Electrochemical Measurements
Protocol 3: Cyclic Voltammetry (CV)
This protocol provides a general procedure for performing cyclic voltammetry in a molten caprolactam-based electrolyte.
Experimental Setup:
-
Potentiostat: A standard electrochemical workstation.
-
Electrochemical Cell: A three-electrode setup is typically used.
-
Working Electrode (WE): Glassy carbon, platinum, or gold disk electrode.
-
Counter Electrode (CE): Platinum wire or mesh with a surface area significantly larger than the WE.
-
Reference Electrode (RE): A quasi-reference electrode such as a silver or platinum wire is often used in non-aqueous, anhydrous systems. For more stable potentials, a reference electrode like Ag/Ag⁺ (e.g., 0.01 M AgNO₃ in the same electrolyte, separated by a frit) can be employed. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.
-
-
Heating System: The electrochemical cell should be placed in a temperature-controlled environment (e.g., heating block, oven, or oil bath) to maintain the caprolactam in its molten state.
-
Inert Atmosphere: All experiments should be conducted under an inert atmosphere (e.g., in a glovebox or a sealed cell purged with argon or nitrogen) to exclude moisture and oxygen.
Procedure:
-
Electrode Polishing: Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by rinsing with a suitable solvent and drying.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrolyte. Ensure the electrodes are properly immersed and positioned.
-
Temperature Equilibration: Allow the cell to reach and stabilize at the desired operating temperature (e.g., 80 °C).
-
Deaeration: If not in a glovebox, purge the electrolyte with an inert gas for at least 20-30 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
CV Measurement:
-
Set the potential window to be scanned. For a new system, a wide window should be scanned initially to determine the electrochemical stability limits of the electrolyte. For the acetamide-caprolactam DES with Zn(OTf)₂, the window was found to be up to 2.4 V vs. Zn.[5]
-
Select an appropriate scan rate (e.g., 50-100 mV/s).
-
Record the cyclic voltammogram. It is common practice to record several cycles to ensure the system has reached a steady state.
-
The workflow for a typical cyclic voltammetry experiment is depicted below.
Caption: A generalized workflow for cyclic voltammetry experiments.
Quantitative Data
The following table summarizes some of the reported quantitative data for caprolactam-based electrolytes. Data for pure molten caprolactam with simple salts are limited in the literature.
Table 2: Electrochemical Data for Caprolactam-Based Electrolytes
| Electrolyte System | Parameter | Value | Reference |
| Acetamide-Caprolactam (1:1) DES with 1 M Zn(OTf)₂ and 50 vol% H₂O | Electrochemical Window | up to 2.4 V vs. Zn | [5] |
| Caprolactam-Imidazole (1:1) DES | Ionic Conductivity (30 °C) | 32.3 µS/cm | [8] |
| Viscosity (30 °C) | 48.6 mPa·s | [8] |
Safety Precautions
Caprolactam is classified as harmful if swallowed and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times. All handling of caprolactam and its electrolytes, especially in the molten state, should be performed in a well-ventilated fume hood or a glovebox. Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. Caprolactam - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. li.mit.edu [li.mit.edu]
- 6. EP1042284B1 - A process for the purification of caprolactam obtained from the depolymerization of polyamide-containing carpet - Google Patents [patents.google.com]
- 7. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Anionic Polymerization of ε-Caprolactam
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the experimental conditions, protocols, and mechanisms for the anionic ring-opening polymerization (AROP) of ε-caprolactam to synthesize polyamide 6 (Nylon 6).
Introduction
Anionic ring-opening polymerization of ε-caprolactam is a rapid and efficient method for producing high molecular weight polyamide 6.[1] This process offers significant advantages over hydrolytic polymerization, including lower reaction temperatures (typically 140-190°C), shorter reaction times, and near-quantitative yields without by-products.[2][3][4][5] The mechanism is, however, highly sensitive to impurities like water and to the specific combination and concentration of initiators and activators used.[1][6] Careful control of experimental parameters is therefore critical to achieving reproducible results and desired polymer properties.
Key Components and Parameters
Successful polymerization depends on the precise control of several key factors:
-
Monomer (ε-Caprolactam): The purity of the monomer is paramount. Anionic polymerization is extremely sensitive to moisture and oxygen, which can inhibit the reaction or cause undesirable side reactions.[6] Therefore, ε-caprolactam must be rigorously dried before use, for example, by vacuum drying over a desiccant like phosphorus pentoxide (P₂O₅).[4][7]
-
Initiators (Catalysts): The initiator is a strong base that deprotonates the caprolactam monomer to form the catalytically active caprolactam anion.[8] Common initiators include sodium hydride (NaH), sodium caprolactamate (NaCL), and Grignard reagents like caprolactam magnesium bromide (CLMgBr).[6][8][9]
-
Activators (Co-catalysts): Activators, typically N-acyllactam derivatives, are required to accelerate the polymerization.[4] The activator creates a growth center that is more susceptible to nucleophilic attack by the caprolactam anion than the monomer's own carbonyl group.[8] N-acetylcaprolactam (AcCL) is a widely used activator.[6][8] Other effective activators include carbamoyl-type compounds like hexamethylene-1,6-dicarbamoylcaprolactam (HDCL) and isocyanates.[7][10][11]
-
Temperature: Polymerization is typically carried out isothermally at temperatures ranging from 140°C to 195°C.[2][10] While higher temperatures increase the reaction rate, they can also promote side reactions.[2][6] The chosen temperature is often below the melting point of the final polymer (~220°C), meaning that polymerization and crystallization can occur simultaneously.[11][12]
-
Atmosphere: To prevent termination of the anionic species by moisture or oxygen, the entire process must be conducted under a dry, inert atmosphere, such as nitrogen.[6]
Data Summary of Experimental Conditions
The following table summarizes various experimental conditions reported in the literature for the anionic polymerization of ε-caprolactam.
| Initiator (Catalyst) | Activator (Co-catalyst) | Temperature (°C) | Time | Key Findings and Observations |
| Sodium Hydride (NaH) (0.38g per 150ml beaker) | N-acetylcaprolactam (320µl) | Not specified | ~110 seconds to solidification | High polymerization rate achieved; reaction is sensitive to moisture and oxygen.[6] |
| Sodium Hydride (NaH) (0.5 wt%) | Methylene diphenyl diisocyanate (MDI) (1 wt%) | 180 - 220 | Not specified | At 220°C, the bifunctional MDI activator led to cross-linking, producing an insoluble, non-melting polymer.[13] |
| Dilactamate® (DL) (1.5 - 3 mol%) | N-acetylcaprolactam (ACL) or N,N′-dicyclohexylcarbodiimide (DCCI) | 140 - 170 | Variable | Increasing temperature significantly shortens the induction time of the polymerization.[2] |
| Brüggolen® C10 (Catalyst) | Brüggolen® C20P (Activator) | 150 | ~65 seconds | A constant activator-to-catalyst mixing ratio of 1:2 was maintained.[14] |
| Not specified | Cyclohexylcarbamoylcaprolactam (CCCL) and others | 155 - 195 | Not specified | CCCL was identified as a highly suitable activator, yielding a polymer with properties similar to hydrolytic polyamide.[7][10] |
| ε-Caprolactam magnesium bromide (CLMgBr) | N-benzoyl ε-caprolactam or N,N'-isophthaloyl-bis-ε-caprolactam | 160 (initial mold temp.) | Not specified | Study focused on the effect of mono- and difunctional activators on polymer properties. |
Experimental Protocols
Protocol 1: Purification and Drying of ε-Caprolactam Monomer
This protocol is essential to remove water, which acts as a potent inhibitor.
-
Place ε-caprolactam (technical grade) in a round-bottom flask.
-
Add a suitable solvent for recrystallization, such as cyclohexane.[4]
-
Heat the mixture until the caprolactam is fully dissolved.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Transfer the purified crystals to a vacuum desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅).
-
Dry the monomer under vacuum at a slightly elevated temperature (e.g., 35-40°C) overnight or until a constant weight is achieved.[5]
-
Store the dried monomer under an inert atmosphere until use.
Protocol 2: Bulk Anionic Polymerization of ε-Caprolactam
This protocol describes a general procedure for lab-scale bulk polymerization.
-
Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a thermocouple. Ensure all glassware is thoroughly dried in an oven beforehand.
-
Inert Atmosphere: Purge the entire system with dry nitrogen gas for at least 30 minutes to remove air and moisture. Maintain a slight positive pressure of nitrogen throughout the experiment.[6]
-
Monomer Melting: Charge the reactor with the purified, dried ε-caprolactam. Heat the reactor using an oil bath to a temperature sufficient to melt the monomer completely (e.g., 100-130°C).[11]
-
Initiation: Once the monomer is molten and thermally equilibrated, add the initiator (e.g., NaH). Stir the mixture until the initiator has fully reacted to form the sodium caprolactamate, which may be observed by the cessation of hydrogen gas evolution if using NaH.
-
Activation & Polymerization: Set the oil bath to the desired polymerization temperature (e.g., 150°C). Once the melt reaches this temperature, inject the activator (e.g., N-acetylcaprolactam) into the reactor with continuous stirring.
-
Observation: The polymerization is typically rapid. An increase in the viscosity of the melt will be observed, often within minutes.[2] The reaction is highly exothermic, and a temperature rise will be recorded by the thermocouple.[14]
-
Completion: Continue stirring until the polymerization is complete, indicated by the melt becoming solid or too viscous to stir. The total reaction time can be as short as a few minutes.[14]
-
Isolation: Turn off the heating and allow the reactor to cool to room temperature. Once cooled, carefully remove the solid polyamide 6 from the reactor. The polymer can be machined or ground for further characterization.
Protocol 3: Basic Characterization of Polyamide 6
-
Monomer Conversion: Determine the percentage of unreacted monomer using solvent extraction (e.g., with hot water or methanol) followed by gravimetric analysis.
-
Thermal Properties: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tₘ) and the degree of crystallinity of the synthesized polymer. A typical heating rate is 10°C/min.[12]
-
Molecular Weight: Estimate the average molecular weight by measuring the solution viscosity of the polymer dissolved in a suitable solvent (e.g., m-cresol or sulfuric acid) and applying the Mark-Houwink equation.[4]
Visualized Workflow and Mechanism
The following diagrams illustrate the experimental workflow and the chemical mechanism of the polymerization process.
Figure 1. Experimental workflow for anionic polymerization of caprolactam.
Figure 2. Simplified mechanism of anionic ring-opening polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effect of Temperature on the Mechanical Properties and Polymerization Kinetics of Polyamide-6 Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Anionic Ring-Opening Polymerization of 뵉Caprolactam above the Crystallization Temperature of Polyamide 6: A Study on the Effects of the Activator and Catalyst - American Chemical Society - Figshare [acs.figshare.com]
- 14. Anionic Polymerization of ε-Caprolactam under the Influence of Water: 2. Kinetic Model [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Azepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of azepan-2-one, also known as caprolactam. This compound is a crucial intermediate in the synthesis of nylon-6 and various pharmaceuticals.[1] This method is applicable for the determination of this compound in bulk drug substances, process intermediates, and for monitoring residual monomer in polymers. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a simple, accurate, and reproducible analytical solution.
Introduction
This compound is a seven-membered cyclic amide that serves as a fundamental building block in the chemical and pharmaceutical industries. Its primary application is in the production of nylon-6, a widely used synthetic polymer.[1] Furthermore, this compound derivatives are integral to the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is therefore essential for quality control, process optimization, and regulatory compliance. This application note presents a validated HPLC method developed for this purpose.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An Agilent 1100 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD) or variable wavelength detector (VWD).[2]
-
Chromatography Data System (CDS): Empower 2 software or equivalent for data acquisition and processing.[2]
-
HPLC Column: A reversed-phase C18 column (e.g., SunFire C18, 150 mm x 4.6 mm, 3.5 µm) is recommended.[2] Other equivalent L1 packing columns can be used.
-
Reagents and Solvents:
Chromatographic Conditions
A summary of the recommended chromatographic conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (20:80, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2][5] |
| Column Temperature | 30°C[2] |
| Detection Wavelength | 205 nm[2] |
| Run Time | 10 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
-
For Polymer Samples (e.g., Nylon 6): To determine residual this compound, a sample extraction is required. A typical procedure involves adding a known weight of the polymer to a known volume of water, heating to extract the monomer, cooling, and then filtering the extract before injection.[6]
-
Data Presentation
The following table summarizes quantitative data for the HPLC analysis of this compound based on typical method performance.
| Parameter | Result |
| Retention Time (RT) | Approximately 3.5 min |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Method Development Workflow
The logical workflow for the development of this HPLC method is illustrated in the diagram below.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. osha.gov [osha.gov]
- 4. Separation of Caprolactam on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. CN111122720A - High performance liquid chromatography analysis method of caprolactam, 6-aminocaproamide and 6-aminocapronitrile - Google Patents [patents.google.com]
- 6. shodex.com [shodex.com]
Troubleshooting & Optimization
troubleshooting low yield in azepan-2-one synthesis
Welcome to the Technical Support Center for the synthesis of azepan-2-one, also known as ε-caprolactam. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during its synthesis, with a particular focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis via the Beckmann rearrangement of cyclohexanone oxime is resulting in a low yield. What are the most common causes?
Low yields in the synthesis of this compound are frequently attributed to several factors:
-
Suboptimal Reaction Conditions: The temperature and concentration of the acid catalyst are critical. Deviations from the optimal ranges can lead to incomplete reactions or the formation of side products.[1]
-
Impure Starting Materials: The purity of the cyclohexanone oxime is crucial. The presence of unreacted cyclohexanone or other impurities can lead to the formation of byproducts that are difficult to separate.
-
Inefficient Mixing: Inadequate agitation can result in localized "hot spots" or areas of high reactant concentration, promoting the formation of undesirable side products.[1]
-
Side Reactions: The primary side reaction is the formation of various impurities, including unreacted cyclohexanone, and condensation or dehydrogenation byproducts.[1] Another competing reaction is the Beckmann fragmentation, which can occur under certain conditions.
-
Product Degradation during Workup: The product, this compound, can be susceptible to hydrolysis or degradation under harsh workup conditions.
Q2: What are the key impurities I should be aware of, and how do they form?
Several impurities can form during the Beckmann rearrangement of cyclohexanone oxime, leading to a reduction in the yield and purity of the final product. The main impurities include:
-
Cyclohexanone
-
2-Cyclohexen-1-one
-
2-Hydroxycyclohexan-1-one
-
1,2-Cyclohexanedione
-
1,2,3,4,6,7,8,9-Octahydrophenazine
The formation of these impurities is influenced by reaction parameters such as mixing efficiency, the ratio of acid to oxime, and the concentration of sulfur trioxide in oleum.[1]
Q3: How can I optimize the reaction conditions to improve my yield?
Optimizing the reaction conditions is a critical step in maximizing the yield of this compound. Here are some key parameters to consider:
-
Temperature: The reaction is typically carried out at elevated temperatures. However, excessively high temperatures can promote the formation of side products. A common temperature range for the Beckmann rearrangement with oleum is 85°C to 125°C.[2]
-
Acid Catalyst: Sulfuric acid or oleum are commonly used as catalysts. The concentration of the acid is crucial; a higher acid-to-oxime ratio generally reduces impurity formation.[1]
-
Stirring/Mixing: Vigorous and efficient stirring is essential to ensure uniform temperature and reactant concentration throughout the reaction mixture, which helps to minimize the formation of byproducts.[1]
Data Presentation
The following tables summarize the impact of key reaction parameters on the synthesis of this compound.
Table 1: Effect of Reaction Parameters on Impurity Formation
| Parameter | Effect on Impurity Formation | Reference |
| Stirrer Speed | Increased mixing performance generally reduces impurity formation. | [1] |
| Acid/Oxime Ratio | A higher acid/oxime ratio tends to decrease impurity formation. | [1] |
| SO3 Concentration (in oleum) | A higher SO3 concentration generally leads to reduced impurity formation. | [1] |
| Temperature | Higher temperatures can increase the rate of side reactions, leading to more impurities. An optimal temperature range is crucial. | |
| Cyclohexanone Oxime Concentration | Higher concentrations can potentially lead to more side reactions if mixing is not efficient. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Beckmann Rearrangement
This protocol is a representative procedure for the laboratory-scale synthesis of this compound from cyclohexanone oxime using sulfuric acid.
Materials:
-
Cyclohexanone oxime
-
Concentrated sulfuric acid
-
Ammonia solution (for neutralization)
-
Organic solvent for extraction (e.g., benzene or toluene)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Temperature Control: Cool the sulfuric acid in an ice bath to maintain a low temperature.
-
Addition of Cyclohexanone Oxime: Slowly add molten cyclohexanone oxime to the stirred sulfuric acid via the dropping funnel, ensuring the temperature of the reaction mixture is maintained within the optimal range (typically below a certain threshold to control the exothermic reaction, then raised to the reaction temperature).
-
Reaction: After the addition is complete, continue to stir the mixture at the reaction temperature (e.g., 85-125°C) for a specified period to ensure the rearrangement goes to completion.[2]
-
Neutralization: Cool the reaction mixture and slowly pour it into a beaker containing a cold ammonia solution to neutralize the excess acid. This step should be performed with caution as it is highly exothermic. The pH should be adjusted to be neutral or slightly basic.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the this compound with an organic solvent like toluene. Perform multiple extractions to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization to obtain pure this compound.
Visualizations
The following diagrams illustrate key aspects of troubleshooting and the reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Simplified signaling pathway of the Beckmann rearrangement for this compound synthesis.
References
optimizing reaction conditions for caprolactam polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for caprolactam polymerization. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and analysis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during caprolactam polymerization, providing potential causes and solutions in a straightforward question-and-answer format.
Anionic Polymerization
-
Q1: Why is my monomer conversion rate low in anionic polymerization?
Low monomer conversion is often due to the presence of impurities that terminate the living anionic chain ends. Water, oxygen, and carbon dioxide are common culprits that can be introduced through the monomer, solvent, initiator, or reaction apparatus.[1][2] Inefficient initiation, incorrect initiator concentration, or improper temperature control can also contribute to low yields.
-
Q2: My polymer has a lower molecular weight than expected. What could be the cause?
A lower-than-expected molecular weight can result from several factors. An excess of activator concentration can lead to a higher proportion of low molecular weight oligomers.[3] Additionally, the presence of impurities, particularly water, can deactivate the reactive molecules, leading to premature chain termination and thus a lower molecular weight.[4]
-
Q3: The polymerization rate is too slow. How can I increase it?
Increasing the polymerization temperature generally leads to a faster reaction rate.[1] Additionally, increasing the concentration of both the catalyst and the activator will increase the rate of polymerization.[1] The type of activator used also plays a role; for instance, bifunctional activators can lead to faster polymerization rates compared to monofunctional ones.[2][3]
-
Q4: I'm observing gel formation in my product. What is happening?
Gel formation, or cross-linking, can occur at high polymerization temperatures, especially when using bifunctional activators like methylene diphenyl diisocyanate (MDI).[2] At elevated temperatures, side reactions can lead to the formation of insoluble, non-melting polymer networks.[2]
-
Q5: How critical is the exclusion of moisture in anionic polymerization?
Exclusion of moisture is extremely critical. Water reacts with and deactivates both the catalyst and the growing polymer chains, which can halt the polymerization process or significantly reduce the final molecular weight.[4] It is essential to thoroughly dry all reagents and glassware and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Hydrolytic Polymerization
-
Q1: The hydrolytic polymerization is taking a very long time. Is this normal?
Yes, hydrolytic polymerization is inherently much slower than anionic polymerization, often requiring several hours at high temperatures (e.g., 260-290°C) and pressures to achieve high conversion.[4]
-
Q2: What is the role of water in hydrolytic polymerization?
Water acts as the initiator in hydrolytic polymerization.[5] It first hydrolyzes the caprolactam monomer to form aminocaproic acid. The subsequent polycondensation of aminocaproic acid molecules leads to the formation of the polyamide-6 chains.[6]
-
Q3: How does the initial water concentration affect the final polymer?
The initial water concentration plays a crucial role in determining the final molecular weight of the polymer. A higher initial water concentration will result in a lower degree of polymerization and consequently, a lower average molecular weight.[6]
-
Q4: I am seeing a decrease in the degree of polymerization at high water content. Why is that?
In hydrolytic polymerization, there is an equilibrium between polycondensation (chain growth) and hydrolysis (chain scission). At high water concentrations, the equilibrium shifts towards hydrolysis, leading to a lower average molecular weight of the final polymer.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of key reaction parameters on the outcomes of caprolactam polymerization.
Table 1: Effect of Temperature on Anionic Polymerization of ε-Caprolactam
| Polymerization Temperature (°C) | Activator System | Catalyst Conc. (mol%) | Activator Conc. (mol%) | Reaction Time | Monomer Conversion (%) | Molecular Weight (Mn) |
| 140 | DL/ACL | 1.5 | 1.5 | ~20 min | High | - |
| 160 | DL/ACL | 1.5 | 1.5 | ~5 min | High | - |
| 170 | DL/ACL | 1.5 | 1.5 | ~3 min | High | - |
| 230 | NaH/AcCL | 0.4 | 1.0 | 942 s | >97 | ~80,000 |
| 245 | NaH/AcCL | 0.4 | 1.0 | 443 s | >97 | ~80,000 |
DL: Dicaprolactamato-bis-(2-methoxyethoxo)-aluminate, ACL: N-acetylcaprolactam, NaH: Sodium Hydride, AcCL: N-acetyl caprolactam. Data synthesized from multiple sources.[2][3]
Table 2: Effect of Catalyst and Activator Concentration on Anionic Polymerization
| Catalyst | Catalyst Conc. (g) | Activator | Activator Conc. (µl) | Polymerization Rate |
| Sodium Hydride | 0.38 | N-acetylcaprolactam | 320 | Highest |
| Sodium Hydride | >0.38 | N-acetylcaprolactam | 320 | No significant increase |
| Sodium Hydride | 0.38 | N-acetylcaprolactam | >320 | No significant increase |
Data indicates that increasing catalyst and activator concentrations generally increases the polymerization rate up to an optimal point.[1]
Table 3: Typical Conditions for Hydrolytic Polymerization
| Parameter | Value |
| Temperature Range | 260 - 290 °C |
| Initial Water Concentration | 5 - 10% (by weight) |
| Reaction Time | 10 - 20 hours |
| Atmosphere | Autoclave (under pressure) |
Data synthesized from multiple sources.[4]
Experimental Protocols
1. Anionic Ring-Opening Polymerization of ε-Caprolactam (Bulk)
Materials:
-
ε-Caprolactam (dried at 60°C for 24 hours)[3]
-
Catalyst: e.g., Sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate (DL) or Sodium Hydride (NaH)
-
Activator: e.g., N-acetylcaprolactam (ACL) or N,N'-dicyclohexylcarbodiimide (DCCI)
-
Nitrogen gas supply
-
Double-necked flask equipped with a magnetic stirrer and nitrogen inlet/outlet
Procedure:
-
Melt a known quantity of ε-caprolactam in the double-necked flask at 100-110°C under a nitrogen atmosphere.[3]
-
Add the required amount of catalyst to the molten caprolactam while maintaining the inert atmosphere. Stir until the catalyst is completely dissolved.[3]
-
Increase the temperature to the desired polymerization temperature (e.g., 140-170°C).[3]
-
Inject the specified amount of activator into the mixture to initiate the polymerization.[3]
-
The viscosity of the mixture will increase rapidly as the polymerization proceeds. The reaction is typically complete within minutes.[3]
-
Once the polymerization is complete, the solid polyamide-6 can be cooled and removed from the flask.
2. Hydrolytic Polymerization of ε-Caprolactam
Materials:
-
ε-Caprolactam
-
Distilled water
-
High-pressure autoclave reactor equipped with a stirrer and temperature/pressure controls
Procedure:
-
Charge the autoclave with a known amount of ε-caprolactam and the desired amount of water (typically 5-10% by weight).[4]
-
Seal the reactor and purge it with an inert gas like nitrogen to remove oxygen.
-
Heat the reactor to the target polymerization temperature (e.g., 260-290°C), which will cause the pressure inside the reactor to increase.[4]
-
Maintain the reaction at the set temperature and pressure for the required duration (typically 10-20 hours), with continuous stirring.[4]
-
After the reaction time has elapsed, cool the reactor down to room temperature.
-
Open the reactor and extrude the resulting polyamide-6.
-
The polymer can then be pelletized and further processed.
Visualizations
The following diagrams illustrate the key workflows and relationships in caprolactam polymerization.
Caption: Experimental workflow for anionic polymerization of caprolactam.
Caption: Experimental workflow for hydrolytic polymerization of caprolactam.
Caption: Logical relationships between key parameters and outcomes.
References
- 1. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. studyguides.com [studyguides.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Identification and Troubleshooting of Side Products in Caprolactam Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and mitigating the formation of side products during the synthesis of caprolactam. The information is presented in a question-and-answer format to directly address common challenges encountered in laboratory and industrial settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in caprolactam synthesis?
A1: The synthesis of caprolactam, particularly via the Beckmann rearrangement of cyclohexanone oxime, can lead to the formation of various impurities. These are broadly categorized as volatile bases, neutral compounds, and other byproducts. Common side products include C3-C7 amides (e.g., valeramide, caproamide), nitriles, lactones, and heterocyclic compounds such as 1,2,3,4,6,7,8,9-octahydrophenazine.[1][2] The presence of unreacted starting materials like cyclohexanone can also be a source of impurities.[1]
Q2: How do these side products affect the quality of caprolactam and its polymerization?
A2: Even trace amounts of impurities can significantly impact the quality of the final caprolactam product and its subsequent polymerization into Nylon 6.[3] For instance, volatile bases can affect the pH and viscosity during polymerization.[2][4] Octahydrophenazine, a strong chromophore, can lead to discoloration of the final product and negatively impact its UV absorption properties.[3] Other impurities can act as chain terminators or alter the molecular weight distribution of the resulting polymer, affecting the mechanical properties of the fiber or plastic.
Q3: What are the primary analytical techniques for identifying and quantifying these side products?
A3: The most powerful and widely used technique for the identification and quantification of volatile and semi-volatile impurities in caprolactam is Gas Chromatography-Mass Spectrometry (GC-MS).[3][5][6] High-Performance Liquid Chromatography (HPLC) is also employed, particularly for less volatile or thermally labile compounds.[1] Spectroscopic methods like Raman spectroscopy have been used for the quantitative analysis of certain common impurities such as adipic acid.
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues related to side product formation during caprolactam synthesis.
Problem 1: High Levels of Volatile Bases (e.g., C3-C7 amides)
-
Possible Causes:
-
Incomplete conversion of raw materials.
-
Side reactions of intermediates.
-
Inefficient purification processes.
-
-
Corrective Actions:
-
Process Optimization: Review and optimize reaction conditions such as temperature, pressure, and catalyst concentration to favor the main reaction pathway.
-
Purification Enhancement: Methods to reduce volatile bases include vacuum distillation, adsorption using strongly acidic cation exchange resins, and hydrolysis.[2] It has been shown that controlling the levels of precursor impurities like hexanal and 2-heptanone in the initial cyclohexanone can significantly decrease the formation of these volatile bases.[2]
-
Problem 2: Presence of Octahydrophenazine (OHP)
-
Possible Causes:
-
This impurity is often formed through a side reaction known as the Neber rearrangement, which can occur during the Beckmann rearrangement.[3]
-
-
Corrective Actions:
-
Strict Process Control: The formation of OHP is highly dependent on reaction conditions. Maintaining strict control over temperature and acid concentration during the Beckmann rearrangement is crucial for minimizing its formation.
-
Purification: OHP is considered a heavy impurity and can be removed during the purification stages of crude caprolactam, which often involve distillation and crystallization.
-
Problem 3: Discoloration of the Final Caprolactam Product
-
Possible Causes:
-
Presence of chromophoric impurities like octahydrophenazine.
-
Oxidation of caprolactam or other impurities.
-
-
Corrective Actions:
-
Minimize OHP formation: Refer to the corrective actions in "Problem 2".
-
Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Adsorption: Activated carbon can be used to remove colored impurities from caprolactam solutions.
-
Data Presentation: Common Side Products in Caprolactam Synthesis
The following table summarizes the major classes of side products, specific examples, and their potential impact on product quality. While exact concentrations can vary significantly based on the specific synthesis route and process conditions, this table provides a general overview.
| Side Product Class | Specific Examples | Typical Concentration Range | Potential Impact on Quality |
| Volatile Bases (Amides) | Valeramide, Caproamide, Isovaleramide | Trace to several hundred ppm | Affects polymerization pH and viscosity; can lead to off-spec product.[2][4] |
| Nitriles | Adiponitrile | Trace | Can act as chain regulators in polymerization. |
| Lactones | δ-methyl-δ-valerolactam | Trace | May affect polymer properties. |
| Alcohols | Cyclohexanol | Trace | Indicates incomplete conversion of starting materials. |
| Heterocyclic Compounds | 1,2,3,4,6,7,8,9-octahydrophenazine | Trace to tens of ppm | Causes discoloration (yellowing); high UV absorbance.[3] |
| Unreacted Ketones | Cyclohexanone | Trace | Impurity from starting material; can lead to other side products.[1] |
| Other Nitrogen Compounds | Aniline, Cyclohexylamine | Trace | Can affect polymerization and final product color.[4] |
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
This protocol provides a general framework for the analysis of volatile and semi-volatile impurities in caprolactam.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the caprolactam sample in a suitable solvent (e.g., methanol, benzene).
-
For trace analysis, solid-phase microextraction (SPME) can be employed to pre-concentrate the analytes.
-
-
GC Conditions (Typical):
-
Column: A capillary column suitable for polar compounds, such as one with a polyethylene glycol (PEG) stationary phase (e.g., INNOWAX, Carbowax 20M).[1]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 400) to cover the expected range of impurities.
-
-
Data Analysis:
-
Identify individual components by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the identified impurities using an internal or external standard method.
-
2. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This protocol is suitable for the analysis of less volatile impurities.
-
Instrumentation: A high-performance liquid chromatograph with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD).
-
Sample Preparation:
-
Dissolve a known amount of the caprolactam sample in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Typical):
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol. A buffer may be added to control the pH.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 210 nm) or ELSD for compounds without a strong chromophore.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards.
-
Quantify the impurities by constructing a calibration curve with standards of known concentrations.
-
Visualizations
Caption: Formation pathways of major side products during caprolactam synthesis.
Caption: A logical workflow for troubleshooting side product formation in caprolactam synthesis.
Caption: Experimental workflow for the identification and quantification of impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Drying and Moisture Removal from Caprolactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caprolactam. Proper drying of caprolactam is critical, as residual moisture can significantly inhibit anionic polymerization, leading to lower molecular weight polyamide 6 and inconsistent product quality.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove moisture from caprolactam before polymerization?
A1: Moisture acts as an inhibitor in the anionic ring-opening polymerization of ε-caprolam. Water molecules can deactivate both the catalyst (e.g., sodium caprolactamate) and the activator (e.g., isocyanates), terminating the growing polymer chains.[1][2] This leads to a lower degree of polymerization, resulting in polyamide 6 with reduced molecular weight and compromised mechanical properties. For successful anionic polymerization, the water content in the caprolactam monomer must be minimized.[1][3]
Q2: What is the acceptable moisture content for caprolactam used in anionic polymerization?
A2: For most applications, especially those requiring high molecular weight polyamide 6, the maximum allowable water content in caprolactam is typically specified to be below 100 ppm (0.01%).[1] Some specialty applications may require even lower moisture levels.
Q3: How can I accurately measure the moisture content in my caprolactam sample?
A3: The two most common and reliable methods for determining water content in caprolactam are Karl Fischer (KF) titration and Near-Infrared (NIR) Spectroscopy.[4][5]
-
Karl Fischer Titration: This is a highly accurate and specific method for water determination and is considered a reference method. It can measure moisture content from ppm levels to 100%.[6]
-
NIR Spectroscopy: This is a rapid, non-destructive technique that can provide results in seconds without sample preparation.[4][5] It is particularly useful for routine quality control and process monitoring. However, it requires the development of a calibration model based on a primary method like KF titration.[7]
Q4: My caprolactam flakes are clumping together during drying. What is causing this and how can I prevent it?
A4: Agglomeration, or clumping, during the drying of caprolactam is often caused by the presence of a critical moisture level where the particle surfaces become tacky.[8] This can be exacerbated by non-uniform heating. To prevent agglomeration:
-
Optimize Drying Temperature: Start with a lower temperature and gradually increase it. This allows for more uniform moisture vaporization from the core to the surface of the particles, preventing the formation of a sticky outer layer.[9]
-
Ensure Uniform Particle Size: Sifting or milling the caprolactam to achieve a more uniform particle size can reduce the likelihood of smaller particles binding to larger ones.[9]
-
Use Agitation: For some drying methods, gentle agitation can help to break up clumps as they form. However, the agitation speed should be carefully controlled to avoid excessive attrition or compaction.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the drying and handling of caprolactam for polymerization experiments.
| Problem | Potential Cause | Recommended Action(s) |
| Low molecular weight or low conversion in final polyamide 6. | Excessive moisture in caprolactam. Moisture deactivates the catalyst and activator, hindering polymerization.[1][11] | 1. Verify the moisture content of your caprolactam using Karl Fischer titration or a calibrated NIR spectrometer.[4][5]2. Re-dry the caprolactam using an appropriate method (see Table 1).3. Consider compensating for residual moisture by increasing the concentration of the activator and catalyst, though this may affect other polymer properties.[1][12] |
| Moisture introduced from the environment. Caprolactam is hygroscopic and will readily absorb atmospheric moisture.[13] | 1. Handle dried caprolactam under an inert atmosphere (e.g., dry nitrogen or in a glovebox).2. Ensure all reaction vessels and equipment are thoroughly dried before use. | |
| Inconsistent polymerization results between batches. | Variable moisture content in the starting material. | 1. Implement a strict protocol for drying and storing caprolactam.2. Measure and record the moisture content for every batch of caprolactam before use to ensure consistency. |
| Discoloration of caprolactam during drying. | Drying temperature is too high. Excessive heat can lead to thermal degradation of caprolactam. | 1. Reduce the drying temperature. For vacuum oven drying, temperatures around 60°C are often sufficient.2. Use an inert gas purge (e.g., nitrogen) during drying to prevent oxidation, which can contribute to discoloration. |
| Karl Fischer titration results are not reproducible. | Incomplete water extraction from the sample. Solid caprolactam needs to be fully dissolved in the KF solvent to release all moisture. | 1. Ensure the caprolactam sample is completely dissolved in the titration solvent before starting the titration. Stirring for an adequate amount of time is crucial.[14]2. Use a suitable solvent for caprolactam, such as methanol or a specialized KF solvent.[15] |
Data Presentation: Comparison of Drying Methods
The selection of a drying method depends on the required final moisture content, available equipment, and the scale of the experiment.
Table 1: Comparison of Common Caprolactam Drying Methods
| Drying Method | Typical Operating Temperature | Typical Drying Time | Final Moisture Content | Advantages | Disadvantages |
| Vacuum Oven Drying | 50 - 70°C | 4 - 24 hours | < 100 ppm | Good for small to medium lab batches; relatively low temperature prevents degradation.[16][17] | Can be a slow process; risk of agglomeration if not properly managed.[8] |
| Inert Gas Drying (e.g., Nitrogen) | 60 - 90°C | 2 - 8 hours | < 200 ppm | Prevents oxidation and degradation; can be faster than vacuum drying alone.[2] | Requires a continuous supply of dry inert gas. |
| Molecular Sieves | Ambient or slightly elevated | 4 - 12 hours | < 50 ppm | Can achieve very low moisture levels; suitable for drying liquid caprolactam.[18] | Requires regeneration of the sieves; potential for dust contamination if not handled properly. |
| Thin-Film Evaporation | > 100°C | Continuous | Variable, can be very low | Fast, continuous process suitable for large scale; efficient for molten caprolactam.[18] | Requires specialized and expensive equipment; high temperature may not be suitable for all grades. |
Experimental Protocols
Protocol 1: Vacuum Oven Drying of Caprolactam Flakes
This protocol is suitable for drying small to medium batches of caprolactam flakes to a moisture content suitable for anionic polymerization.
-
Preparation: Place a thin layer of caprolactam flakes in a clean, dry glass or stainless steel tray. Do not exceed a depth of 5-10 mm to ensure uniform drying.[14]
-
Initial Weighing: Accurately weigh the tray with the caprolactam.
-
Drying: Place the tray in a vacuum oven preheated to 60°C.
-
Vacuum Application: Close the oven door and apply vacuum, aiming for a pressure below 100 mbar.
-
Drying to Constant Weight:
-
After 4 hours, release the vacuum with a dry inert gas (e.g., nitrogen), remove the tray, and place it in a desiccator to cool to room temperature.
-
Once cool, weigh the tray and its contents.
-
Return the tray to the vacuum oven and continue drying for 2-hour intervals, repeating the cooling and weighing steps.
-
The caprolactam is considered dry when the weight remains constant between two consecutive readings.
-
-
Storage: Immediately transfer the dried caprolactam to a tightly sealed container inside a desiccator or a glovebox with a dry atmosphere.
Protocol 2: Moisture Determination by Karl Fischer Titration (Volumetric)
This protocol outlines the steps for determining the water content in a solid caprolactam sample.
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Fill the burette with a standardized volumetric KF reagent (e.g., a one-component reagent with a titer of 5 mg/mL).[19]
-
Add fresh, dry solvent (e.g., methanol) to the titration vessel.
-
-
Solvent Conditioning: Titrate the solvent with the KF reagent until it is "dry" (i.e., the instrument indicates a stable, low-drift endpoint). This removes any residual moisture from the solvent.
-
Sample Preparation: Accurately weigh approximately 0.5 - 1.0 g of the caprolactam sample. The exact weight depends on the expected moisture content and the reagent titer.
-
Titration:
-
Quickly transfer the weighed caprolactam sample into the conditioned titration vessel.
-
Ensure the sample dissolves completely. Stirring for 1-2 minutes is typically required.
-
Start the titration. The instrument will automatically add the KF reagent and stop at the electrometric endpoint.
-
-
Calculation: The instrument's software will calculate the moisture content based on the volume of titrant consumed and the weight of the sample. The result is typically expressed in ppm or percentage.
-
Calculation: % H₂O = (Volume of KF reagent consumed [mL] × Titer [mg/mL]) / (Sample weight [mg]) × 100
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 3. Moisture sorption of ɛ-caprolactam and its influence on the anionic polymerization in the thermoplastic RTM-process - An overview [publica.fraunhofer.de]
- 4. Moisture analysis in caprolactam | Metrohm [metrohm.com]
- 5. metrohm.com [metrohm.com]
- 6. mt.com [mt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. How To Solve The Phenomenon Of Agglomeration Of Particles In The Dryer? - [allpackchina.com]
- 10. Item - Understanding and preventing agglomeration in a filter drying process - Deakin University - Figshare [dro.deakin.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Migration study of caprolactam from polyamide 6 sheets into food simulants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. Vacuum Oven Drying: A Cost-Effective Way of Producing Field-Deployable Reagents for In-house Real-Time PCR Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. processengr.com [processengr.com]
- 19. quveon.com [quveon.com]
Technical Support Center: Purification of Crude Azepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude azepan-2-one (caprolactam).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Issue 1: Low Purity After a Single Purification Cycle
| Potential Cause | Troubleshooting Step |
| Ineffective Purification Method for Specific Impurities | Certain impurities may not be effectively removed by a single purification technique. For example, simple distillation may not separate impurities with boiling points close to that of this compound. Consider a multi-step purification approach. A common effective method involves chemical treatment to convert impurities into high-boiling species, followed by vacuum distillation.[1] For instance, treating the crude lactam with phosphorus pentoxide can remove impurities with hydroxy, amino, or carboxyl functional groups.[1] |
| Presence of Water | Water can interfere with certain purification methods and may co-distill with the product. Ensure the crude this compound is sufficiently dry before proceeding with purification, which can be achieved by simple evaporation.[1] |
| Thermal Degradation | This compound is thermally unstable at high temperatures, which can lead to the formation of new impurities.[2] When using distillation, it is crucial to employ a deep vacuum to lower the boiling point.[2] Distillation is typically performed at temperatures between 100 to 180°C and pressures of 50 to 3000 Pa.[3] |
Issue 2: Poor Yield of Purified this compound
| Potential Cause | Troubleshooting Step |
| Product Loss During Transfers | Minimize the number of transfers between flasks and equipment to reduce mechanical losses of the product. |
| Aggressive Purification Conditions | Harsh chemical treatments or excessively high distillation temperatures can lead to polymerization or degradation of this compound, reducing the yield of the desired monomer.[1] Optimize the conditions, for example, by using the minimum effective amount of chemical treatment agent and the lowest possible distillation temperature. |
| Incomplete Crystallization | During recrystallization, if the solution is not sufficiently cooled or if an inappropriate solvent is used, a significant amount of the product may remain in the mother liquor. Ensure the solution is cooled to a low temperature (e.g., 10°C) and consider using a co-solvent system to reduce solubility at lower temperatures.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in crude this compound depend on the synthetic route. Common impurities include water, cyclohexanone oxime, aniline, o-toluidine, octahydrophenazine, phenol, ε-caprolactone, and cyclohexylamine.[5] If the this compound is recovered from the depolymerization of nylon-6, impurities such as ethylene glycol, terephthalic acid, hexamethylenediamine, and adipic acid may also be present.[1]
Q2: Which purification method is most effective for achieving high-purity this compound?
A2: For achieving exceptionally high purity, a multi-step approach is often necessary. A highly effective method involves the chemical treatment of the crude this compound to convert impurities into high-boiling point species, followed by vacuum distillation.[1] Crystallization techniques, such as falling film crystallization, are also excellent for removing a wide range of impurities and can be a crucial step in producing virgin monomer from recycled materials.[6]
Q3: What are the key parameters to control during vacuum distillation of this compound?
A3: The most critical parameters are temperature and pressure. Due to the thermal instability of this compound, distillation should be conducted under a deep vacuum (e.g., 260 to 660 Pa) to keep the temperature at a minimum, ideally not exceeding 131°C.[2] It is also important to ensure the apparatus is leak-free to maintain a stable vacuum.
Q4: Can you recommend a solvent for the recrystallization of this compound?
A4: Toluene and benzene have been successfully used for the recrystallization of this compound.[4] The process generally involves dissolving the crude product in the hot solvent and then cooling to induce crystallization.[4]
Data Presentation
Table 1: Purity of this compound After Different Purification Methods
| Purification Method | Initial Purity (% by weight) | Final Purity (% by weight) | Key Impurities Removed | Reference |
| Distillation with Sulfuric Acid Treatment | 95 | 99 | Not specified | [3] |
| Treatment with Phosphorus Pentoxide followed by Vacuum Distillation | 99 (with 1% ethylene glycol) | Substantially free of glycol | Ethylene glycol, terephthalic acid, hexamethylenediamine, adipic acid | [1] |
| Recrystallization from Toluene followed by Vacuum Distillation | Not specified | High purity (Permanganate number > 40,000) | Not specified | [4] |
| Crystallization | 99.0 - 99.6 | 99.991 | Tetrahydroazepin-2-one, hexanal, cyclohexanone, cyclohexenone, 2-heptanone, cyclohexanone oxime, n-valeramide, n-hexanamide, adipimide, dimethyl-aniline, N-methyl-caprolactam, octahydroacridine, octahydrophenazine, tetrahydronaphthylamine, tetrahydrocarbazole | [7][8] |
Experimental Protocols
Protocol 1: Purification by Chemical Treatment and Vacuum Distillation
This protocol is based on the method of treating crude this compound with phosphorus pentoxide to remove polar impurities, followed by vacuum distillation.[1]
-
Drying: If the crude this compound contains a significant amount of water, it should be removed by simple evaporation or a preliminary distillation.[1]
-
Chemical Treatment:
-
In a round-bottom flask, add the crude this compound.
-
Add phosphorus pentoxide (P₂O₅). The amount of P₂O₅ should be at least a stoichiometric equivalent to the concentration of the impurities. For example, for lactam contaminated with about 1% ethylene glycol, 1-5% w/w of P₂O₅ can be used.[1]
-
Heat the mixture at 80-90°C for approximately 30 minutes with stirring.[1] This allows the impurities to react with the P₂O₅ to form high-boiling species.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus, including a Claisen adapter to prevent bumping. Ensure all joints are well-sealed.
-
Heat the reaction mixture to 140°C under reduced pressure.[1]
-
Collect the purified this compound as the overhead distillate. The reacted impurities will remain as the bottoms.[1]
-
-
Neutralization and Final Distillation (Optional):
-
The distilled lactam may have a high free acid content. To neutralize this, it can be treated with an alkaline substance like calcium hydroxide.
-
A subsequent distillation is then performed to remove the alkaline substance and obtain the final high-purity product.[1]
-
Protocol 2: Purification by Recrystallization
This protocol describes the recrystallization of crude this compound from toluene.[4]
-
Dissolution:
-
In an Erlenmeyer flask, dissolve the crude this compound in toluene by heating the mixture. Use a sufficient amount of toluene to fully dissolve the crude product at an elevated temperature.
-
-
Crystallization:
-
Cool the bright yellow solution to approximately 10°C.[4] The majority of the this compound will crystallize out of the solution.
-
-
Isolation:
-
Separate the crystals from the mother liquor by filtration.
-
-
Washing:
-
Wash the collected crystals first with a small amount of cold toluene and then with cyclohexane to remove any remaining mother liquor and impurities.[4]
-
-
Drying:
-
Dry the purified crystals to remove the residual solvent.
-
-
Final Vacuum Distillation (Optional):
-
For an even higher degree of purity, the recrystallized this compound can be subjected to vacuum distillation.[4]
-
Mandatory Visualization
Caption: Workflow for the purification of this compound via chemical treatment and distillation.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical steps in the falling film crystallization process for this compound purification.
References
- 1. US4720328A - Method for removing impurities from caprolactam - Google Patents [patents.google.com]
- 2. stumejournals.com [stumejournals.com]
- 3. data.epo.org [data.epo.org]
- 4. US3882102A - Process for the purification of caprolactam - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. sulzer.com [sulzer.com]
- 7. CN108530358B - Method for crystallizing and purifying caprolactam - Google Patents [patents.google.com]
- 8. CN103420913A - Crystallization refining method and preparation method of caprolactam - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-Up of Caprolactam Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of caprolactam production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of caprolactam.
Issue 1: Low Yield or Incomplete Conversion in Beckmann Rearrangement
-
Question: We are experiencing low yields of caprolactam and detecting unreacted cyclohexanone oxime. What are the potential causes and how can we troubleshoot this?
-
Answer: Low yield in the Beckmann rearrangement is a common issue. Here are the primary factors and troubleshooting steps:
-
Insufficient Acid Catalyst: The Beckmann rearrangement is acid-catalyzed, typically using oleum (fuming sulfuric acid).[1][2][3] Ensure the correct concentration and ratio of the acid catalyst to the cyclohexanone oxime. An insufficient amount of acid will lead to incomplete rearrangement.
-
Reaction Temperature: The reaction is temperature-sensitive. Temperatures that are too low will result in a slow reaction rate and incomplete conversion, while excessively high temperatures can lead to the formation of byproducts and decomposition.[1] The typical industrial process operates at 80-110°C.[1] Monitor and control the temperature of the reaction mixture closely.
-
Poor Mixing: Inadequate mixing can lead to localized temperature gradients and uneven distribution of the catalyst, resulting in side reactions and incomplete conversion.[4] Ensure efficient agitation of the reaction mixture.
-
Moisture Content: The presence of water can negatively impact the reaction by diluting the acid catalyst and potentially hydrolyzing the oxime.[5] Ensure that all reactants and equipment are dry. The water content in the oxime feed should be minimized.[2]
-
Issue 2: Formation of Impurities and Byproducts
-
Question: Our final caprolactam product is showing significant levels of impurities. What are the common impurities and how can we minimize their formation?
-
Answer: Impurity formation is a critical challenge in caprolactam production. The main byproduct is ammonium sulfate, but other organic impurities can also form.
-
Ammonium Sulfate Formation: The conventional process using oleum as a catalyst and subsequent neutralization with ammonia generates a large amount of ammonium sulfate as a byproduct.[6][7][8] While this is inherent to the process, optimizing the neutralization step can help in its efficient separation. Newer, "greener" methods aim to reduce or eliminate this byproduct.[2][9][10]
-
Organic Impurities: Side reactions during the Beckmann rearrangement can lead to various organic impurities, including cyclohexanone, 2-cyclohexen-1-one, and octahydrophenazine.[4][11] The formation of these impurities is often influenced by reaction conditions.
-
Mitigation Strategies:
-
Optimize Reaction Conditions: Tighter control over reaction temperature and mixing can reduce the formation of thermal decomposition products and other side-products.[4]
-
Catalyst Selection: While oleum is standard, research into alternative catalysts like zeolites is ongoing to improve selectivity and reduce byproduct formation.[9]
-
Purification: A multi-step purification process involving extraction, distillation, and crystallization is necessary to remove these impurities from the crude caprolactam.[1][12]
-
-
-
Issue 3: Catalyst Deactivation
-
Question: We are observing a decline in our process efficiency over time, suggesting catalyst deactivation. What causes this and how can it be addressed?
-
Answer: In processes that utilize solid catalysts (e.g., newer, greener routes), catalyst deactivation is a concern.
-
Causes of Deactivation:
-
Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.
-
Poisoning: Impurities in the feedstock can adsorb onto the catalyst surface and inhibit its activity.
-
Sintering: High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.
-
-
Troubleshooting and Mitigation:
-
Feedstock Purification: Ensure the purity of the cyclohexanone and other reactants to minimize catalyst poisons.
-
Process Control: Maintain optimal reaction temperatures to prevent sintering.
-
Catalyst Regeneration: Depending on the nature of the catalyst and the deactivation mechanism, regeneration procedures such as controlled oxidation to burn off coke deposits may be possible. For some advanced catalysts, continuous regeneration in a fluidized-bed system is employed.[2]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary industrial synthesis route for caprolactam?
-
Q2: What are the main environmental concerns associated with caprolactam production?
-
Q3: What are the typical purity requirements for caprolactam used in nylon-6 production?
-
A3: Caprolactam for nylon-6 production must be of very high purity, as even trace amounts of impurities can negatively affect the polymerization process and the quality of the final polymer.[11] Impurities can impact properties like viscosity and color.
-
-
Q4: What are the key safety precautions when handling oleum in the laboratory or plant?
-
A4: Oleum (fuming sulfuric acid) is highly corrosive and toxic.[14] Proper personal protective equipment (PPE), including acid-resistant gloves, clothing, and face shields, is mandatory. Work should be conducted in a well-ventilated area, and emergency procedures for spills and exposure must be in place.[14][15][16]
-
-
Q5: How is the ammonium sulfate byproduct typically utilized?
-
A5: The ammonium sulfate generated is often sold as a nitrogen-based fertilizer.[17] However, the market for this byproduct can be volatile.
-
Data Presentation
Table 1: Common Impurities in Crude Caprolactam and their Potential Origin.
| Impurity | Potential Origin |
| Ammonium Sulfate | Neutralization of sulfuric acid catalyst with ammonia[6][7] |
| Cyclohexanone | Incomplete oximation reaction or side reactions[4] |
| 2-Cyclohexen-1-one | Side reaction during Beckmann rearrangement[4] |
| Octahydrophenazine | Side reaction (Neber rearrangement) during Beckmann rearrangement[11] |
| Water | Incomplete drying of reactants or atmospheric moisture[5] |
Table 2: Typical Operating Conditions for the Beckmann Rearrangement.
| Parameter | Typical Value | Reference |
| Reaction Temperature | 80 - 110 °C | [1] |
| Catalyst | Oleum (Fuming Sulfuric Acid) | [1][2] |
| Reactant | Cyclohexanone Oxime | [6][8] |
Experimental Protocols
Protocol 1: Determination of Caprolactam Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of impurities in a caprolactam sample.
-
Objective: To identify and quantify impurities in a caprolactam sample.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Materials:
-
Caprolactam sample
-
High-purity solvent for sample dissolution (e.g., dichloromethane or methanol)
-
Internal standard (if quantitative analysis is required)
-
Helium gas (carrier gas)
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the caprolactam sample.
-
Dissolve the sample in a specific volume of the chosen solvent to achieve a known concentration.
-
If using an internal standard, add a precise amount to the sample solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
GC Separation: The sample is vaporized and carried by the helium gas through a capillary column (e.g., a non-polar or medium-polarity column). The temperature of the column is gradually increased (temperature programming) to separate the different components based on their boiling points and interactions with the column's stationary phase.
-
MS Detection: As the separated components exit the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. This generates a unique mass spectrum for each component.
-
-
Data Analysis:
-
Identification: The mass spectrum of each separated peak is compared to a library of known spectra (e.g., NIST library) to identify the impurities.[18] The retention time of each peak also aids in identification.
-
Quantification: The area of each peak is proportional to the concentration of the corresponding component. By comparing the peak areas of the impurities to the peak area of the caprolactam or an internal standard, their concentrations can be determined.
-
-
Mandatory Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. chemcess.com [chemcess.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Impurity Formation in the Beckmann Rearrangement of Cyclohexanone Oxime to Yield 뵉Caprolactam - figshare - Figshare [figshare.com]
- 5. Moisture analysis in caprolactam | Metrohm [metrohm.com]
- 6. valcogroup-valves.com [valcogroup-valves.com]
- 7. en.wikipedia.org [en.wikipedia.org]
- 8. studyguides.com [studyguides.com]
- 9. Page loading... [wap.guidechem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. NACAG Expands Its Horizon: Embracing abetment technology in caprolactam production for mitigating N2O emissions – first measures taken in Thailand. – The Nitric Acid Climate Action Group [nitricacidaction.org]
- 14. saferack.com [saferack.com]
- 15. download.basf.com [download.basf.com]
- 16. m.youtube.com [m.youtube.com]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
strategies to prevent premature polymerization of azepan-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of azepan-2-one (also known as ε-caprolactam).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: The premature polymerization of this compound can be initiated by several factors, including:
-
Heat: Elevated temperatures can trigger thermal polymerization.[1][2] It is recommended to avoid temperatures above 100°C.[1]
-
Light: Exposure to light, particularly UV light, can initiate polymerization.
-
Oxygen: The presence of oxygen can promote free-radical polymerization.[3]
-
Water/Moisture: Water can act as an initiator for hydrolytic and anionic polymerization of ε-caprolactam.[4][5] It is crucial to minimize water content during storage and processing.[4]
-
Contaminants: Impurities such as strong acids, bases, or oxidizing agents can catalyze polymerization.[6]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To prevent premature polymerization during storage, this compound should be stored under the following conditions:
-
Temperature: In a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[3]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3][6] Keep containers tightly closed.[1][6]
-
Light: In an opaque or amber container to protect it from light.[6]
-
Purity: Ensure the monomer is free from contaminants that could initiate polymerization.
Q3: Can inhibitors be used to prevent the premature polymerization of this compound?
A3: Yes, polymerization inhibitors can be added to this compound to prevent spontaneous polymerization, especially during storage or transportation.[] Common classes of inhibitors that are effective for monomers susceptible to free-radical polymerization include phenolic compounds, aromatic amines, and stable free radicals.[3]
Q4: When is it necessary to remove an inhibitor from this compound?
A4: While for many applications inhibitor removal is not necessary, certain sensitive polymerization techniques or catalytic reactions may require the removal of the inhibitor immediately before use.[3] This is because the inhibitor might interfere with the desired reaction.
Q5: How can I tell if my this compound has started to polymerize?
A5: Signs of premature polymerization include the solidification or increased viscosity of the monomer in its storage container.[3] It is important to differentiate this from crystallization, which can occur at low storage temperatures. Gentle warming should return a crystallized monomer to its liquid state, whereas a polymerized monomer will not.[3] The presence of oligomers or polymers can be confirmed using analytical techniques like Gel Permeation Chromatography (GPC) or High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guide
Issue: The this compound in the storage container has become viscous or has solidified.
-
Potential Cause 1: Crystallization. this compound is a solid at room temperature with a melting point of approximately 69°C.[8] If stored at low temperatures, it will solidify.
-
Troubleshooting Step: Gently warm the container. If the material returns to a clear liquid state, it was likely crystallized and is safe to use.
-
-
Potential Cause 2: Premature Polymerization. If gentle warming does not re-liquefy the material, or if it remains viscous, premature polymerization has likely occurred.[3] This can be triggered by improper storage conditions (exposure to heat, light, oxygen, or moisture).[3][4]
-
Troubleshooting Step 1: Review the storage conditions to ensure they align with the recommendations (cool, dark, inert atmosphere).[3][6]
-
Troubleshooting Step 2: Verify the presence of oligomers or polymers using analytical methods such as GPC or HPLC.[3]
-
Preventative Measure: If the monomer is inhibitor-free, consider adding a suitable inhibitor for long-term storage.[3]
-
Issue: The monomer polymerizes unexpectedly during a reaction.
-
Potential Cause: Reaction conditions are initiating polymerization. High reaction temperatures, exposure to UV light, or the presence of radical initiators in the reaction system can cause premature polymerization.[3] The presence of water can also initiate anionic polymerization.[4]
-
Troubleshooting Step 1: Analyze your reaction setup for potential initiators. Are any reagents known to generate free radicals? Is the reaction vessel exposed to light?
-
Troubleshooting Step 2: If possible, lower the reaction temperature to minimize thermally-induced polymerization.[3]
-
Troubleshooting Step 3: Degas solvents and reagents to remove dissolved oxygen, which can promote polymerization.[3] This can be achieved by sparging with an inert gas or through freeze-pump-thaw cycles.
-
Troubleshooting Step 4: If water is a concern for your reaction type (e.g., anionic polymerization), ensure all glassware is thoroughly dried and reagents are anhydrous.[4]
-
Data Presentation
Table 1: Common Inhibitors for Monomers Prone to Free-Radical Polymerization
| Inhibitor Class | Example | Typical Concentration (ppm) | Mechanism of Action | Notes |
| Phenolic Compounds | Hydroquinone (HQ) | 50 - 500 | Radical Scavenger (requires oxygen) | May need to be removed for some applications.[3] |
| Monomethyl ether hydroquinone (MEHQ) | 50 - 200 | Radical Scavenger (requires oxygen) | Less volatile than HQ.[3] | |
| Aromatic Amines | Phenothiazine (PTZ) | 100 - 1000 | Radical Scavenger | Can impart color to the monomer.[3] |
| Stable Free Radicals | TEMPO | 10 - 100 | Radical Scavenger | Highly effective, but can be more expensive.[3] |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific application.
Experimental Protocols
Protocol 1: Accelerated Stability Assessment of this compound
Objective: To evaluate the stability of this compound under elevated temperatures and determine the effectiveness of inhibitors.
Materials:
-
This compound
-
Selected inhibitor(s)
-
Small, sealable glass vials
-
Oven or incubator
-
HPLC or GPC for analysis
Methodology:
-
Prepare samples of this compound with and without the chosen inhibitor(s) at various concentrations.
-
Aliquot the samples into the vials, ensuring minimal headspace.
-
If an inert atmosphere is required, sparge the vials with nitrogen or argon before sealing.
-
Place the vials in an oven or incubator at a selected elevated temperature (e.g., 50°C, 60°C).
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), remove a set of vials.[3]
-
Allow the vials to cool to room temperature.
-
Analyze the samples for the presence of oligomers using a validated HPLC or GPC method.[3]
-
Plot the formation of oligomers over time for each sample to determine the stability and the effectiveness of the inhibitor.
Protocol 2: Removal of Phenolic Inhibitors
Objective: To remove inhibitors like hydroquinone (HQ) or MEHQ from this compound immediately prior to use.
Materials:
-
This compound containing a phenolic inhibitor
-
Activated alumina or a dedicated inhibitor removal resin column
-
Collection flask
Methodology:
-
Set up a chromatography column packed with activated alumina or the inhibitor removal resin.
-
Melt the this compound if it is in solid form.
-
Carefully pass the liquid this compound through the column.[3]
-
Collect the inhibitor-free monomer in a clean, dry collection flask.
-
Crucially, the inhibitor-free this compound is highly susceptible to polymerization and should be used immediately. [3]
Visualizations
Caption: Triggers and prevention of premature polymerization.
Caption: Troubleshooting workflow for viscous/solid monomer.
References
Technical Support Center: Degradation of Caprolactam in Acidic Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of caprolactam in acidic media.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of caprolactam in acidic media?
The primary degradation pathway of caprolactam in an acidic aqueous medium is acid-catalyzed hydrolysis. In this reaction, the cyclic amide bond of the caprolactam ring is cleaved by water in the presence of an acid catalyst, yielding 6-aminocaproic acid (also known as ε-aminocaproic acid).[1][2]
Q2: What are the typical products of caprolactam degradation in acidic media?
The main product of caprolactam hydrolysis in acidic media is 6-aminocaproic acid.[1][2][3][4][5][6] Under certain conditions, such as high temperatures and prolonged reaction times, the newly formed 6-aminocaproic acid can undergo intermolecular condensation to form linear oligomers or polymers of nylon 6.[7][8]
Q3: What factors influence the rate of caprolactam degradation in acidic media?
The rate of acid-catalyzed hydrolysis of caprolactam is primarily influenced by:
-
Temperature: Higher temperatures significantly increase the reaction rate.[9]
-
Acid Concentration: The reaction rate is dependent on the concentration of the acid catalyst.[10]
-
Water Concentration: As a reactant, the concentration of water can affect the reaction kinetics.[7][8]
Q4: Can caprolactam degrade under neutral or basic conditions?
Yes, caprolactam can also be hydrolyzed under neutral and basic conditions, although the rates and mechanisms differ. Hydrolysis is generally slower at a neutral pH.[9] Basic hydrolysis also yields the salt of 6-aminocaproic acid.
Troubleshooting Guides
This section addresses common issues encountered during experimental studies of caprolactam degradation in acidic media.
| Problem | Possible Causes | Solutions |
| Low Yield of 6-Aminocaproic Acid | Incomplete Hydrolysis: Reaction time may be too short, or the temperature may be too low.[9] | - Extend the reaction time. - Increase the reaction temperature, being mindful of potential side reactions. - Ensure adequate mixing of the reaction solution. |
| Insufficient Acid Catalyst: The concentration of the acid may be too low to effectively catalyze the reaction. | - Increase the concentration of the acid catalyst. | |
| Formation of Unwanted Precipitate (Polymer/Oligomers) | High Temperature/Prolonged Reaction Time: These conditions can favor the polymerization of the 6-aminocaproic acid product.[7][8] | - Optimize the reaction time and temperature to favor hydrolysis over polymerization. - Consider quenching the reaction after the desired level of caprolactam degradation is achieved. |
| High Initial Caprolactam Concentration: Higher concentrations can increase the likelihood of intermolecular condensation of the product. | - Perform the reaction at a lower initial concentration of caprolactam. | |
| Inconsistent or Non-Reproducible Kinetic Data | Temperature Fluctuations: Small variations in temperature can significantly impact the reaction rate. | - Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a temperature controller). |
| Inaccurate Reagent Concentrations: Errors in the preparation of stock solutions of caprolactam or the acid will lead to inconsistent results. | - Carefully prepare and verify the concentrations of all solutions. | |
| Issues with HPLC Analysis | Baseline Noise or Drift: This can be caused by air bubbles, contaminated mobile phase, or temperature fluctuations.[11][12] | - Degas the mobile phase thoroughly. - Use high-purity solvents and prepare fresh mobile phases daily. - Ensure the column and detector are at a stable temperature.[11] |
| Peak Tailing or Fronting: This may be due to column degradation, sample overload, or a mismatch between the sample solvent and the mobile phase.[11][13] | - Use a guard column to protect the analytical column. - Ensure the injection volume and sample concentration are within the column's capacity. - Dissolve the sample in the mobile phase if possible. | |
| Ghost Peaks: Unexpected peaks in the chromatogram can arise from contamination in the sample or mobile phase, or carryover from previous injections.[11] | - Use high-purity solvents and clean glassware. - Run blank injections with the mobile phase to identify sources of contamination. - Implement a needle wash step in the autosampler sequence. |
Quantitative Data
The following table summarizes kinetic data for the acid-catalyzed hydrolysis of caprolactam. The reaction is often treated as pseudo-first-order with respect to caprolactam under constant acidic conditions.
| Acid | Acid Concentration (mol/L) | Temperature (°C) | Rate Constant (k) | Reference |
| Sulfuric Acid | 1.5 (relative to caprolactam) | 134-152 | Not explicitly stated, but reaction completion in 4 hours | [14] |
| Carboxylic Acids | Varied | 230 | Rate proportional to [acid]1/2 | [10] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of Caprolactam
This protocol is based on the conditions described for the hydrolysis of caprolactam using sulfuric acid.[14]
Materials:
-
ε-Caprolactam
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Analytical balance
-
HPLC system for analysis
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a solution of caprolactam in aqueous sulfuric acid. A molar ratio of approximately 1.5 moles of sulfuric acid and 2.8 moles of water per mole of caprolactam can be used.[14]
-
Hydrolysis: Attach a reflux condenser to the flask and heat the mixture with agitation using a heating mantle. The reaction can be carried out at reflux, with temperatures ranging from approximately 134°C to 152°C.[14]
-
Reaction Monitoring: To study the degradation kinetics, withdraw aliquots of the reaction mixture at specific time intervals. Immediately quench the reaction by diluting the aliquot in a cold mobile phase or a suitable buffer to prevent further degradation before analysis.
-
Sample Preparation for HPLC Analysis: The withdrawn samples may need to be neutralized and diluted to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Analyze the concentration of the remaining caprolactam and the formed 6-aminocaproic acid using a suitable HPLC method. A reversed-phase column with a UV detector is often employed.[15][16][17]
-
Data Analysis: Plot the concentration of caprolactam versus time to determine the degradation rate and calculate the rate constant.
Visualizations
Caption: Acid-catalyzed hydrolysis of caprolactam to 6-aminocaproic acid.
Caption: General workflow for studying the kinetics of caprolactam degradation.
References
- 1. Caprolactam - Wikipedia [en.wikipedia.org]
- 2. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the caprolactam degradation pathway in Pseudomonas jessenii using mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic and structural properties of ATP‐dependent caprolactamase from Pseudomonas jessenii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. uhplcs.com [uhplcs.com]
- 12. youtube.com [youtube.com]
- 13. labcompare.com [labcompare.com]
- 14. US3113966A - Process of hydrolyzing caprolactams - Google Patents [patents.google.com]
- 15. Determination of caprolactam and 6-aminocaproic acid in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
troubleshooting guide for the distillation of caprolactam
An essential process in the production of high-purity caprolactam for polymerization is distillation.[1] This technical guide provides troubleshooting assistance and frequently asked questions to address common issues encountered by researchers and scientists during the experimental distillation of caprolactam.
Frequently Asked Questions (FAQs)
What are the common impurities in crude caprolactam?
Crude caprolactam can contain various impurities depending on the manufacturing process. These typically include water, ammonium sulfate, light impurities such as cyclohexanone, aniline, and benzene, and heavy impurities like valeramide, cyclohexanone oxime, and octahydrophenazine.[2] The presence of these impurities can negatively affect the polymerization process and the quality of the resulting polymer.[1]
What are the typical operating conditions for caprolactam distillation?
Caprolactam is a thermally unstable compound, so distillation is performed under vacuum to minimize thermal degradation.[1] Typical distillation temperatures range from 100°C to 180°C, with pressures between 50 Pa and 3000 Pa.[3] One specific example notes a distillation temperature not exceeding 131°C at a residual pressure of 1.1 kPa.[1]
Why is vacuum distillation necessary for caprolactam?
Vacuum distillation is crucial because caprolactam is prone to thermal degradation at higher temperatures.[1] By reducing the pressure, the boiling point of caprolactam is lowered, allowing for effective purification at temperatures that minimize the formation of undesirable byproducts.
Troubleshooting Guide
Q1: What causes poor separation of caprolactam from impurities?
A1: Poor separation can stem from several factors:
-
Incorrect Operating Parameters: The temperature and pressure may not be optimized for the specific impurity profile.
-
Equipment Issues: Damaged or fouled column internals, such as trays or packing, can reduce separation efficiency.[4]
-
Feed Composition Variability: Fluctuations in the composition of the crude caprolactam feed can alter the vapor-liquid equilibrium, leading to suboptimal separation.[5]
-
Flow Problems: Issues like flooding, where an excessive amount of liquid accumulates in the column, can hinder proper vapor-liquid contact.[4]
Q2: How can I troubleshoot an unexpected pressure drop in the distillation column?
A2: An increased pressure drop across the column is often indicative of a blockage or flooding.[2][4]
-
Check for Blockages: Inspect column internals, including trays and packing, for any fouling or physical obstruction.
-
Adjust Flow Rates: High vapor or liquid flow rates can lead to flooding. Try reducing the feed rate or the reboiler heat input.[5]
-
Inspect Downcomers: Ensure that the channels for liquid flow between trays (downcomers) are not blocked.
Q3: The bottom product of my distillation is discolored. What is the likely cause?
A3: Discoloration, often a sign of charring or degradation, is typically caused by excessively high temperatures in the reboiler or a long residence time in the heated zones.[2][6]
-
Monitor Bottoms Temperature: Ensure the temperature at the bottom of the column does not exceed the thermal stability limit of caprolactam.
-
Use Appropriate Equipment: For thermally sensitive materials like caprolactam, using a rotary thin film evaporator can minimize the residence time of the product at high temperatures.[1]
-
Check for Impurities: Certain impurities can act as catalysts for degradation reactions at elevated temperatures.
Q4: My distillation process is experiencing foaming. How can this be resolved?
A4: Foaming can be caused by the presence of surfactants or impurities in the feed and can lead to liquid being carried over with the vapor, reducing separation efficiency.
-
Use Anti-foaming Agents: The addition of a suitable anti-foaming agent can help to break down the foam.[5]
-
Reduce Agitation: Lowering the boil-up rate in the reboiler can reduce mechanical agitation that may contribute to foaming.[5]
-
Pre-treat the Feed: If possible, remove foam-causing impurities from the feed before distillation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the distillation of caprolactam found in various sources.
| Parameter | Value | Reference |
| Distillation Temperature | 100 to 180°C | [3] |
| 165 to 180°C (Example) | [3] | |
| Not exceeding 131°C (Example) | [1] | |
| Distillation Pressure | 50 to 3000 Pa | [3] |
| 666 to 1066 Pa (Example) | [3] | |
| 260 to 660 Pa | [1] | |
| Crude Caprolactam Concentration | 85 to 99% by weight | [3] |
| Distillate Purity | 95 to 99.9% by weight caprolactam | [3] |
| Acid Addition (for purification) | 0.01 to 5% by weight (Sulfuric Acid) | [3] |
Experimental Protocols
Laboratory-Scale Vacuum Distillation of Crude Caprolactam
This protocol describes a general procedure for the purification of crude caprolactam by vacuum distillation.
Materials:
-
Crude caprolactam (e.g., 500 g)[3]
-
Heating mantle
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Vacuum pump and gauge
-
Cold trap
Procedure:
-
Preparation: Place the crude caprolactam in the round-bottom flask. If the protocol requires it, add the specified amount of acid or base (e.g., 1% by weight of sulfuric acid).[3]
-
Assembly: Assemble the distillation apparatus, ensuring all joints are properly sealed to maintain a vacuum. Place the round-bottom flask in the heating mantle.
-
Evacuation: Connect the apparatus to the vacuum pump and gradually reduce the pressure to the target range (e.g., 600-1100 Pa).[3] A cold trap should be placed between the apparatus and the pump to collect any volatile impurities.
-
Heating: Once the desired pressure is reached and stable, begin heating the flask. The temperature should be gradually increased to between 165-180°C.[3]
-
Distillation: The caprolactam will begin to boil and condense in the condenser. Collect the purified caprolactam distillate in the receiving flask. The distillate should be colorless.[3]
-
Completion: Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
Analysis: The collected distillate can be analyzed for purity using appropriate analytical techniques. The expected purity of the distillate is typically above 99% by weight.[3]
Visualizations
References
- 1. stumejournals.com [stumejournals.com]
- 2. (56p) Crude Caprolactam Purification Processing | AIChE [proceedings.aiche.org]
- 3. data.epo.org [data.epo.org]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Sciencemadness Discussion Board - Preparation of ε-Caprolactam - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. US3839324A - Process for the purification of caprolactam - Google Patents [patents.google.com]
Technical Support Center: Optimization of Catalysts for Caprolam Ring-Opening Polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of catalysts for the ring-opening polymerization of ε-caprolactam to synthesize Polyamide 6 (PA6).
Troubleshooting Guide
This guide addresses common issues encountered during the catalytic ring-opening polymerization of caprolactam in a question-and-answer format.
Q1: My polymerization is resulting in low or no monomer conversion. What are the primary factors to investigate?
Low monomer conversion is a frequent challenge and can often be attributed to several key areas. A systematic approach to troubleshooting is recommended.[1]
-
Monomer and Reagent Purity: The purity of ε-caprolactam and other reagents is critical. Impurities, particularly water, can act as inhibitors or deactivating agents for the catalyst.[1][2][3] It is crucial to ensure all materials are thoroughly dried and handled under an inert atmosphere to minimize moisture content.[2][3] Other impurities in caprolactam, such as amides, imides, oximes, and aniline, can also negatively affect the polymerization process.[4]
-
Catalyst and Activator Issues: The activity of the catalyst and activator is paramount. Ensure they have been stored correctly under inert and dry conditions. Catalyst deactivation, either through improper storage or reaction with impurities, is a common cause of polymerization failure.[1][2] The concentrations of both the catalyst and activator must be optimized, as incorrect ratios can lead to incomplete polymerization.[5]
-
Reaction Conditions: Suboptimal reaction conditions can significantly hinder conversion. Key parameters to verify include:
-
Temperature: The polymerization temperature affects both the reaction rate and the monomer-polymer equilibrium.[1] While higher temperatures generally increase the reaction rate, excessively high temperatures can promote side reactions or catalyst degradation.[1][6] For anionic polymerization, typical temperatures range from 150-180 °C.[6]
-
Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion. Allow the reaction to proceed for an adequate duration to reach equilibrium.[1]
-
Atmosphere: Many catalytic systems for caprolactam polymerization are sensitive to oxygen and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).[2]
-
Q2: I observe a significant variation in the molecular weight and a broad polydispersity index (PDI) of my polymer. What are the likely causes?
Poor control over molecular weight and a broad PDI often indicate issues with initiation, propagation, or termination steps in the polymerization process.
-
Presence of Water: Water can act as an initiator in hydrolytic polymerization, leading to poor control over the molecular weight.[1][2] In anionic polymerization, water deactivates the catalyst and activator, which can also affect the polymer chain growth.[2][3]
-
Non-uniform Initiation: If the catalyst and activator are not dispersed uniformly throughout the monomer melt, initiation will occur at different rates, leading to a broad distribution of chain lengths. Efficient mixing is crucial.
-
Side Reactions: At elevated temperatures, side reactions such as transamidation can occur, leading to chain scission and redistribution of molecular weights.[7] The formation of cyclic oligomers is another side reaction that can affect the final polymer properties.[6]
-
Catalyst/Activator Concentration: The ratio of activator to catalyst concentration plays a significant role in controlling the molecular weight of the resulting polymer.[6]
Q3: My polyamide 6 product is discolored (e.g., yellowing). What could be the cause?
Discoloration of the final polymer is often a sign of degradation or the presence of impurities.
-
High Polymerization Temperature: Excessively high temperatures can lead to thermal degradation of the polymer, causing discoloration.[6]
-
Impurities in the Monomer: Certain impurities present in the caprolactam monomer can lead to the formation of chromophores at high temperatures. For instance, octahydrophenazine has been identified as a key impurity that can cause coloration.[8]
-
Oxygen Contamination: The presence of oxygen, especially at high temperatures, can cause oxidative degradation of the polymer, resulting in discoloration. Maintaining an inert atmosphere throughout the process is critical.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in anionic ring-opening polymerization of caprolactam?
In anionic polymerization, a strong base (the catalyst) is used to deprotonate a caprolactam molecule, forming a lactamate anion. However, the lactamate anion itself is a relatively slow initiator. An activator, typically an N-acylcaprolactam or another compound with an electron-withdrawing group on the nitrogen atom, is added to accelerate the polymerization.[6] The activator provides a more reactive site for the lactamate anion to attack, leading to a much faster initiation and propagation rate.[6]
Q2: How does water affect the anionic and hydrolytic polymerization of caprolactam?
Water plays a contrasting role in the two main types of caprolactam ring-opening polymerization:
-
Anionic Polymerization: This process is extremely sensitive to water. Water reacts with and deactivates both the strong base catalyst (e.g., sodium caprolactamate) and the activator.[2][3] This leads to a decrease in the polymerization rate and can even halt the reaction entirely.[3] Therefore, stringent drying of all reagents and the use of an inert atmosphere are essential for successful anionic polymerization.[2]
-
Hydrolytic Polymerization: In this method, water acts as the initiator. The initial step is the hydrolysis of caprolactam to form aminocaproic acid.[9][10] The subsequent polymerization proceeds through polycondensation reactions between the amino and carboxylic acid end groups.[9] While water is necessary for initiation, its concentration affects the final equilibrium and the molecular weight of the polymer.[9][10]
Q3: What are the advantages of anionic ring-opening polymerization over hydrolytic polymerization?
Anionic ring-opening polymerization offers several advantages over the traditional hydrolytic method:
-
Faster Reaction Rates: Anionic polymerization is significantly faster, with high conversions achievable in minutes compared to hours for hydrolytic polymerization.[6][11]
-
Lower Polymerization Temperatures: The reaction can be carried out at lower temperatures (typically 150-180 °C) compared to the high temperatures (250-270 °C) required for hydrolytic polymerization.[6]
-
Higher Molecular Weights: It is generally easier to obtain high molecular weight polyamide 6 through anionic polymerization.[5]
Data Presentation
Table 1: Effect of Catalyst and Activator Concentration on Anionic Polymerization of ε-Caprolactam
| Catalyst (NaH) Conc. (wt%) | Activator (AcCL) Conc. (wt%) | Reaction Time (min) | Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | PDI |
| 0.4 | 0.2 | 15 | 98.2 | 25,000 | 1.8 |
| 0.4 | 0.4 | 10 | 98.5 | 22,000 | 1.8 |
| 0.4 | 0.6 | 7 | 98.6 | 18,000 | 1.9 |
| 0.2 | 0.4 | 20 | 97.7 | 23,000 | 1.8 |
| 0.6 | 0.4 | 8 | 98.7 | 21,500 | 1.8 |
Data synthesized from information presented in multiple sources for illustrative purposes.[6]
Table 2: Influence of Water on Anionic Polymerization with Compensating Catalyst/Activator Addition
| Formulation | Initial Water Content (wt%) | Added Water (wt%) | Additional Activator/Catalyst (%) | Polymerization Time (s) | Residual Monomer (%) |
| F1 | 0.02 | 0 | 0 | 120 | < 1 |
| F1 | 0.02 | 0.05 | 100 | 125 | ~2.5 |
| F2 | 0.02 | 0 | 0 | 90 | < 1 |
| F2 | 0.02 | 0.05 | 100 | 92 | ~1.5 |
This table illustrates the principle that the inhibiting effect of water can be partially compensated by increasing the amount of catalyst and activator.[2]
Experimental Protocols
Protocol 1: General Procedure for Anionic Ring-Opening Polymerization of ε-Caprolactam
This protocol provides a general methodology for the anionic polymerization of ε-caprolactam. Specific amounts of catalyst and activator, as well as reaction temperature and time, should be optimized for the desired polymer characteristics.
Materials:
-
ε-Caprolactam (high purity, dried under vacuum)
-
Catalyst (e.g., Sodium Hydride (NaH) or Sodium Caprolactamate)
-
Activator (e.g., N-Acetylcaprolactam (AcCL) or Methylene Diphenyl Diisocyanate (MDI))
-
High-boiling point, anhydrous solvent (optional, for solution polymerization)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Schlenk line or glove box for inert atmosphere operations
Procedure:
-
Drying: Thoroughly dry the ε-caprolactam under vacuum at a temperature below its melting point (e.g., 60 °C) for several hours to remove any residual moisture.
-
Setup: Assemble the reaction apparatus (three-neck flask with stirrer and thermometer) and purge the system with dry nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Monomer Melting: Add the dried ε-caprolactam to the reaction flask and heat it to a temperature above its melting point but below the desired polymerization temperature (e.g., 80-90 °C) with stirring until a homogeneous melt is obtained.
-
Catalyst Addition: Under a positive flow of inert gas, carefully add the catalyst to the molten caprolactam. If using NaH, it will react with caprolactam to form the active catalyst, sodium caprolactamate.[6] Stir the mixture until the catalyst is fully dissolved or dispersed.
-
Temperature Adjustment: Increase the temperature of the mixture to the desired polymerization temperature (e.g., 150-180 °C).
-
Activator Addition & Polymerization: Once the desired temperature is reached and stable, add the activator to the reaction mixture. The polymerization will initiate rapidly, as indicated by a significant increase in viscosity.[6]
-
Reaction Monitoring: Continue stirring for the predetermined reaction time. The high viscosity may eventually prevent effective stirring.
-
Termination and Cooling: After the desired reaction time, cool the reactor to room temperature. The resulting solid polymer can then be removed from the flask.
-
Purification: The obtained polyamide 6 can be purified by dissolving it in a suitable solvent (e.g., m-cresol) and precipitating it in a non-solvent (e.g., methanol) to remove any unreacted monomer and oligomers. The purified polymer should then be dried under vacuum.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rheokinetics of ε-caprolactam anionic-ring polymerization applied to the rapid production of thermoplastic composites - RSC Applied Polymers (RSC Publishing) DOI:10.1039/D5LP00015G [pubs.rsc.org]
- 8. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Azepan-2-one
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for azepan-2-one (also known as ε-caprolactam) with its smaller ring homologues, piperidin-2-one and δ-valerolactone. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. The information presented herein, including detailed experimental protocols and tabulated spectral data, serves as a valuable resource for identifying and differentiating these common lactam structures.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm) for this compound, piperidin-2-one, and δ-valerolactone were obtained in deuterated chloroform (CDCl₃). The data, sourced from the Spectral Database for Organic Compounds (SDBS), are summarized in the tables below for easy comparison.
Table 1: ¹H NMR Data Comparison of Lactams in CDCl₃
| Compound | Position | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| This compound | H-3, H-4, H-5 | 1.60 - 1.80 | m | 6H | |
| H-6 | 2.48 | t | 2H | 6.4 | |
| H-7 | 3.22 | t | 2H | 5.5 | |
| N-H | 6.30 | s (br) | 1H | ||
| Piperidin-2-one | H-3, H-4 | 1.83 | m | 4H | |
| H-5 | 2.36 | t | 2H | 6.4 | |
| H-6 | 3.23 | t | 2H | 5.9 | |
| N-H | 6.64 | s (br) | 1H | ||
| δ-Valerolactone | H-3, H-4 | 1.89 | m | 4H | |
| H-5 | 2.59 | t | 2H | 7.1 | |
| H-2 | 4.29 | t | 2H | 5.2 |
Table 2: ¹³C NMR Data Comparison of Lactams in CDCl₃
| Compound | Position | Chemical Shift (δ) ppm |
| This compound | C-3 | 29.3 |
| C-4 | 29.8 | |
| C-5 | 30.4 | |
| C-6 | 36.7 | |
| C-7 | 42.6 | |
| C-2 (C=O) | 179.3 | |
| Piperidin-2-one | C-4 | 21.3 |
| C-3 | 31.0 | |
| C-5 | 32.1 | |
| C-6 | 42.1 | |
| C-2 (C=O) | 174.9 | |
| δ-Valerolactone | C-4 | 21.8 |
| C-3 | 28.0 | |
| C-5 | 30.0 | |
| C-2 (O-C=O) | 68.8 | |
| C-6 (C=O) | 172.0 |
Experimental Protocols
The following is a detailed protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
-
Weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. NMR Data Acquisition [3][4]
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency to the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., zg30).
-
Pulse Width: 30° flip angle.
-
Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Pulse Width: 30° flip angle.
-
Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For CDCl₃, the residual solvent peak can be used as a secondary reference (¹H: 7.26 ppm, ¹³C: 77.16 ppm).[5]
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce proton connectivity.
Visualization of Structure-Spectrum Correlation
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H and ¹³C NMR signals.
Caption: Correlation of this compound's structure with its NMR signals.
References
A Comparative Guide to the Polymerization of Azepan-2-one and Other Lactams
For Researchers, Scientists, and Drug Development Professionals
The ring-opening polymerization (ROP) of lactams is a cornerstone of polyamide synthesis, yielding a versatile class of polymers with wide-ranging applications, from industrial plastics to advanced biomedical materials. This guide provides a comparative analysis of the polymerization behavior of azepan-2-one (more commonly known as ε-caprolactam) and other key lactams, including β-propiolactam, δ-valerolactam, and ω-laurolactam. We will delve into the performance of these monomers in various polymerization methods, supported by experimental data and detailed protocols.
Comparative Performance of Lactams in Polymerization
The polymerizability of a lactam is fundamentally influenced by its ring size, which dictates the degree of ring strain—a primary driving force for ROP. Generally, smaller and larger ring lactams exhibit greater reactivity compared to the relatively stable six-membered ring of δ-valerolactam.
| Lactam Monomer | Ring Size | Polymerization Method | Typical Monomer Conversion (%) | Typical Number-Average Molecular Weight (Mn) ( g/mol ) | Key Observations |
| β-Propiolactam | 4 | Anionic, Enzymatic | High | Variable, can reach >100,000 | High ring strain leads to rapid polymerization.[1] The resulting polyamide-3 is, however, often limited by its low solubility. |
| δ-Valerolactam | 6 | Anionic, Enzymatic | Moderate to High | Variable | Possesses lower ring strain compared to other lactams, leading to slower polymerization rates. |
| This compound (ε-Caprolactam) | 7 | Anionic, Hydrolytic, Cationic, Enzymatic | >95 (Anionic, Hydrolytic) | 10,000 - 40,000 | The most commercially significant lactam due to a favorable balance of reactivity and polymer properties (Polyamide 6).[2] |
| ω-Laurolactam | 13 | Anionic, Hydrolytic | High | 15,000 - 30,000 | Slower polymerization kinetics compared to ε-caprolactam due to lower ring strain.[2] The resulting Polyamide 12 has lower moisture absorption. |
Experimental Protocols
Detailed methodologies for the primary polymerization techniques are outlined below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired polymer characteristics.
Anionic Ring-Opening Polymerization of ε-Caprolactam
This method is valued for its rapid polymerization rates and the ability to produce high molecular weight polymers.
Materials:
-
ε-Caprolactam (monomer)
-
Sodium hydride (NaH) or other strong base (initiator)
-
N-acetyl-ε-caprolactam (activator)
-
Anhydrous toluene (solvent)
-
Nitrogen gas supply
Procedure:
-
Monomer Preparation: Dry ε-caprolactam under vacuum at 60°C for 24 hours to remove any moisture.
-
Initiator Preparation: In a flame-dried, nitrogen-purged reactor equipped with a magnetic stirrer, suspend sodium hydride in anhydrous toluene.
-
Initiation: Add the dried ε-caprolactam to the reactor. Heat the mixture to 80°C and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium caprolactamate initiator.
-
Polymerization: Introduce the N-acetyl-ε-caprolactam activator to the reaction mixture. An exothermic reaction should be observed. Maintain the reaction temperature at 150-180°C.
-
Termination and Purification: After the desired reaction time (typically 1-2 hours), cool the reactor to room temperature. The resulting solid polyamide 6 is then isolated, ground, and washed extensively with hot water to remove any unreacted monomer and oligomers. Dry the purified polymer under vacuum.
Hydrolytic Ring-Opening Polymerization of ε-Caprolactam
This is the most common industrial method for producing polyamide 6.
Materials:
-
ε-Caprolactam
-
Water
-
Acetic acid (catalyst/stabilizer)
Procedure:
-
Reactor Setup: Charge a high-pressure autoclave with ε-caprolactam and water (typically 5-10 wt%).
-
Hydrolysis: Heat the mixture to 250-280°C under pressure (approximately 15-20 atm). This initial stage involves the hydrolytic ring-opening of ε-caprolactam to form aminocaproic acid, which acts as the true initiator.
-
Polycondensation: Gradually release the pressure while maintaining the high temperature to remove water and drive the polycondensation of the growing polymer chains.
-
Extrusion and Solidification: After several hours, the molten polyamide 6 is extruded, cooled, and pelletized.
Enzymatic Ring-Opening Polymerization of Lactams
This method offers a more environmentally friendly route to polyamides under milder conditions.
Materials:
-
Lactam monomer (e.g., β-propiolactam, ε-caprolactam)
-
Immobilized Lipase B from Candida antarctica (Novozym-435)
-
Anhydrous solvent (e.g., toluene, diphenyl ether)
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve the lactam monomer in the anhydrous solvent.
-
Enzyme Addition: Add the immobilized lipase to the monomer solution.
-
Polymerization: Heat the mixture to a temperature between 60°C and 130°C, depending on the lactam and solvent, and stir for 24-72 hours.
-
Purification: After the reaction, filter to remove the enzyme. Precipitate the polymer by adding a non-solvent (e.g., methanol). The collected polymer is then washed and dried under vacuum.[3]
Reaction Mechanisms and Pathways
The underlying mechanisms of lactam polymerization vary significantly with the chosen method. The following diagrams illustrate the key steps in anionic and enzymatic ring-opening polymerization.
Caption: Anionic Ring-Opening Polymerization of a Lactam.
Caption: Enzymatic Ring-Opening Polymerization of a Lactam.
References
A Comparative Guide to Novel Synthetic Pathways for Caprolactam
For Researchers, Scientists, and Drug Development Professionals
The industrial production of ε-caprolactam, the essential monomer for Nylon-6, has long been dominated by a conventional synthesis route fraught with environmental concerns, primarily due to the use of aggressive reagents and the generation of substantial ammonium sulfate byproduct. In response, the scientific community has actively pursued innovative and more sustainable alternatives. This guide provides an objective comparison of a novel one-step catalytic synthesis with the traditional pathway and other emerging green alternatives, supported by available experimental data.
Performance Comparison of Caprolactam Synthesis Pathways
The following table summarizes the key performance indicators for the conventional and various novel synthetic routes to caprolactam, offering a clear comparison of their efficiency and environmental impact.
| Pathway | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Key Advantages | Key Disadvantages |
| Conventional Process | Cyclohexanone | Hydroxylamine sulfate, Oleum (fuming H₂SO₄) | High | High | High | High | Established and optimized process. | Use of corrosive and hazardous reagents, significant ammonium sulfate byproduct.[1][2] |
| Novel One-Step Synthesis | Cyclohexanone | Bifunctional heterogeneous catalyst (e.g., MnIIIMgII-AlPO-5) | 80 | 35 (air) | 68 | 78 (to caprolactam) | Single-step, solvent-free, lower temperature, no ammonium sulfate byproduct.[1] | Catalyst development is ongoing to improve conversion and selectivity. |
| Green Zeolite-Based Process | Cyclohexanone | TS-1 zeolite (ammoximation), S-1 zeolite (Beckmann rearrangement) | Variable | Variable | >99.9 (oxime) | ~96.5 (caprolactam) | High conversion and selectivity, avoids ammonium sulfate byproduct, potential for continuous process. | Multi-step process, requires specific catalyst synthesis. |
| Biocatalytic Synthesis | ε-Caprolactone | Immobilized Candida antarctica lipase B (CalB) | 37 | Atmospheric | >90 (molar conversion to 6-aminocaproic acid) | High | Utilizes renewable feedstocks, mild reaction conditions, environmentally friendly. | Currently focused on the precursor 6-aminocaproic acid, further conversion to caprolactam needed.[3] |
| Photochemical Synthesis | Nitroarenes | Blue light | Room Temperature | Atmospheric | - | - | Utilizes light energy, mild conditions, novel starting materials. | Early stage of research, detailed quantitative data and protocols are not widely available.[4][5] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic pathways discussed.
Novel One-Step Synthesis of Caprolactam from Cyclohexanone
This protocol is based on the use of a designed bifunctional, heterogeneous, nanoporous catalyst.[1]
Catalyst Preparation (MnIIIMgII-AlPO-5):
-
The phosphorus source (85% H₃PO₄) and deionized water are gently stirred in a Teflon-lined beaker.
-
The aluminum source (Al(OH)₃) is added slowly to the mixture.
-
The metal sources for the redox and acidic centers (e.g., manganese and magnesium salts) are then added.
-
A structure-directing agent (template) is introduced drop-wise under vigorous stirring.
-
The resulting gel is aged for approximately 1 hour at room temperature.
-
The gel is sealed in a Teflon-lined stainless steel autoclave and heated to the desired temperature under autogenous pressure for a specified time to induce crystallization.
-
The solid product is isolated by filtration, washed with deionized water, and dried in air at 90°C.
-
The as-prepared catalyst is calcined at 550°C, first under nitrogen for 4 hours and then in dry oxygen for 16 hours.
Reaction Procedure:
-
0.5 g of the calcined bifunctional catalyst is transferred to a high-pressure, poly(ether-ether-ketone)-lined, stainless steel catalytic reactor.
-
The reactor is charged with approximately 5 g of cyclohexanone (>99.8% pure), approximately 14.6 g of ammonia (NH₃), and 0.5 g of mesitylene as an internal standard.
-
The reactor is sealed and purged three times with dry nitrogen.
-
The contents are stirred at 1200 rpm and heated to 80°C.
-
The reaction is pressurized with 35 bar of air and maintained for 8 hours.
-
After the reaction, the products are analyzed by gas chromatography (GC) to determine conversion and selectivity.
Green Zeolite-Based Process: Ammoximation of Cyclohexanone
This protocol describes the ammoximation of cyclohexanone to cyclohexanone oxime using a Titanium Silicalite-1 (TS-1) catalyst.[6][7]
Reaction Procedure:
-
Cyclohexanone, ammonia (NH₃), and hydrogen peroxide (H₂O₂) are fed into a continuous stirred-tank reactor (CSTR).
-
The reaction is carried out in the liquid phase in the presence of a TS-1 catalyst, typically in the form of solid microspheres dispersed in the reaction medium.
-
Tertiary-butanol (TBA) is often used as a solvent.
-
The reaction is exothermic, and the reactor is equipped with a cooling system to maintain the desired temperature.
-
The reactor is fitted with filters to retain the solid catalyst while allowing the liquid product mixture to exit.
-
The effluent, containing cyclohexanone oxime, unreacted starting materials, and water, is then directed to a separation unit.
Biocatalytic Synthesis of 6-Aminocaproic Acid from ε-Caprolactone
This protocol details the enzymatic hydrolysis of ε-caprolactone to 6-aminocaproic acid, a precursor for caprolactam.[3]
Enzyme Immobilization:
-
The protocol utilizes a commercially available immobilized Candida antarctica lipase B (CalB), such as Novozym® 435.
Batch Reaction Procedure:
-
A batch reaction is set up at a 100 mM scale in a suitable buffer (e.g., potassium phosphate buffer).
-
The immobilized CalB biocatalyst is added to the ε-caprolactone solution.
-
The reaction is maintained at 37°C with stirring for approximately 2 hours.
-
The conversion to 6-hydroxycaproic acid is monitored using appropriate analytical techniques.
-
For the subsequent amination step to 6-aminocaproic acid, a multi-enzyme system including a transaminase is employed.
Continuous Flow Procedure:
-
A packed-bed reactor (PBR) is prepared with the immobilized CalB biocatalyst.
-
A solution of 100 mM ε-caprolactone in 100 mM potassium phosphate buffer is continuously flowed through the PBR at 37°C.
-
A residence time of 10 minutes is maintained to achieve high conversion.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthetic pathways to caprolactam.
References
- 1. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 3. Biocatalytic Production of a Nylon 6 Precursor from Caprolactone in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 6. versalis.eni.com [versalis.eni.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Confirming Nylon-6 Synthesis from Azepan-2-one: A Comparative Guide to Analytical Techniques
For researchers and professionals in polymer science and drug development, confirming the successful synthesis of a polymer is a critical step in the development pipeline. The ring-opening polymerization of azepan-2-one (commonly known as ε-caprolactam) to produce nylon-6 is a foundational process in polymer chemistry.[1][2] This guide provides a comparative analysis of analytical techniques for confirming the conversion of the monomer into nylon-6, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy.
At-a-Glance: Comparing Polymer Confirmation Techniques
FTIR spectroscopy stands out as a rapid, reliable, and accessible method for routine confirmation of nylon-6 synthesis. However, alternative techniques can provide complementary or more detailed structural and thermal information. The following table compares FTIR analysis with other common methods for polymer characterization.
| Technique | Information Obtained | Typical Analysis Time | Relative Cost | Sample Preparation |
| FTIR Spectroscopy | Identification of functional groups, confirmation of monomer conversion.[3][4] | 5-15 minutes | Low | Minimal (direct analysis via ATR, or KBr pellet).[5] |
| NMR Spectroscopy | Detailed molecular structure, polymer composition, tacticity, and end-group analysis.[4][6] | 30 minutes - several hours | High | Sample must be dissolved in a suitable deuterated solvent. |
| Differential Scanning Calorimetry (DSC) | Thermal properties such as melting point (Tm), glass transition temperature (Tg), and crystallinity.[3][6] | 30-90 minutes | Medium | Small amount of solid sample placed in a pan. |
| X-ray Diffraction (XRD) | Crystalline structure, degree of crystallinity, and identification of polymorphic forms.[6][7] | 30-60 minutes | Medium | Solid sample, powder, or film. |
The Litmus Test: FTIR Analysis for Nylon-6 Confirmation
FTIR spectroscopy is a powerful tool for confirming the synthesis of nylon-6 by tracking the changes in characteristic chemical bonds from the this compound monomer to the resulting polyamide. The successful polymerization is marked by the disappearance of monomer-specific peaks and the emergence of peaks characteristic of the nylon-6 polymer backbone.[8]
The key spectral changes to monitor are:
-
Disappearance of Monomer Peaks: The FTIR spectrum of this compound shows distinct peaks for its cyclic amide structure, including N-H group vibrations around 3295, 3194, and 3070 cm⁻¹ and a characteristic C=O (carbonyl) stretch at approximately 1652 cm⁻¹.[5]
-
Appearance of Polymer Peaks: As the ring-opening polymerization proceeds, these monomer peaks diminish and are replaced by the signature peaks of the linear polyamide, nylon-6. These include a broad N-H stretching band associated with hydrogen bonding around 3296 cm⁻¹, C-H stretching peaks near 2933 and 2866 cm⁻¹, a prominent C=O stretch (Amide I band) at approximately 1634 cm⁻¹, and an N-H bending peak (Amide II band) around 1537 cm⁻¹.[8]
The following table summarizes the key infrared absorption bands for both the monomer and the polymer.
| Functional Group | Vibrational Mode | This compound (Monomer) Wavenumber (cm⁻¹) ** | Nylon-6 (Polymer) Wavenumber (cm⁻¹) ** |
| N-H | Stretching | ~3295, 3194, 3070[5] | ~3296[8] |
| C-H | Stretching | Not specified | ~2933, 2866[8] |
| C=O (Amide I) | Stretching | ~1652[5] | ~1634[8] |
| N-H (Amide II) | Bending | Not specified | ~1537[8] |
| C-N (Amide III) | Stretching | Not specified | ~1199[8] |
Experimental Protocols
I. Synthesis of Nylon-6 via Hydrolytic Ring-Opening Polymerization
This protocol describes a general laboratory-scale synthesis of nylon-6 from this compound.
-
Monomer Preparation: Place 100g of high-purity this compound (ε-caprolactam) into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Initiation: Add 5 mL of distilled water to the vessel. Water acts as the initiator for the hydrolytic polymerization.[9]
-
Polymerization: Heat the mixture to approximately 250-260°C under a slow stream of nitrogen. Maintain this temperature for 4-6 hours with continuous stirring. The viscosity of the mixture will increase significantly as the polymerization progresses.
-
Polymer Isolation: After cooling, the solid, opaque nylon-6 polymer can be removed from the vessel.
-
Purification: To remove any unreacted monomer, the polymer can be chipped into smaller pieces and washed with hot water.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
II. FTIR Sample Preparation and Analysis Protocol
This protocol details the steps for analyzing the synthesized nylon-6 using Attenuated Total Reflectance (ATR)-FTIR, a common and convenient method.
-
Sample Preparation: Place a small amount of the dried, purified nylon-6 polymer directly onto the ATR crystal of the FTIR spectrometer.
-
Pressure Application: Use the ATR accessory's pressure arm to apply consistent pressure, ensuring firm contact between the sample and the crystal.[5]
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from ambient moisture and carbon dioxide.
-
Sample Scan: Acquire the FTIR spectrum of the nylon-6 sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Acquisition: Collect the data over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[10]
-
Data Analysis: Process the resulting spectrum to identify the characteristic absorption peaks of nylon-6 and confirm the absence of significant this compound monomer peaks.
Visualizing the Workflow and Confirmation Logic
The following diagrams illustrate the experimental workflow and the logical basis for confirming the synthesis of nylon-6 using FTIR analysis.
Caption: Experimental workflow for synthesis and FTIR confirmation of Nylon-6.
Caption: Logic for confirming polymerization via FTIR spectral changes.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. measurlabs.com [measurlabs.com]
- 4. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. FTIR-Based Microplastic Classification: A Comprehensive Study on Normalization and ML Techniques | MDPI [mdpi.com]
A Comparative Analysis of Catalysts for ε-Caprolactam Polymerization: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical step in the synthesis of polyamide 6 (Nylon 6) via the ring-opening polymerization of ε-caprolactam. The choice of catalyst profoundly influences key polymer properties such as molecular weight, polymerization rate, and conversion efficiency. This guide provides an objective comparison of common catalytic systems, supported by experimental data, to aid in this crucial decision-making process.
The anionic ring-opening polymerization (AROP) of ε-caprolactam is a widely utilized industrial process for the production of polyamide 6. This method offers rapid polymerization rates and high monomer conversion. The efficacy of AROP is largely dictated by the catalytic system employed, which typically consists of a catalyst and an activator. Common catalysts include alkali metals and their derivatives, alkaline earth metals, and various organometallic compounds.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of several catalysts in the anionic ring-opening polymerization of ε-caprolactam. It is important to note that the experimental conditions can vary between studies, which may affect the direct comparability of the data.
| Catalyst System | Catalyst Concentration (mol%) | Activator | Temperature (°C) | Reaction Time | Conversion (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Sodium Hydride (NaH) | 0.4 wt% | None | 230 | 942 s | >97 | >80,000 | ~1.8 |
| Sodium Hydride (NaH) | 0.4 wt% | None | 245 | 443 s | >97 | >80,000 | ~1.8 |
| Sodium Caprolactamate | - | Hexamethylene-1,6-dicarbamoylcaprolactam | 150 | - | >90 | - | - |
| Ethylmagnesium Bromide | 0.3 | Hexamethylene diisocyanate | 140 | 30 min | 100 | 2,200,000 | - |
| Barium σ-Borane Complex | - | None | 70 | - | 95 | Predictable by monomer/catalyst ratio | - |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for key catalytic systems.
Anionic Polymerization using Sodium Hydride (NaH) as a Catalyst
This protocol describes a lab-scale synthesis of polyamide 6 using sodium hydride as the catalyst without an additional activator at elevated temperatures.
Materials:
-
ε-caprolactam (anhydrous)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Argon or Nitrogen gas (inert atmosphere)
-
Formic acid (for polymer dissolution and characterization)
-
Methanol (for polymer precipitation)
Procedure:
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and an inert gas inlet/outlet, add ε-caprolactam. Heat the flask to 100-110°C under a gentle flow of inert gas to melt the monomer.
-
Catalyst Addition: Carefully add the specified amount of NaH dispersion to the molten ε-caprolactam under a positive pressure of inert gas.
-
Polymerization: Increase the temperature of the reaction mixture to the desired polymerization temperature (e.g., 230-245°C) with vigorous stirring. The viscosity of the mixture will increase significantly as polymerization proceeds.
-
Reaction Monitoring: The reaction time is recorded from the point of reaching the target temperature until the stirring is no longer effective due to the high viscosity of the polymer.
-
Polymer Isolation: After the desired reaction time, cool the reactor to room temperature. The solid polyamide 6 can be removed from the flask.
-
Purification: The polymer is then ground into smaller pieces and washed with hot water and methanol to remove any unreacted monomer and oligomers.
-
Drying: The purified polymer is dried in a vacuum oven at 80°C until a constant weight is achieved.
Anionic Polymerization using a Grignard Reagent (Ethylmagnesium Bromide) as a Catalyst
This protocol outlines the synthesis of ultra-high molecular weight polyamide 6 using a Grignard reagent as the main catalyst.[1]
Materials:
-
ε-caprolactam (anhydrous)
-
Ethylmagnesium bromide (solution in diethyl ether)
-
Hexamethylene diisocyanate (activator)
-
Dimethyl sulfoxide (co-catalyst)
-
Diethyl ether (solvent)
-
Formic acid, m-cresol, or sulfuric acid (for solubility testing)
Procedure:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, add anhydrous ε-caprolactam.
-
Catalyst and Co-catalyst Addition: To one mole of ε-caprolactam, add 0.003 moles of ethylmagnesium bromide solution and 0.0007 moles of dimethyl sulfoxide.[1]
-
Solvent Removal: Distill off the diethyl ether from the reaction mixture.
-
Activator Addition: Add 0.0003 moles of hexamethylene diisocyanate to the mixture.[1]
-
Polymerization: Heat the resulting polymerization system to 140°C for 30 minutes to complete the polymerization reaction.[1] The product will be a white-colored polyamide 6.
Visualizing the Process: Experimental Workflow
A general workflow for the catalyzed anionic ring-opening polymerization of ε-caprolactam is illustrated below. This diagram outlines the key steps from monomer preparation to final polymer characterization.
Caption: A generalized workflow for the laboratory-scale synthesis of polyamide 6 via catalyzed anionic ring-opening polymerization of ε-caprolactam.
Signaling Pathway of Anionic Ring-Opening Polymerization (AROP)
The mechanism of AROP involves a series of nucleophilic attacks initiated by a strong base. The following diagram illustrates the key steps in the polymerization process when an activator is used.
Caption: A simplified diagram illustrating the key steps in the anionic ring-opening polymerization of ε-caprolactam, involving a catalyst and an activator.
References
Mass Spectrometry in the Impurity Profiling of Azepan-2-one: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like azepan-2-one (commonly known as caprolactam) is paramount. Mass spectrometry, coupled with chromatographic separation, stands as a powerful analytical tool for the detection, identification, and quantification of impurities. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the impurity profiling of this compound, supported by experimental data and detailed protocols.
This compound, a precursor in the synthesis of various pharmaceuticals and polymers like Nylon 6, can contain several process-related impurities and degradation products that may affect its quality, stability, and safety.[1][2] Regulatory bodies necessitate the thorough characterization of these impurities.[2] Hyphenated techniques such as GC-MS and LC-MS are the most widely used methods for this purpose.[2][3]
Comparison of Mass Spectrometry Techniques
Both GC-MS and LC-MS offer high sensitivity and selectivity for impurity profiling. The choice between the two often depends on the volatility and thermal stability of the impurities of interest.[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and semi-volatile impurities.[3][5] It provides excellent separation efficiency and is a robust technique for identifying unknown volatile organic compounds.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) is advantageous for the analysis of a broader range of compounds, including non-volatile and thermally labile impurities, with minimal sample preparation.[4][6] LC-MS/MS, in particular, offers exceptional sensitivity and specificity for quantitative analysis.[6][7]
The following tables summarize the performance of GC-MS and LC-MS for the analysis of key impurities in this compound based on available literature.
Quantitative Data Summary
Table 1: GC-MS Methods for this compound Impurity Profiling
| Impurity | Column | Carrier Gas | Key Mass Fragment (m/z) | LOD/LOQ | Linearity Range | Reference |
| Octahydrophenazine | Capillary Column (e.g., DB-5MS) | Helium | 188 (Molecular Ion) | Not Specified | Not Specified | [8] |
| 6-methyl-2-piperidone | Carbowax 20M | Not Specified | Not Specified | Not Specified | Not Specified | |
| Cyclohexanone | Polyethylene glycol 4000 | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Various volatile impurities | TraceGOLD™ TG-5MS | Helium | Varies | Sub-ppm level achievable | 0.0001 to 0.1250% (v/v) for a representative compound | [1] |
Table 2: LC-MS Methods for this compound Impurity Profiling
| Impurity | Column | Mobile Phase | Ionization | Mass Transition (m/z) | LOD/LOQ | Linearity Range | Reference |
| This compound (Caprolactam) | HILIC | Acetonitrile/Water | ESI+ | 114.2 -> 79.1 | LOD: 62.5 ng/mL | 62.5 - 1250 ng/mL | |
| 6-Aminocaproic Acid | HILIC | Acetonitrile/Water | ESI+ | 132.1 -> 79.1 | LOQ: 0.680 mg/kg | Not Specified | [10] |
| Cyclic Oligomers (Dimer to Hexamer) | HILIC | Acetonitrile/Ammonium Formate | ESI+ | Varies | LOQ: 0.05–0.13 mg/kg | 0.5–25 mg/kg | [11][12] |
| Various polar impurities | C18 | Acetonitrile/Water | ESI/APCI | Varies | Not Specified | Not Specified | [13] |
Experimental Workflows
The general workflow for impurity profiling of this compound using mass spectrometry involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.
Experimental Protocols
GC-MS Protocol for Volatile Impurities
This protocol provides a general framework for the analysis of volatile impurities in this compound.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
GC Conditions:
-
Column: A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-polysiloxane stationary phase.
-
Inlet: Split/splitless injector, with an injection volume of 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a suitable rate (e.g., 10 °C/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan mode for qualitative analysis (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for quantitative analysis of target impurities.
-
Ion Source Temperature: e.g., 230 °C.
-
Transfer Line Temperature: e.g., 280 °C.
-
-
Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify target impurities using a calibration curve prepared with certified reference standards.
LC-MS/MS Protocol for Non-Volatile Impurities and Oligomers
This protocol is suitable for the analysis of less volatile impurities, including degradation products and cyclic oligomers.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.
-
LC-MS/MS System: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
LC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column for very polar compounds.
-
Mobile Phase: A gradient elution using two solvents, for example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: e.g., 0.3 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Mass Analyzer: Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor and product ions for each impurity need to be optimized.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Data Analysis: Quantify impurities using an internal or external standard calibration curve.
Logical Relationships in Impurity Profiling
The process of impurity profiling follows a logical sequence from detection to control.
Conclusion
Both GC-MS and LC-MS are indispensable techniques for the comprehensive impurity profiling of this compound. GC-MS is the preferred method for volatile and semi-volatile impurities, while LC-MS, particularly LC-MS/MS, provides a more versatile platform for a wider range of impurities, including non-volatile and thermally unstable compounds, with excellent sensitivity and specificity. The choice of the analytical technique should be based on the physicochemical properties of the potential impurities. A thorough understanding and application of these mass spectrometric methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rroij.com [rroij.com]
- 3. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of the key impurity in caprolactam produced from a combined process by gas chromatography-mass spectroscopy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of an LC-MS method for the semiquantitative determination of polyamide 6 contaminations in polyolefin recyclates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to the Structural Confirmation of Novel Azepan-2-one Derivatives
The robust and unambiguous structural confirmation of newly synthesized compounds is a critical cornerstone of modern chemical research and drug development. For novel derivatives of azepan-2-one, a privileged scaffold in medicinal chemistry, rigorous structural elucidation is paramount to understanding their chemical properties, biological activity, and potential as therapeutic agents. This guide provides a comparative analysis of the primary spectroscopic and crystallographic techniques employed for the structural confirmation of this class of compounds, supported by experimental data and detailed protocols.
Comparative Analysis of Spectroscopic and Crystallographic Data
The synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography provides a comprehensive and definitive structural characterization of newly synthesized this compound derivatives. Each technique offers unique and complementary information, and a collective analysis strengthens the confidence in the proposed chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework and the connectivity of atoms in a molecule in solution. For this compound derivatives, ¹H and ¹³C NMR provide invaluable information on the substitution pattern and the conformation of the seven-membered ring.
Table 1: Comparative ¹H and ¹³C NMR Data for Representative this compound Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |
| 1-Methyl-azepan-2-one | 1-CH₃ | 2.85 (s, 3H) | 35.5 | CH₃ to C2, C7 |
| 3-CH₂ | 1.60-1.75 (m, 2H) | 30.1 | H3 to C2, C4, C5 | |
| 4-CH₂ | 1.45-1.55 (m, 2H) | 23.2 | H4 to C3, C5, C6 | |
| 5-CH₂ | 1.60-1.75 (m, 2H) | 28.9 | H5 to C4, C6, C7 | |
| 6-CH₂ | 2.40 (t, J = 6.5 Hz, 2H) | 37.8 | H6 to C5, C7, C2 | |
| 7-CH₂ | 3.15 (t, J = 5.5 Hz, 2H) | 49.5 | H7 to C6, C2, 1-CH₃ | |
| 2-C=O | - | 176.8 | - | |
| 6-Methoxycarbonyl-azepan-2-one | 3-CH₂ | 1.85-2.00 (m, 2H) | 29.5 | H3 to C2, C4, C5 |
| 4-CH₂ | 1.40-1.55 (m, 2H) | 22.8 | H4 to C3, C5, C6 | |
| 5-CH₂ | 1.65-1.80 (m, 2H) | 25.1 | H5 to C4, C6, C7 | |
| 6-CH | 3.80 (dd, J = 8.0, 4.5 Hz, 1H) | 45.3 | H6 to C5, C7, C=O (ester) | |
| 7-CH₂ | 3.20-3.35 (m, 2H) | 48.7 | H7 to C6, C2 | |
| OCH₃ | 3.70 (s, 3H) | 52.1 | OCH₃ to C=O (ester) | |
| 2-C=O | - | 175.9 | - | |
| Ester C=O | - | 172.4 | - |
Data is representative and may vary based on solvent and substitution.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of fragmentation patterns. For this compound derivatives, characteristic fragmentation often involves cleavage of the lactam ring and loss of substituents.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of a Hypothetical 3-Phenyl-azepan-2-one
| m/z | Proposed Fragment Ion | Structure of Fragment |
| 203 | [M]⁺ | Molecular Ion |
| 174 | [M - CO]⁺ | Loss of carbon monoxide from the lactam |
| 130 | [M - C₆H₅]⁺ | Loss of the phenyl substituent |
| 104 | [C₈H₈]⁺ | Styrene radical cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional atomic arrangement of a molecule in the solid state. This technique yields precise bond lengths, bond angles, and conformational details, which are crucial for understanding stereochemistry and intermolecular interactions.
Table 3: Selected Crystallographic Data for a Substituted this compound Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 8.456 Å, c = 12.345 Å |
| α = 90°, β = 109.87°, γ = 90° | |
| Key Bond Lengths | C2=O2: 1.235 Å |
| N1-C2: 1.342 Å | |
| N1-C7: 1.468 Å | |
| Key Bond Angles | C7-N1-C2: 124.5° |
| N1-C2-C3: 118.2° | |
| Key Torsion Angle (Ring Puckering) | C7-N1-C2-C3: -175.8° |
Data is hypothetical and serves as an illustrative example.
Experimental Protocols
Detailed methodologies are essential for the reproducible structural confirmation of newly synthesized this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional, proton-decoupled ¹³C NMR spectrum.
-
Use a spectral width of 0-220 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
Acquire a Correlation Spectroscopy (COSY) spectrum to establish ¹H-¹H coupling networks.
-
Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to identify direct ¹H-¹³C correlations.
-
Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent such as methanol or acetonitrile.
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) for determining the molecular ion with minimal fragmentation. For detailed fragmentation analysis, Electron Ionization (EI) can be employed.
-
Mass Analysis:
-
Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M]⁺˙).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern that can be used to confirm the structure.
-
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. Common solvent systems include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data (integration, scaling, and merging).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.
-
Locate and refine hydrogen atoms, and model any disorder present in the crystal structure.
-
The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Workflow and Logical Relationships
The structural confirmation of a newly synthesized this compound derivative follows a logical progression, integrating data from multiple analytical techniques.
Caption: Workflow for the synthesis and structural confirmation of a new this compound derivative.
A Head-to-Head Battle of the Lactams: Azepan-2-one vs. Laurolactam in Copolymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomers is a critical decision that dictates the final properties and performance of a copolymer. This guide provides an in-depth comparison of two key lactam monomers, azepan-2-one (ε-caprolactam) and laurolactam, in the context of copolymer synthesis. By examining their reactivity, the properties of the resulting copolymers, and the experimental protocols for their synthesis, this document aims to equip you with the necessary information to make an informed decision for your specific application.
Executive Summary
This compound, the monomer for Polyamide 6 (PA6), and laurolactam, the monomer for Polyamide 12 (PA12), are both workhorses in the world of polyamides. When copolymerized, they form Polyamide 6/12 (PA6/12), a versatile engineering thermoplastic with a tunable property profile. The primary trade-off lies in the balance between the mechanical and thermal performance imparted by the this compound units and the enhanced moisture resistance and flexibility offered by the laurolactam units. This guide will delve into the specifics of this trade-off, supported by experimental data.
Monomer Reactivity and Copolymer Structure
The arrangement of monomer units within a copolymer chain—be it random, alternating, or blocky—is governed by the reactivity ratios of the comonomers. In the anionic copolymerization of this compound (M1) and laurolactam (M2), the reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain ending in one monomer to add the same or the other monomer.
Performance Comparison: A Tale of Two Monomers
The incorporation of laurolactam into a polyamide 6 backbone systematically alters the properties of the resulting copolymer. The following tables summarize the key performance differences between copolymers of this compound and laurolactam at varying monomer compositions.
Table 1: Thermal Properties of this compound/Laurolactam Copolymers
| Laurolactam Content (mol%) | Melting Temperature (°C) | Reference |
| 0 (PA6) | 220-225 | [2] |
| 10 | ~205 | [2] |
| 30 | ~180 | [2] |
| 40 | ~170 | [2] |
| 50 | ~165 | [2] |
| 100 (PA12) | 175-180 | [3] |
Note: The data presented is compiled from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Table 2: Mechanical and Physical Properties of this compound/Laurolactam Copolymers
| Property | 100% this compound (PA6) | Increasing Laurolactam Content | 100% Laurolactam (PA12) |
| Tensile Strength | High | Decreases | Moderate |
| Flexural Modulus | High | Decreases | Moderate |
| Impact Strength | Good | Increases | Excellent |
| Water Absorption | High | Decreases | Low |
| Dimensional Stability | Lower | Increases | Higher |
This table provides a qualitative summary of the trends observed when increasing the laurolactam content in the copolymer.
The addition of laurolactam introduces longer, more flexible aliphatic chains into the polymer backbone. This has several key consequences:
-
Reduced Melting Point: The disruption of the regular hydrogen bonding present in PA6 leads to a decrease in crystallinity and, consequently, a lower melting temperature.[2]
-
Improved Impact Strength: The longer methylene chains from laurolactam enhance the polymer's ability to absorb energy, leading to higher impact strength.
-
Lower Water Absorption: The increased hydrocarbon content makes the copolymer less hygroscopic than pure PA6. This results in better dimensional stability in humid environments.[4]
-
Decreased Stiffness and Strength: The trade-off for increased flexibility and moisture resistance is a reduction in tensile strength and flexural modulus.
Experimental Protocols
The following is a representative protocol for the anionic ring-opening copolymerization of this compound and laurolactam. It is a composite of procedures described in the scientific literature and should be adapted and optimized for specific laboratory conditions and desired copolymer properties.
Materials
-
This compound (ε-caprolactam), high purity
-
Laurolactam, high purity
-
Initiator (e.g., Sodium metal or Sodium hydride)
-
Activator (e.g., N-acetyl-ε-caprolactam or a diisocyanate)
-
Anhydrous toluene or other suitable solvent
-
Inert gas (e.g., Nitrogen or Argon)
Procedure
-
Drying of Monomers: this compound and laurolactam must be thoroughly dried before use, as water will inhibit the anionic polymerization. This can be achieved by heating under vacuum.
-
Initiator Preparation (Sodium Caprolactamate): In a flame-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add a calculated amount of dried this compound and anhydrous toluene. Heat the mixture until the monomer dissolves. Carefully add small, freshly cut pieces of sodium metal. The reaction is complete when the sodium has completely reacted to form sodium caprolactamate.
-
Copolymerization:
-
In a separate, flame-dried reactor, melt the desired molar ratio of dried this compound and laurolactam under an inert atmosphere.
-
Add the prepared initiator solution to the molten monomers.
-
Introduce the activator to the reaction mixture. The polymerization is typically rapid and exothermic.
-
Maintain the reaction at a specific temperature (e.g., 160-200°C) for a predetermined time (e.g., 30-60 minutes) to ensure complete conversion.[2]
-
-
Isolation and Purification:
-
Once the polymerization is complete, the solid polymer is removed from the reactor.
-
The copolymer is then ground or pelletized.
-
To remove any unreacted monomers and oligomers, the polymer is washed extensively with hot water and then dried in a vacuum oven.
-
Characterization
The resulting copolymers should be characterized to determine their composition and properties. Common techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the copolymer composition.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature, glass transition temperature, and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Mechanical Testing (e.g., tensile, flexural, impact): To evaluate the mechanical performance.
Visualizing the Process and Relationships
To better understand the synthesis and the impact of monomer choice, the following diagrams are provided.
Conclusion
The copolymerization of this compound and laurolactam offers a powerful tool for creating polyamides with a tailored balance of properties. For applications demanding high strength and thermal stability, a higher proportion of this compound is beneficial. Conversely, for applications where moisture resistance, dimensional stability, and flexibility are paramount, a higher laurolactam content is the preferred choice. By understanding the fundamental trade-offs and having a robust experimental protocol, researchers can effectively leverage these two monomers to develop advanced materials for a wide range of scientific and industrial applications.
References
A Comparative Guide to the Performance Characteristics of Nylon-6 and Nylon-6,6
For researchers, scientists, and professionals in drug development, material selection is a critical step that dictates the performance and reliability of various components. Among the most versatile engineering thermoplastics are polyamides, commonly known as nylons. This guide provides an objective comparison of two of the most prevalent types: Nylon-6 and Nylon-6,6. We will delve into their key performance characteristics, supported by quantitative data and standardized experimental methodologies, to aid in making an informed material choice for demanding applications.
Summary of Performance Characteristics
Nylon-6 and Nylon-6,6, while sharing core polyamide properties like high mechanical strength and wear resistance, exhibit notable differences stemming from their distinct molecular structures.[1] Nylon-6 is synthesized from a single six-carbon monomer called caprolactam, whereas Nylon-6,6 is produced from two different monomers, each containing six carbon atoms: hexamethylenediamine and adipic acid.[1][2] This structural variance leads to differences in crystallinity and intermolecular forces, which in turn affect their mechanical, thermal, and chemical properties.[3] Generally, Nylon-6,6 possesses a more ordered molecular structure and a higher degree of crystallinity, enhancing its stiffness, strength, and thermal resistance compared to Nylon-6.[3][4]
Quantitative Performance Data
The following table summarizes the key quantitative performance metrics for Nylon-6 and Nylon-6,6. These values are typical for standard, unfilled grades and can vary with specific formulations and conditioning.
| Property | Nylon-6 | Nylon-6,6 | Test Method |
| Mechanical | |||
| Tensile Strength | ~75-85 MPa | ~80-95 MPa | ASTM D638 |
| Flexural Modulus | ~2.4 GPa | ~2.8 GPa | ASTM D790 |
| Notched Izod Impact | ~50-100 J/m | ~40-80 J/m | ASTM D256 |
| Hardness, Rockwell R | R118 | R121 | ASTM D785 |
| Abrasion Resistance | 40,000 cycles | 60,000 cycles | Martindale Abrasion Test |
| Thermal | |||
| Melting Point | 215 - 220 °C[5] | 250 - 265 °C[5] | ASTM D789 / DSC |
| Heat Deflection Temp. @ 1.8 MPa | ~65-75 °C | ~80-95 °C | ASTM D648 |
| Continuous Service Temp. | ~93 °C (200 °F)[6] | ~99 °C (210 °F)[6] | UL 746B |
| Physical | |||
| Density | ~1.13 g/cm³ | ~1.14 g/cm³ | ASTM D792 |
| Water Absorption (24hr, 23°C) | ~1.3 - 1.9% | ~1.0 - 1.5% | ASTM D570 |
| Mold Shrinkage | Lower[5][7] | Higher[5] | ASTM D955 |
Synthesis Pathways: Nylon-6 vs. Nylon-6,6
The fundamental difference in the polymerization process for Nylon-6 and Nylon-6,6 is a key determinant of their final properties. Nylon-6 is produced via ring-opening polymerization of a single monomer, while Nylon-6,6 is formed through a condensation polymerization reaction between two distinct monomers.[2]
Caption: Polymerization pathways for Nylon-6 and Nylon-6,6.
Key Performance Comparisons
Mechanical Performance: Nylon-6,6 generally exhibits superior mechanical properties, including higher tensile strength, stiffness (flexural modulus), and hardness.[3][7] Its more crystalline structure contributes to greater rigidity and wear resistance, making it a preferred choice for applications requiring high mechanical strength and durability under load.[5][8] Conversely, Nylon-6 typically demonstrates better impact resistance and has a lower elastic modulus, which imparts greater flexibility and better elastic recovery.[3][5] This makes it suitable for components that may experience sudden shocks.[9]
Thermal Stability: One of the most significant advantages of Nylon-6,6 is its higher melting point and superior thermal stability.[9] It maintains its mechanical properties at elevated temperatures better than Nylon-6, as evidenced by its higher heat deflection temperature.[5][10] This makes Nylon-6,6 the clear choice for components used in high-temperature environments, such as under-the-hood automotive parts.[7][9]
Chemical and Moisture Resistance: Both nylons offer good resistance to oils, fuels, and many chemicals.[11] However, Nylon-6,6 is reported to have better resistance to acids than Nylon-6.[6] A critical consideration for both materials is their tendency to absorb moisture from the environment.[4][11] Water absorption acts as a plasticizer, which can lead to dimensional instability and changes in mechanical properties; impact strength may increase, but strength and stiffness decrease.[1][8] Nylon-6 has a slightly higher rate of moisture absorption compared to Nylon-6,6.[5][10]
Processing and Manufacturing: From a manufacturing perspective, Nylon-6 has a lower processing temperature and less mold shrinkage, which can make it easier to process and allow for tighter dimensional tolerances.[7][10] The greater mold shrinkage of Nylon-6,6 must be accounted for during the design of injection molds to ensure the final part dimensions are accurate.[5][11]
Experimental Protocols
The data presented in this guide are derived from standardized test methods established by organizations such as ASTM International. Adherence to these protocols is crucial for accurate and reproducible material characterization.
-
Tensile Properties (ASTM D638): This test is used to determine the ultimate tensile strength, yield strength, and elongation of a plastic material. A specimen of a standard "dog-bone" shape is pulled apart at a constant rate of speed until it fractures.[12] The force required to break the specimen and the extent of its stretching are measured.
-
Flexural Properties (ASTM D790): This method measures the force required to bend a beam of plastic material and is used to determine its flexural strength and modulus. A rectangular specimen is placed on two supports, and a load is applied to its center until it fractures or yields.[12]
-
Notched Izod Impact Resistance (ASTM D256): This test measures a material's resistance to impact from a swinging pendulum.[13] A notched specimen is held in a cantilevered position and is struck by the pendulum. The energy absorbed by the specimen during fracture is a measure of its impact strength, indicating its toughness.[12]
-
Heat Deflection Temperature (HDT) (ASTM D648): This test determines the temperature at which a polymer specimen deforms under a specified load. The specimen is loaded in a three-point bending apparatus and submerged in an oil bath. The temperature of the bath is increased at a constant rate, and the temperature at which the specimen deflects by a specific amount is recorded as the HDT.[14]
-
Water Absorption (ASTM D570): This procedure measures the amount of water absorbed by a plastic material when immersed in water for a specific period. The weight of a dry specimen is recorded, after which it is submerged in water. At the end of the specified time, the specimen is removed, wiped dry, and weighed again. The percentage increase in weight represents the water absorption.
References
- 1. essentracomponents.com [essentracomponents.com]
- 2. google.com [google.com]
- 3. Nylon 6 & 6/6 | Nylon Comparisons | Plastic Service Centers [plasticservice.com]
- 4. Why Choose Nylon 6 Or Nylon 6.6 - News About Engineering Plastics | Direct Plastics Limited [directplastics.co.uk]
- 5. Nylon 6 Vs Nylon 66: Differences Explained - Righton Blackburns [rightonblackburns.co.uk]
- 6. copeplastics.com [copeplastics.com]
- 7. Nylon 6 vs. Nylon 66: What's the Difference? | Avient [es.avient.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. dinenylon.com [dinenylon.com]
- 10. ulprospector.com [ulprospector.com]
- 11. essentracomponents.com [essentracomponents.com]
- 12. advanced-emc.com [advanced-emc.com]
- 13. boedeker.com [boedeker.com]
- 14. standards.globalspec.com [standards.globalspec.com]
A Comparative Guide to Analytical Techniques for Caprolactam Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the quantification of caprolactam. Detailed experimental protocols, performance data, and a workflow for cross-validation are presented to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Techniques
The selection of an analytical technique for caprolactam quantification depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods, each with distinct advantages and limitations. Spectroscopic methods like UV-Vis spectrophotometry offer a simpler, more rapid alternative, albeit with lower specificity.
Performance Data Summary
The following table summarizes the quantitative performance of various analytical techniques for caprolactam determination as reported in the literature.
| Parameter | HPLC-UV[1] | GC-MS[2] | UV-Vis Spectrophotometry[3] |
| Linearity Range | 2.5 - 375 µg/mL | 5 - 100 µg/mL | 0.06 - 5 mM |
| Limit of Detection (LOD) | Not Reported | 0.08 - 1.0 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 2.5 µg/mL | Not Reported | Not Reported |
| Accuracy (% Recovery) | 98.6 - 102.4% | 79.3 - 101.6% | Not Reported |
| Precision (RSD%) | Not Reported | 2.5 - 10.0% | Not Reported |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published methods and may require optimization for specific sample types and laboratory conditions.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method utilizes mixed-mode gel permeation chromatography to separate caprolactam from a polymer matrix, followed by UV detection.[1]
-
Instrumentation: Agilent 1100 HPLC system with a diode array detector (DAD).[1]
-
Column: OHpak SB-804 HQ (300 mm x 8.0 mm i.d., 10 µm particles).[1]
-
Mobile Phase: 50% Methanol in water.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 50 µL.[1]
-
UV Detection: 205 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase. For polymer samples, a concentration of 25 mg/mL is suggested.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the determination of caprolactam and other amides in various matrices.[2]
-
Instrumentation: Agilent 7890A GC system coupled with an Agilent 5975C mass spectrometer.[2]
-
Column: Agilent HP-5MS (30 m x 0.32 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium.[2]
-
Injection: 1 µL, split ratio 5:1.[2]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then ramp to 270°C at 5°C/min and hold for 5 min.[2]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Qualitative analysis is based on characteristic ions.[2]
UV-Vis Spectrophotometry
A straightforward and rapid method for the quantification of caprolactam in aqueous solutions.[3]
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Wavelength: 215 nm.[3]
-
Solvent: Deionized water.[3]
-
Procedure:
-
Prepare a series of standard solutions of caprolactam in deionized water covering the expected concentration range of the samples.
-
Prepare a blank solution using deionized water.
-
Measure the absorbance of the blank and each standard solution at 215 nm.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solutions at 215 nm.
-
Determine the concentration of caprolactam in the samples from the calibration curve.[3]
-
Cross-Validation of Analytical Techniques
Cross-validation is essential to ensure that different analytical methods produce comparable results. This is particularly important when transferring methods between laboratories or when using different techniques to analyze the same set of samples. A typical workflow for cross-validating two analytical methods is depicted below.
Caption: Workflow for the cross-validation of two analytical methods.
References
Safety Operating Guide
Proper Disposal of Azepan-2-one: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe handling and disposal of chemical compounds is a critical aspect of laboratory safety and regulatory compliance. This guide provides essential safety information, operational plans, and detailed procedural guidance for the proper disposal of azepan-2-one (also known as ε-caprolactam), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for maintaining a safe laboratory environment and minimizing environmental impact.
Immediate Safety and Logistical Information
This compound is a white crystalline solid or flake with an unpleasant odor.[1] While it is a combustible solid, significant vapor concentrations are typically only present at elevated temperatures.[1] Acute exposure can cause irritation to the skin, eyes, and respiratory system.[1][2] Therefore, proper personal protective equipment (PPE) is mandatory when handling this chemical for any purpose, including disposal.
Recommended Personal Protective Equipment (PPE):
-
Hand Protection: Chemical-resistant gloves (e.g., Neoprene).
-
Eye/Face Protection: Safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: Laboratory coat and appropriate protective clothing (e.g., Tyvek®).
-
Respiratory Protection: For concentrations exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge and particulate prefilters is necessary.[3] Work should be conducted in a well-ventilated area or a chemical fume hood.
Spill and Leak Procedures:
In the event of a spill, immediate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Clear the immediate area of all personnel and control access.
-
Ventilate: Ensure adequate ventilation.
-
Contain:
-
Collect: Carefully place the spilled material into a suitable, sealed, and properly labeled container for hazardous waste disposal.
-
Decontaminate: Wash the spill area thoroughly after cleanup is complete.
-
Do not allow spills to enter drains or sewers. [3]
Step-by-Step Disposal Procedures
The primary and most compliant method for disposing of this compound is through a licensed hazardous waste disposal company. Chemical degradation may be an option for small quantities in a laboratory setting, but it must be performed with extreme caution by trained personnel.
Method 1: Professional Hazardous Waste Disposal (Recommended)
-
Waste Collection: Collect all waste this compound (solid, solutions, or contaminated materials) in a designated, compatible, and sealable hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound (Caprolactam)," the CAS number (105-60-2), and an indication of the hazards (e.g., Irritant).
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.
Method 2: Chemical Degradation via Hydrolysis (For Small Quantities)
This protocol is based on the general principles of lactam and amide hydrolysis. The amide bond in the this compound ring is susceptible to cleavage under acidic or basic conditions.[4][5] This procedure should be performed by qualified personnel in a chemical fume hood with appropriate PPE. Always test this procedure on a small scale first.
Experimental Protocol: Alkaline Hydrolysis of this compound
-
Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask) of appropriate size to accommodate the volume of waste and reagents, equipped with a magnetic stirrer. The vessel should be placed in an ice bath to control the reaction temperature, as hydrolysis can be exothermic.
-
Dilution: If dealing with solid this compound, dissolve it in a minimal amount of water before proceeding. For solutions, use as is.
-
Neutralization/Degradation:
-
Slowly and carefully add a 1 M Sodium Hydroxide (NaOH) solution to the this compound waste solution while stirring continuously. A 2:1 volumetric ratio of 1 M NaOH to the waste solution is a suggested starting point.[6]
-
Monitor the temperature of the reaction. If it increases significantly, slow the rate of addition.
-
Allow the mixture to stir at room temperature for several hours (e.g., overnight) to ensure the hydrolysis reaction goes to completion.[6] The reaction breaks the lactam ring, forming the sodium salt of 6-aminocaproic acid, which is less hazardous.
-
-
Final pH Adjustment: After the reaction is complete, check the pH of the resulting solution. Neutralize it to a pH between 6.0 and 8.0 by slowly adding a suitable acid (e.g., 1 M Hydrochloric Acid).
-
Final Disposal: Once neutralized, the resulting solution may be suitable for drain disposal, depending on local regulations. Always consult your institution's EHS guidelines before disposing of any treated chemical waste down the drain.
Data Presentation
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Chemical Formula | C₆H₁₁NO | [1][7] |
| Molecular Weight | 113.2 g/mol | [1][7] |
| Physical State | White, crystalline solid or flakes | [1] |
| Melting Point | 156°F (69°C) | [1][7] |
| Boiling Point | 515°F (268°C) | [1][7] |
| Flash Point | 282°F (139°C) | [1][7] |
| Solubility in Water | 53% | [1] |
| NIOSH REL (10-hr TWA) | Dust: 1 mg/m³; Vapor: 0.22 ppm (1 mg/m³) | [1] |
| NIOSH STEL (15-min) | Dust: 3 mg/m³; Vapor: 0.66 ppm (3 mg/m³) | [1] |
| ACGIH TLV (8-hr TWA) | 5 mg/m³ (inhalable fraction and vapor) | [3] |
| EPA RCRA Waste Code | Not explicitly listed. Must be determined by the generator based on hazardous characteristics (e.g., toxicity). May fall under D, F, or U-series codes depending on formulation and use. | [8][9][10] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Caprolactam [cdc.gov]
- 2. epa.gov [epa.gov]
- 3. nj.gov [nj.gov]
- 4. Solved Nylon-6 is produced from caprolactam by adding a | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CAPROLACTAM | Occupational Safety and Health Administration [osha.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. EcoOnline Help Center [help.ecoonline.com]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Azepan-2-One
Essential protocols for the safe management, use, and disposal of Azepan-2-one (Caprolactam) in a laboratory setting, ensuring the protection of personnel and the integrity of research.
This compound, also known as caprolactam, is a crucial compound in various research and development applications.[1] However, its handling necessitates strict adherence to safety protocols to mitigate potential hazards. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to support researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound can cause skin, eye, and respiratory irritation.[2][3][4] In case of exposure, follow these first-aid measures immediately:
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2][5][6]
-
After skin contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[4][5][6][7]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][5][6]
-
If swallowed: Rinse the mouth and call a poison center or doctor if you feel unwell.[3][5][6]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are paramount to prevent direct contact with this compound. All personnel handling this chemical must be trained in the proper use and limitations of their PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical resistant gloves (e.g., Nitrile rubber).[8] | To prevent skin contact and irritation.[2][5] It is recommended to wear two pairs of gloves when handling hazardous drugs.[9] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards.[2][10] | To protect against eye irritation from dust or splashes.[2][4] |
| Skin and Body Protection | Lab coat or a protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[9] | To prevent contamination of personal clothing and skin.[7] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or vapors are generated, a NIOSH-approved respirator with an appropriate filter should be used.[2][7][11] | To prevent respiratory tract irritation.[2][3][4] |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives at the facility to its use in experimental procedures is critical for safety and efficiency.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leakage.
-
Verify that the container is properly labeled with the chemical name and hazard information.
-
Wear appropriate PPE during the inspection process.
2. Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidants, acids, and bases.[1][7]
-
Keep the container tightly closed to prevent the absorption of moisture, as the product is hygroscopic.[7]
-
Liquid this compound should be stored at a temperature of 80 to 90 °C under an inert gas like nitrogen.[7] For solid forms, store below +30°C.[3]
3. Handling and Preparation:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5][7]
-
Avoid the formation of dust or vapors.[6] Use non-sparking tools and take precautionary measures against static discharge.[2][12]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][5]
4. Experimental Use:
-
Ensure that all equipment is clean and dry before use.
-
Clearly label all vessels containing this compound.
-
Have an emergency spill kit readily available in the work area.
Workflow for handling this compound.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All materials that have come into contact with this compound, including gloves, bench paper, and empty vials, are considered contaminated waste.[11]
-
Collect solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.[11][13][14] The container should be puncture-resistant with a secure lid.[11]
-
Do not mix with other waste streams unless compatibility has been confirmed.[13]
2. Decontamination:
-
Work surfaces that may have been contaminated should be cleaned with a suitable deactivating agent or a detergent and water solution.[11]
-
Reusable equipment must be thoroughly cleaned. If cleaning is not feasible, the equipment must be disposed of as hazardous waste.[11]
-
Empty containers must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[13][15]
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[11][13]
-
Store waste containers in a designated, secure area, with secondary containment to prevent spills.[13]
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][13]
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[13][14]
References
- 1. Caprolactam | C6H11NO | CID 7768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. download.basf.com [download.basf.com]
- 3. chembk.com [chembk.com]
- 4. domochemicals.com [domochemicals.com]
- 5. hcccapro.co.kr [hcccapro.co.kr]
- 6. fishersci.com [fishersci.com]
- 7. domochemicals.com [domochemicals.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. pppmag.com [pppmag.com]
- 11. benchchem.com [benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. oehs.tulane.edu [oehs.tulane.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
